1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
Description
BenchChem offers high-quality 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
ZQTWRQAEMKFVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2CCCN2CCN1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Scaffold: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of the octahydropyrrolo[1,2-a]pyrazine scaffold, a privileged heterocyclic structure in medicinal chemistry. Recognizing the limited publicly available data on the specific derivative 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, this document focuses on the core molecular framework. We will explore its fundamental chemical structure, physicochemical properties, general synthetic strategies, and the diverse pharmacological activities exhibited by its derivatives. The content herein is synthesized from peer-reviewed literature and chemical databases, offering researchers and drug development professionals a foundational understanding and practical insights into this promising chemical class.
The Octahydropyrrolo[1,2-a]pyrazine Core Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in specific, high-affinity interactions with biological targets.[1][2] The pyrrolo[1,2-a]pyrazine system, a fused bicyclic heterocycle, is one such scaffold that has garnered significant interest.[3] This guide specifically delves into the fully saturated (octahydro) version, which provides a rigid, three-dimensional structure ideal for creating specific pharmacophores.
Chemical Structure and Nomenclature
The core structure consists of a pyrrolidine ring fused to a piperazine ring. The formal IUPAC name for the unsubstituted scaffold is 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine .[4] The fusion of the rings creates a chiral center at the 8a position, a critical feature for stereospecific interactions with biological targets. The numbering convention for this bicyclic system is illustrated below.
Physicochemical Properties
Understanding the fundamental properties of the parent scaffold is essential for predicting the behavior of its derivatives, such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [4] |
| Molecular Weight | 126.20 g/mol | [4] |
| IUPAC Name | 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | [4] |
| CAS Number | 5654-83-1 | [4] |
| Predicted XLogP3 | -0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Note: Properties are for the unsubstituted parent scaffold and are computationally predicted where noted.
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
The synthesis of derivatives based on this scaffold typically involves multi-step sequences. General strategies often rely on cyclization reactions to form the fused bicyclic system.[3][5] Key synthetic approaches include ring annulation, cycloaddition, and direct C-H arylation for further functionalization.[3]
A common conceptual pathway involves the preparation of a substituted pyrrolidine precursor which is then cyclized with a suitable dielectrophile or through a sequence of amination and cyclization steps to form the second (piperazine) ring.
Conceptual Protocol: Synthesis of a 1-Substituted Derivative
This protocol outlines a plausible, generalized approach for synthesizing a derivative, illustrating the chemical logic.
Step 1: N-Alkylation of L-Proline Ester
-
Rationale: To introduce the two-carbon linker required for the piperazine ring.
-
Procedure: L-proline methyl ester hydrochloride is dissolved in a polar aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIEA). 2-Bromoethylamine hydrobromide, with its amine protected (e.g., as a Boc group), is added, and the reaction is stirred at elevated temperature until completion (monitored by TLC/LC-MS).
Step 2: Boc Deprotection
-
Rationale: To free the primary amine for the subsequent cyclization step.
-
Procedure: The product from Step 1 is dissolved in a suitable solvent (e.g., Dichloromethane) and treated with a strong acid (e.g., Trifluoroacetic acid) at room temperature.
Step 3: Intramolecular Reductive Amination
-
Rationale: To form the piperazine ring and create the core scaffold.
-
Procedure: The deprotected amino-ester is subjected to conditions that favor intramolecular cyclization. This can be achieved by reducing the ester to an aldehyde, followed by spontaneous cyclization and reduction of the resulting iminium ion with a reducing agent like sodium triacetoxyborohydride.
Step 4: N-Alkylation at the Piperazine Nitrogen
-
Rationale: To introduce the desired substituent at the N-4 position.
-
Procedure: The resulting octahydropyrrolo[1,2-a]pyrazine is reacted with an appropriate alkyl halide (e.g., Isopropyl iodide for the title compound) in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile.
Step 5: Purification and Characterization
-
Rationale: To isolate the pure target compound and confirm its structure.
-
Procedure: The final product is purified using column chromatography. Its structure and purity are confirmed by NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
Pharmacological Landscape of Derivatives
While data on 1-isopropyloctahydropyrrolo[1,2-a]pyrazine itself is unavailable, the broader class of pyrrolo[1,2-a]pyrazine derivatives has been explored for a range of biological activities.[3] The rigid scaffold serves as an excellent platform for orienting functional groups to interact with specific receptor binding pockets.
Modulation of Opioid Receptors
A closely related scaffold, octahydro-1H-pyrido[1,2-a]pyrazine, has been successfully utilized to develop potent mu-opioid receptor antagonists.[6] In these studies, the rigid bicyclic system was used to constrain the orientation of an N-phenethyl-type substituent, leading to compounds with subnanomolar affinity (Ki = 0.47 nM) and potent antagonist activity.[6] This demonstrates the utility of the general framework for probing G-protein coupled receptors (GPCRs) and suggests that the octahydropyrrolo[1,2-a]pyrazine scaffold could similarly be used to develop potent and selective opioid receptor modulators.
Translocator Protein (TSPO) Ligands for Anxiolytic Effects
Derivatives of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed and synthesized as ligands for the translocator protein (TSPO).[7] TSPO is a promising target for neuropsychotropic drugs. Certain synthesized compounds exhibited significant anxiolytic activity in mouse models at very low doses (0.001 to 0.100 mg/kg), highlighting the potential of this scaffold in developing treatments for anxiety and other CNS disorders without the side effects associated with benzodiazepines.[7]
Antioxidant and Antimicrobial Activity
Diketopiperazine derivatives of the scaffold, such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, have been isolated from natural sources like Streptomyces species.[8][9] These compounds have been shown to possess significant antioxidant and free-radical scavenging properties.[8][9] The antioxidant activity is attributed to the ability of these molecules to scavenge or reduce free radicals.[9] Furthermore, the broader class of pyrrolo[1,2-a]pyrazine derivatives has been reported to exhibit antibacterial, antifungal, and antiviral activities.[3]
Conclusion and Future Directions
The octahydropyrrolo[1,2-a]pyrazine scaffold is a versatile and sterically defined framework with proven potential in drug discovery. While the specific properties of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine remain to be elucidated, the activities of related analogs strongly suggest its value for further investigation.
Future research should focus on:
-
Targeted Synthesis: The synthesis and biological evaluation of novel, systematically substituted libraries of octahydropyrrolo[1,2-a]pyrazine derivatives, including the specific 1-isopropyl variant.
-
Stereochemical Investigation: Elucidating the structure-activity relationship (SAR) of different stereoisomers at the 8a chiral center.
-
Expanded Biological Screening: Testing new derivatives against a wider range of biological targets, particularly within oncology and neuroscience, where the parent scaffold has shown promise.
By leveraging the chemical tractability and favorable three-dimensional geometry of this scaffold, researchers are well-positioned to develop novel and potent therapeutic agents.
References
-
ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Retrieved from [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Granik, V.G., et al. (2020). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
An, N., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from.... Retrieved from [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines | Request PDF. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Lee, L.H., et al. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved from [Link]
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. [frontiersin.org]
Biological Activity of the 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine Scaffold in Microbial Studies
[1][2]
Executive Summary
The octahydropyrrolo[1,2-a]pyrazine core represents a bicyclic alkaloid scaffold ubiquitous in microbial secondary metabolites.[1][2] Specifically, the isopropyl-substituted derivatives (often identified as Cyclo(Pro-Val) or related DKPs) have emerged as potent bioactive agents isolated from marine sponges, endophytic fungi, and Actinobacteria.[1][2]
These compounds exhibit a "privileged structure" capable of diverse biological interactions, primarily:
-
Antimicrobial Action: Disruption of bacterial cell membrane integrity.[1][2]
-
Quorum Sensing Inhibition (QSI): Interference with acyl-homoserine lactone (AHL) signaling pathways.[1][2]
-
Antioxidant Activity: Free radical scavenging via hydrogen atom transfer (HAT).[1]
This guide provides a technical roadmap for the identification, isolation, and activity profiling of these metabolites.
Chemical Identity & Biosynthetic Origin[1][2]
Structural Characteristics
The core structure consists of a pyrrolidine ring fused to a pyrazine ring.[1][2] In microbial systems, this is biosynthesized via the cyclization of two amino acids (typically Proline and Valine or Leucine), resulting in a diketopiperazine (DKP) .[1][2]
-
Target Scaffold: Octahydropyrrolo[1,2-a]pyrazine (Saturated core).[1]
-
Bioactive Derivative: Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo-Pro-Val).[1][3][4]
-
Key Functional Groups: The 1,4-diketo moiety (in DKPs) is critical for hydrogen bonding, while the isopropyl side chain provides lipophilicity essential for membrane permeation.[1][2]
Biosynthesis (Non-Ribosomal Peptide Synthesis)
These metabolites are typically products of Non-Ribosomal Peptide Synthetases (NRPS) or Cyclodipeptide Synthases (CDPS).[1][2]
Figure 1: Biosynthetic pathway from amino acid precursors to the pyrrolo[1,2-a]pyrazine scaffold.[1][2] The DKP form is the primary accumulation product in fermentation.[1][2]
Biological Activity Profile
Antimicrobial Potency
The isopropyl-substituted scaffold exhibits broad-spectrum activity, often showing higher efficacy against Gram-negative bacteria due to the lipophilic isopropyl group facilitating outer membrane transit.[1][2]
Table 1: Comparative MIC Values of Pyrrolo[1,2-a]pyrazine Derivatives
| Target Organism | Strain Type | Compound Variant | MIC (µg/mL) | Mechanism of Action |
| Staphylococcus aureus | Gram-Positive | Cyclo(Pro-Val) | 12.5 - 25.0 | Membrane depolarization |
| Pseudomonas aeruginosa | Gram-Negative | Cyclo(Pro-Val) | 25.0 - 50.0 | Efflux pump interference |
| Candida albicans | Fungal | Cyclo(Pro-Leu) | 50.0 | Ergosterol synthesis inhibition |
| Vibrio cholerae | Gram-Negative | Mixed Extract* | 15.6 | Biofilm disruption |
*Note: "Mixed Extract" refers to ethyl acetate fractions from Streptomyces sp.[1][2] where this scaffold is the major constituent (>70%).[1][2]
Antioxidant Activity
The saturated pyrrolo-pyrazine ring acts as a hydrogen donor.[1][2] In DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, the compound typically shows an IC50 of 30–65 µg/mL , comparable to ascorbic acid in specific microbial matrices.[1][2] The mechanism involves the abstraction of a hydrogen atom from the amine (or amide in DKP) position to stabilize the free radical.[1][2]
Antifouling & Quorum Sensing Inhibition
A critical, often overlooked activity of this scaffold is its structural similarity to N-acyl homoserine lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for quorum sensing.[1][2]
Mechanism of Action: Membrane & Signaling Interference[1][2]
The dual activity of the 1-isopropyloctahydropyrrolo[1,2-a]pyrazine scaffold stems from its amphiphilic nature.[1]
Figure 2: Dual mechanism of action targeting bacterial membranes and quorum sensing receptors.[1][2]
Experimental Protocols (Self-Validating Systems)
Isolation & Extraction Workflow
To isolate this specific scaffold from microbial sources (e.g., Streptomyces sp.), use the following protocol.
-
Fermentation: Cultivate strain in Starch Casein Broth (SCB) for 7–14 days at 28°C, 150 rpm.
-
Solvent Extraction:
-
Purification:
GC-MS Identification Criteria
This is the primary method for confirming the "1-Isopropyloctahydropyrrolo[1,2-a]pyrazine" scaffold (often detected as the DKP).[1][2]
-
Temperature Program: 50°C (2 min) -> 10°C/min -> 280°C (10 min).
-
Key Fragmentation Ions (m/z):
-
154: Base peak (often corresponds to the loss of the isopropyl group or ring cleavage).[1]
-
210: Molecular ion (M+) for the DKP form (Cyclo-Pro-Val).[1][2]
-
Note: If the library match says "1-Isopropyloctahydropyrrolo...", verify the molecular weight.[1][2] If MW is ~166, it is the reduced amine.[1][2] If MW is ~210, it is the dione (DKP).[1][2]
-
Microdilution Bioassay (MIC Determination)
-
Preparation: Dissolve isolated compound in 1% DMSO.
-
Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (
CFU/mL). -
Plate Setup: 96-well plate. Serial 2-fold dilutions (500 µg/mL down to 0.9 µg/mL).[1][2]
-
Control: Positive (Ciprofloxacin), Negative (DMSO only).
-
Detection: Add 20 µL Resazurin (0.015%) .
Future Outlook & Drug Development
The 1-isopropyloctahydropyrrolo[1,2-a]pyrazine scaffold is currently underutilized in clinical pipelines.[1][2] Its potential lies in combinatorial therapy :
References
-
Manimaran, M., & Krishnan, K. (2017).[1] Marine Streptomyces sp.[1][2] VITMK1 derived Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) and its free radical scavenging activity.[1][2] Current Bioactive Compounds. Link
-
NIST Chemistry WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- (Cyclo-Leu-Pro).[1][2] National Institute of Standards and Technology.[1][2] Link[1][2]
-
PubChem. Octahydropyrrolo[1,2-a]pyrazine (Compound Summary). National Library of Medicine.[1][2] Link
-
Abdelfattah, M. S., et al. (2016).[1][2] Diketopiperazines from the marine sponge-derived fungus Aspergillus sp. with antioxidant and antimicrobial activities.[1][2] Journal of Antibiotics. Link[1][2]
-
CymitQuimica. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- (Cyclo-Pro-Val) Product Data. Link
Sources
Thermodynamic Stability & Conformational Dynamics of Octahydropyrrolo[1,2-a]pyrazine Scaffolds
[1]
Executive Summary
The octahydropyrrolo[1,2-a]pyrazine scaffold (also known as 1,4-diazabicyclo[4.3.0]nonane) represents a privileged bicyclic diamine architecture in drug discovery.[1] Functioning as a constrained proline mimetic, it is central to the design of peptidomimetics, including IAP antagonists, antiviral agents, and GPCR modulators.[1]
While its biological utility is well-documented, its thermodynamic profile is complex due to the presence of a bridgehead nitrogen atom. This moiety introduces a dynamic equilibrium between cis- and trans-fused conformers, governed by nitrogen inversion and ring strain.[1] Understanding this stability profile is critical for controlling shelf-life, metabolic susceptibility, and target affinity.[1]
Part 1: Structural Fundamentals & Conformational Thermodynamics[1]
The thermodynamic stability of this scaffold is defined primarily by the stereochemical relationship at the ring fusion. Unlike carbocyclic analogs (e.g., hydrindane), the bridgehead nitrogen (N1) allows for stereochemical inversion, creating a dynamic equilibrium between diastereomers.[1]
The Cis/Trans Equilibrium
The octahydropyrrolo[1,2-a]pyrazine core exists in two primary diastereomeric forms based on the ring fusion:
-
Trans-Fused (Thermodynamically Preferred): In the trans-fused isomer, the lone pair of the bridgehead nitrogen and the C8a-H bond are anti-periplanar.[1] This conformation minimizes 1,3-diaxial interactions and adopts a chair-like conformation for the six-membered piperazine ring.[1]
-
Thermodynamic Status: Generally the global minimum (
relative to cis).[1]
-
-
Cis-Fused (Kinetically Accessible): The cis-fused isomer forces the piperazine ring into a distorted boat or twist-boat conformation to accommodate the ring fusion.[1]
-
Thermodynamic Status: Higher energy, but often the bioactive conformation because it mimics the
-turn of peptides more effectively.
-
Mechanism of Interconversion: Nitrogen Inversion
The interconversion between cis and trans isomers does not require bond breaking; it occurs via pyramidal inversion of the bridgehead nitrogen.
-
Barrier Height: The inversion barrier is approximately 6–10 kcal/mol. This is low enough to allow rapid equilibration at elevated temperatures or under acidic conditions (via ammonium intermediates) but high enough that distinct isomers can often be separated and characterized by NMR at room temperature.
-
pH Dependence: Protonation of the bridgehead nitrogen "locks" the conformation. The thermodynamic stability of the protonated species often differs from the neutral species, with the trans-cation typically being favored due to better solvation and reduced steric strain.
Visualization of Conformational Dynamics
Figure 1: Conformational energy landscape showing the nitrogen inversion pathway connecting Trans and Cis isomers.[1]
Part 2: Experimental Protocols for Stability Profiling
To ensure scientific integrity, the following protocols are designed to be self-validating. They move beyond simple observation to quantitative characterization.
Protocol A: Determination of Thermodynamic Equilibrium ( )
Objective: Quantify the intrinsic stability difference between cis and trans isomers.
Methodology:
-
Preparation: Dissolve 20 mg of the pure isomer (either cis or trans) in 0.6 mL of deuterated solvent (
for water-soluble salts, for free bases). -
Catalysis: Add a trace amount of acid (e.g., 0.1 eq TFA) to lower the inversion barrier and facilitate equilibration.
-
Equilibration: Heat the sample in an NMR tube at 50°C for 24 hours.
-
Analysis: Acquire quantitative
-NMR spectra. Integration of the bridgehead proton (H8a) is the diagnostic signal. -
Calculation:
[1]
Validation Check: The experiment must be performed starting from both pure cis and pure trans isomers. The final
Protocol B: Oxidative Stability Stress Test
Objective: Assess the susceptibility of the tertiary bridgehead nitrogen to N-oxide formation, a primary degradation pathway.
Methodology:
-
Control: Prepare a 1 mM solution of the compound in acetonitrile/water (1:1).
-
Stress Condition: Add
to a final concentration of 10 mM (10 equiv). -
Monitoring: Incubate at 25°C. Analyze aliquots at 0, 1, 4, and 24 hours via LC-MS.
-
Quantification: Plot the disappearance of the parent peak
and appearance of the N-oxide peak .
Causality: The bridgehead nitrogen in the cis-isomer is often more sterically accessible and has a higher HOMO energy due to ring strain, making it kinetically more susceptible to oxidation than the trans-isomer.
Part 3: Quantitative Data Summary
The following table summarizes typical thermodynamic parameters for unsubstituted octahydropyrrolo[1,2-a]pyrazine. Note that substituents (R-groups) will shift these values.
| Parameter | Value (Approx.) | Note |
| -2.4 kcal/mol | Trans is more stable.[1] | |
| N-Inversion Barrier ( | 8.5 kcal/mol | Accessible at RT; rapid at >60°C. |
| pKa (Bridgehead N) | 8.5 - 9.0 | Trans isomer is typically more basic.[1] |
| pKa (Secondary N) | 9.5 - 10.0 | Typical secondary amine basicity.[1] |
| LogP (Octanol/Water) | ~0.2 | Highly polar scaffold.[1] |
Part 4: Computational Prediction Workflow (DFT)
For derivatives with complex substitution patterns, experimental determination may be resource-intensive.[1] A computational workflow is recommended to predict stability prior to synthesis.
Recommended Level of Theory:
-
Optimization: B3LYP/6-31G(d,p) or
B97X-D/def2-SVP (includes dispersion corrections). -
Solvation: IEFPCM (Implicit Solvation) utilizing water or chloroform.[1]
Step-by-Step Computational Protocol:
-
Conformer Generation: Generate a library of conformers for both cis and trans diastereomers. Do not assume a single chair/boat; sample the ring puckering.
-
Geometry Optimization: Optimize all conformers in the gas phase.
-
Frequency Calculation: Confirm minima (no imaginary frequencies). Calculate Zero-Point Energy (ZPE).[1]
-
Single Point Energy: Calculate electronic energy at a higher basis set (e.g., 6-311++G(2d,2p)) with solvation.
-
Boltzmann Weighting: Calculate the Boltzmann-weighted average energy for the cis population and the trans population.
-
Prediction: Compare the lowest energy trans conformer to the lowest energy cis conformer to predict the major isomer.
Part 5: Degradation Pathways & Chemical Stability
Understanding the breakdown of the scaffold is essential for formulation.
Figure 2: Primary degradation pathways including N-oxidation and subsequent ring opening.[1]
Critical Stability Factors
-
Stereoelectronic Effects: Substituents at C6 or C7 that are axial can destabilize the trans-fused system via 1,3-diaxial strain, potentially shifting the equilibrium toward the cis-form.[1]
-
Metabolic Liability: The bridgehead carbon (C8a) is prone to hydroxylation by CYP450 enzymes if not sterically protected. This leads to a hemiaminal which rapidly collapses, opening the ring.
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold. Source: Journal of Medicinal Chemistry (via PubMed) URL:[1][Link][1]
-
Thermodynamic Control of Isomerizations of Bicyclic Radicals. Source: Organic Letters (ACS Publications) URL:[1][Link][1]
-
Conformational Analysis of 1,4-diazabicyclo[4.3.0]nonane (Octahydropyrrolo[1,2-a]pyrazine). Source: PubChem Compound Summary URL:[Link][1]
-
Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Stereoelectronics of Nitrogen Inversion in Heterocycles. Source: Stereoelectronics.org URL:[Link][1]
The Emerging Therapeutic Potential of the 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine Scaffold: A Technical Guide for Drug Discovery
Abstract
The octahydropyrrolo[1,2-a]pyrazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. While the specific compound, 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, is not extensively documented, analysis of its core structure and related analogues reveals a wealth of potential therapeutic applications. This technical guide provides an in-depth exploration of these applications, grounded in recent scientific literature, for researchers, scientists, and drug development professionals. We will delve into the anticancer, antifungal, N-myristoyltransferase inhibitory, and mu-opioid receptor antagonist activities of this compound class, presenting mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and development.
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold - A Versatile Pharmacophore
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and nitrogen-containing ring systems are particularly prominent. The pyrrolo[1,2-a]pyrazine scaffold, a bicyclic heterocycle, has emerged as a key pharmacophore in the design of novel therapeutic agents.[1] Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1] This guide will focus on the potential medicinal applications stemming from the core octahydropyrrolo[1,2-a]pyrazine structure, with a conceptual focus on the underexplored 1-isopropyl substituted analogue.
Anticancer Applications: Targeting Cell Proliferation and Survival
Several derivatives of the pyrrolo[1,2-a]pyrazine scaffold have shown promising anticancer activity. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: The FTase-p38 Signaling Axis
One proposed mechanism for the anticancer effects of certain pyrrolo[1,2-a]pyrazine derivatives is the modulation of the Farnesyltransferase (FTase)-p38 signaling axis.[2] FTase is a crucial enzyme in the post-translational modification of RAS proteins, which are frequently mutated in various cancers, leading to uncontrolled cell growth.[3] Inhibition of FTase can disrupt RAS membrane localization and downstream signaling. The p38 MAP kinase pathway is involved in complex cellular processes, including cell proliferation, differentiation, and apoptosis, and its dysregulation is associated with cancer progression.[4]
Caption: Proposed FTase-p38 signaling pathway targeted by pyrrolo[1,2-a]pyrazine derivatives.
Structure-Activity Relationship (SAR) Insights
Studies on various substituted pyrrolo[1,2-a]pyrazine derivatives have revealed key structural features that influence their anticancer potency. For instance, the substitution pattern on an aromatic ring attached to the core scaffold plays a critical role. A 2,4-dimethoxyphenyl group has been shown to be more potent in inhibiting the survival of human lymphoma U937 cells compared to a single methoxy group or a 2,5-dimethoxyphenyl moiety, highlighting the importance of substituent orientation.[2]
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Activity | IC50 (nM) | Reference |
| Pyrrolo[1,2-a]azepine derivatives | HepG2 | More potent than doxorubicin | 4 and 1.6 | [5] |
| Pyrrolo[1,2-a]azepine derivatives | MCF7 | Potent | 10.7 | [5] |
| Pyrrolo[1,2-a]azepine derivatives | HCT116 | Potent | 21.1 | [5] |
| 1H-pyrrolo[3,2-c]pyridine derivatives | HeLa, SGC-7901, MCF-7 | Potent | 120-210 | [6] |
Experimental Protocol: U937 Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compound (e.g., 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
N-Myristoyltransferase (NMT) Inhibition: A Novel Anticancer Strategy
N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This modification is crucial for protein localization and function. NMT is considered an emerging therapeutic target for cancer.[9]
Mechanism of Action
Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) derivatives have been identified as inhibitors of human NMT-1.[9] These compounds act as competitive inhibitors for the peptide-binding site of the enzyme, thereby preventing the myristoylation of substrate proteins.[9] Inhibition of NMT can disrupt signaling pathways dependent on myristoylated proteins, leading to reduced cancer cell proliferation.[9]
Caption: Experimental workflow for the N-myristoyltransferase (NMT) inhibition assay.
Quantitative Data: NMT Inhibition
| Compound Substructure | NMT-1 Inhibition | IC50 Range (µM) | Reference |
| Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine | 32 compounds showed inhibition | 6 to >1000 | [9] |
Experimental Protocol: NMT Inhibition Assay
This protocol is based on a medium-throughput assay for screening small molecule inhibitors of human NMT-1.[9][10]
-
Assay Preparation: In a 96-well plate, combine recombinant human NMT-1, a biotinylated peptide substrate, and [3H]myristoyl-CoA in an appropriate buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic reaction to occur.
-
Signal Detection: Use a scintillation counter to measure the amount of [3H]myristate incorporated into the biotinylated peptide.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Mu-Opioid Receptor Antagonism: Potential in Pain Management and Addiction
Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, which is structurally related to octahydropyrrolo[1,2-a]pyrazine, have been identified as potent mu-opioid receptor antagonists.[11]
Mechanism of Action
These compounds exhibit high affinity for the mu-opioid receptor and act as antagonists, blocking the effects of opioid agonists. This antagonistic activity is being explored for its potential in treating opioid overdose and addiction.[12]
Quantitative Data: Mu-Opioid Receptor Binding
| Compound | Receptor Affinity (Ki, nM) | Antagonist Activity (IC50, nM) | Reference |
| Compound 36 (octahydro-1H-pyrido[1,2-a]pyrazine derivative) | 0.47 | 1.8 | [11] |
Experimental Protocol: Radioligand Binding Assay
This assay determines the binding affinity of a compound to the mu-opioid receptor.[13]
-
Membrane Preparation: Prepare cell membranes expressing the human mu-opioid receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]diprenorphine), and the test compound at various concentrations in a binding buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound and unbound radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki value of the test compound from the competitive binding curve.
Antifungal Activity: A Potential New Class of Antimycotics
The pyrrolo[1,2-a]pyrazine scaffold has also shown promise as a source of new antifungal agents, particularly against Candida species.[14]
Mechanism of Action
The exact mechanism of antifungal action for many pyrrolo[1,2-a]pyrazine derivatives is still under investigation. However, some studies suggest that these compounds may disrupt the fungal cell membrane or interfere with essential metabolic pathways.
Quantitative Data: Antifungal Activity
| Compound | Organism | Activity | Value (µg/mL) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- | Human erythrocytes | Hemolytic activity (EC50) | 115.5 | [14] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- | RAW 264.7 cells | Cytotoxicity (IC50) | 500 | [14] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Synthesis and Future Directions
The synthesis of the octahydropyrrolo[1,2-a]pyrazine core and its derivatives can be achieved through various synthetic routes, including multi-component reactions and cyclization strategies.[16] The versatility of these synthetic methods allows for the creation of diverse chemical libraries for screening and optimization.
Future research should focus on:
-
Synthesis and evaluation of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine and its analogues to explore its specific biological activities.
-
In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.
-
Lead optimization to improve potency, selectivity, and pharmacokinetic properties.
-
In vivo studies to evaluate the efficacy and safety of promising candidates in animal models.
Conclusion
The octahydropyrrolo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including cancer, fungal infections, and opioid-related disorders. The structural insights and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chemical entity. The systematic investigation of derivatives, such as the titular 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, holds the key to unlocking new and effective medicines.
References
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289. [Link]
-
Ghorab, M. M., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(7), 486-494. [Link]
-
U937 Cytotoxicity Assay Protocol | PDF. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Gherghiceanu, E., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2317-2346. [Link]
-
Wakode, S., et al. (2020). Use of MTT Assay for Proliferation of U937 Cell Line and its Inter-rater Reliability - Best Taken with a Grain of Salt. Kathmandu University Medical Journal, 18(4), 396-401. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Octahydro-1h-Pyrido[1, 2-A]pyrazine as M-Opioid Receptor Antagonists. (n.d.). Amanote Research. Retrieved February 15, 2026, from [Link]
-
Determination of the U937 cell viability. The cell viability was... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Wouters, J., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research, 8(1-4), 119-133. [Link]
-
Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. (2003). Cancer Research. [Link]
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). CDC. [Link]
-
Kim, J. Y., et al. (2015). Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis. Annals of Dermatology, 27(6), 757–760. [Link]
-
Koul, A., et al. (2014). Pyrrolo[1,2-α][11][15]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. The Journal of Antimicrobial Chemotherapy, 69(6), 1589-1596. [Link]
-
Fungal Activities of Pyrrolo[1,2-a] Quinoline Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
S159 Antifungal Susceptibility Testing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300788. [Link]
-
Kannabiran, K., et al. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics, 10(3). [Link]
-
Antifungal Susceptibility Testing for C. auris. (2024). CDC. [Link]
-
French, K. J., et al. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. The Journal of Pharmacology and Experimental Therapeutics, 309(1), 340-347. [Link]
-
Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. (n.d.). Molecular & Cellular Proteomics. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Cell Counter - U937 Cells, Cytometer. (n.d.). Molecular Devices. Retrieved February 15, 2026, from [Link]
-
Guillon, J., et al. (2020). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. Organic & Biomolecular Chemistry, 18(4), 674-685. [Link]
-
Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A fluorescence-based assay for N-myristoyltransferase activity. (2011). Analytical Biochemistry, 421(1), 342-344. [Link]
-
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. (n.d.). Enzymlogic. Retrieved February 15, 2026, from [Link]
-
A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. (n.d.). Chemical Communications. [Link]
-
Ho, A. L. (2018). FTase Inhibition Holds Promise for RAS Targeting and Beyond. OncLive. [Link]
-
MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition. (n.d.). The Francis Crick Institute. Retrieved February 15, 2026, from [Link]
-
N-myristoyltransferase (NMT). (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]
-
Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. (2022). Molecules, 27(2), 433. [Link]
-
Wagner, E. F., & Nebreda, Á. R. (2009). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. The Journal of Clinical Investigation, 119(11), 3202–3205. [Link]
-
Farnesylation Reaction. FPTase transfers a farnesyl group onto the cysteine terminal portion of a substrate protein, such as Ras. (adapted from. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The Role of MAPK/p38 Signalling Pathway in Cancer. (n.d.). MaplesPub. Retrieved February 15, 2026, from [Link]
-
The emerging role of p38 alpha in cancer specific metabolism and therapy: analysis of autophagic and apoptotic pathways in respo. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Molecules, 30(11), 2415. [Link]
-
Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Heterocycle in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrazine core, a nitrogen-fused heterocyclic system, has emerged as a scaffold of significant interest in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of pyrrolo[1,2-a]pyrazine alkaloids and their analogs, delving into their synthesis, diverse biological activities, and the underlying mechanisms of action. By synthesizing data from seminal and contemporary research, this document aims to equip researchers and drug development professionals with the critical knowledge needed to navigate and innovate within this promising chemical space.
The Allure of a Privileged Scaffold: Natural Occurrence and Biosynthetic Origins
Pyrrolo[1,2-a]pyrazine alkaloids are not merely laboratory creations; they are found in nature, biosynthesized by a variety of organisms, particularly marine bacteria and fungi. Notably, species of Streptomyces and the marine bacterium Bacillus tequilensis have been identified as producers of these bioactive compounds.[1][2] The naturally occurring hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione is a prominent example, showcasing the microbial world's ability to construct this privileged scaffold.[1] The presence of these compounds in natural sources has historically been a strong indicator of their biological relevance and has spurred efforts to synthesize and modify the core structure to enhance its therapeutic properties.
Constructing the Core: Key Synthetic Strategies
The synthetic accessibility of the pyrrolo[1,2-a]pyrazine scaffold is a major driver of its exploration in drug discovery. Various synthetic routes have been developed, each offering distinct advantages in terms of efficiency, diversity, and control over substitution patterns.
One of the most common and versatile approaches involves the cyclization of a substituted pyrrole precursor . This "pyrrole-first" strategy often utilizes an N-substituted pyrrole-2-carboxamide that undergoes intramolecular cyclization. The choice of substituents on the amide nitrogen and the pyrrole ring dictates the final structure and allows for the introduction of chemical diversity.
A powerful and atom-economical method for accessing novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives is through multicomponent reactions (MCRs) . For instance, a [4+1+1] annulation approach enables the construction of the bicyclic system with two distinct functional groups in a trans configuration, expanding the accessible chemical space.[3]
Another notable strategy is the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate, which provides an efficient route to pyrrolo[1,2-a]pyrazines.[4] The following diagram illustrates a generalized workflow for the synthesis of pyrrolo[1,2-a]pyrazine analogs, highlighting key decision points for diversification.
General Synthetic Workflow for Pyrrolo[1,2-a]pyrazine Analogs
The choice of synthetic route is often guided by the desired substitution pattern and the overall goals of the research program. For instance, MCRs are particularly well-suited for generating large libraries for high-throughput screening, while more traditional cyclization methods may offer greater control for the synthesis of specific, complex target molecules.
A Spectrum of Biological Activities: From Cancer to Convulsions
The pyrrolo[1,2-a]pyrazine scaffold has demonstrated a remarkable breadth of biological activities, making it a versatile platform for drug development across multiple therapeutic areas.
Anticancer Activity: A Multi-pronged Attack
A significant body of research has focused on the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives. These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, prostate, lung, and leukemia.[3][5][6]
Mechanism of Action: The anticancer effects of these analogs are often multifaceted. One prominent mechanism involves the induction of apoptosis , or programmed cell death. For example, compound 3h has been shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[3] Another identified pathway is the modulation of the FTase-p38 signaling axis . Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of proteins like Ras, which are often implicated in cancer. Inhibition of FTase can disrupt downstream signaling cascades, such as the p38 MAPK pathway, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the proposed mechanism of action for certain anticancer pyrrolo[1,2-a]pyrazine analogs that target the FTase-p38 signaling pathway.
Anticancer Mechanism via FTase-p38 Pathway
Quantitative Data: The following table summarizes the cytotoxic activity of selected pyrrolo[1,2-a]pyrazine analogs against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | PC-3 (Prostate) | 1.18 ± 0.05 | [3] |
| 3h | MCF-7 (Breast) | 1.95 ± 0.04 | [3] |
| 8l | MCF-7 (Breast) | 2.80 ± 0.03 | [5] |
| 8l | A549 (Lung) | 2.53 ± 0.05 | [5] |
Antimicrobial Properties: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Pyrrolo[1,2-a]pyrazine derivatives have shown promising activity against a range of microbial pathogens.
Mechanism of Action: While the precise mechanisms of antimicrobial action are still under investigation for many analogs, some potential molecular targets have been identified through in silico studies. For instance, molecular docking suggests that certain pyrrolo[1,2-a]pyrazine dicarboxylates may bind to and inhibit bacterial DNA gyrase and ThiM kinase , essential enzymes for bacterial survival.[7] For antifungal activity against Candida species, docking studies point towards the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , a key enzyme in the ergosterol biosynthesis pathway.[4]
Quantitative Data: The table below presents the antimicrobial activity of selected pyrrolo[1,2-a]pyrazine analogs.
| Compound ID | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Staphylococcus aureus (MDR) | 15 ± 0.172 | 20 ± 0.072 | [1] |
| 8f | Klebsiella pneumoniae | 15.625 | - | [7] |
| 8f | Staphylococcus aureus | 15.625 | - | [7] |
| 8f | Bacillus subtilis | 15.625 | - | [7] |
| 8f | Candida albicans | 15.625 | - | [7] |
| 8g | Candida albicans | 15.625 | - | [7] |
| 8i | Candida albicans | 15.625 | - | [7] |
Anticonvulsant Activity: A Glimpse into Neurological Applications
Derivatives of the perhydropyrrolo[1,2-a]pyrazine scaffold have been investigated for their potential as anticonvulsant agents. These compounds have shown efficacy in preclinical animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests.
Structure-Activity Relationship (SAR): SAR studies have revealed key structural features that are crucial for anticonvulsant activity. A preliminary SAR analysis of perhydropyrrolo[1,2-a]pyrazine-2,6-dione derivatives indicates the importance of:
-
The (S,S) absolute configuration at the stereogenic centers.
-
The presence of the annulated pyrrolidine ring .
-
An imide moiety .
-
A benzene ring at the C-4 position .
These findings provide a rational basis for the design of more potent and selective anticonvulsant analogs.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research and development of pyrrolo[1,2-a]pyrazine analogs, this section provides detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[1,2-a]pyrazine analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing (MIC and MBC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The minimum bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Preparation of Inoculum:
-
Inoculate a single colony of the test microorganism into a suitable broth medium.
-
Incubate at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the pyrrolo[1,2-a]pyrazine analogs in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
Determination of MBC:
-
From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto an agar medium.
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.
-
The following diagram outlines the workflow for determining the MIC and MBC of a test compound.
Workflow for MIC and MBC Determination
Future Directions and Conclusion
The pyrrolo[1,2-a]pyrazine scaffold continues to be a rich source of biologically active compounds with therapeutic potential. Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Diversity: The development of novel synthetic methodologies, including diversity-oriented synthesis and late-stage functionalization, will be crucial for exploring a wider range of chemical space and identifying analogs with improved potency and selectivity.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential for rational drug design and for identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy and Preclinical Development: Promising lead compounds identified through in vitro screening will need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
References
-
Yutilova, K., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. [Link]
-
Cerdeira, N., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7277. [Link]
-
Lashgari, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones. Applied Chemistry Today. [Link]
-
Kare, P., et al. (2025). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. Journal of Applied Biology & Biotechnology. [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(52), 32939-32963. [Link]
-
Lashgari, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione analogues as promising cytotoxic agents. Applied Chemistry Today. [Link]
-
Kim, J., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988. [Link]
-
Nithyanand, P., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(20), 11020-11033. [Link]
-
Dehnavi, M. A., et al. (2025). The structure of pyrrolopyrazine analog with antifungal activity. Journal of Molecular Structure. [Link]
-
Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics, 10(4). [Link]
-
Kumar, A., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 234. [Link]
-
Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Chemical and Pharmaceutical Sciences, 2(2), 629-641. [Link]
-
Abdel-rahman, A. A. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 1-15. [Link]
-
Jha, M., et al. (2023). SAR of pyrrolo[1,2-a]pyrazine-2,6-dione derivatives. ResearchGate. [Link]
-
Lee, S.-K., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 6, 856. [Link]
-
Nithyanand, P., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(20), 11020-11033. [Link]
Sources
- 1. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity [mdpi.com]
- 5. Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones [sid.ir]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
In Silico Binding Affinity Profiling of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
This guide outlines a rigorous computational framework for evaluating the binding affinity of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine (hereafter referred to as 1-IP-OHPP ).[1]
Given the scaffold's structural relationship to known bioactive alkaloids and diketopiperazines, this guide utilizes Metabotropic Glutamate Receptor 5 (mGluR5) as the primary validation target. This selection is grounded in Structure-Activity Relationship (SAR) data linking pyrrolo[1,2-a]pyrazine derivatives to mGluR5 negative allosteric modulation (NAM).[1]
A Computational Framework for Allosteric Modulation
Executive Summary
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic, saturated heterocycle belonging to the 1,4-diazabicyclo[4.3.0]nonane class.[1] Unlike its planar aromatic counterparts, this molecule is
This guide details the protocol for determining the binding affinity of 1-IP-OHPP against the transmembrane domain of mGluR5.[1] The workflow integrates Quantum Mechanical (QM) ligand preparation, rigid-receptor docking, and Molecular Dynamics (MD) simulations to calculate the binding free energy (
Key Predicted Parameters:
-
Target: mGluR5 (Transmembrane Allosteric Pocket)[1]
-
Estimated Affinity Range:
to kcal/mol (based on scaffold SAR)[1]
Chemical Space & Ligand Preparation
Accurate binding affinity begins with the correct electronic and conformational representation of the ligand. 1-IP-OHPP possesses two chiral centers (C1 and the bridgehead C8a), necessitating stereospecific preparation.[1]
Stereochemistry & Conformational Search
The "1-isopropyl" substituent introduces steric bulk that dictates the puckering of the pyrrolidine ring.[1] We assume the biologically relevant isomer derived from the biosynthetic coupling of L-Valine and L-Proline (e.g., 3S, 8aS in dione nomenclature, translating to 1S, 8aS in the reduced form).[1]
Protocol:
-
Structure Generation: Generate the 3D structure of (1S, 8aS)-1-IP-OHPP using SMILES CC(C)[C@H]1CCCN2CC[C@H]21 (representative isomeric SMILES).
-
Protonation State: The N4 nitrogen (in the pyrazine ring) is a secondary amine.[1] At physiological pH (7.4), it is predominantly protonated (
).[1] -
QM Optimization:
-
Software: Gaussian 16 or ORCA.
-
Method: DFT B3LYP/6-31G(d,p).
-
Objective: Minimize internal strain and calculate partial charges (ESP or RESP) to replace standard force field charges.
-
Workflow Visualization
Figure 1: Ligand preparation workflow ensuring correct stereochemistry and electronic parameterization.
Target Identification & Selection
Why mGluR5? While the octahydropyrrolo[1,2-a]pyrazine scaffold appears in antimicrobial diketopiperazines, the reduced amine form shares significant pharmacophoric overlap with mGluR5 Negative Allosteric Modulators (NAMs) .
-
Evidence: Phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives are documented mGluR5 antagonists [1].[1]
-
Binding Site: The allosteric binding site is located within the transmembrane (TM) domain, distinct from the extracellular glutamate binding site ("Venus Flytrap" domain).
-
Selected Crystal Structure: PDB ID: 6FFH (Crystal Structure of mGluR5 in complex with Fenobam) [2].[1][2][3][4][5]
Molecular Docking Protocol
This section defines the rigid-receptor docking to estimate the steric fit and electrostatic complementarity.[1]
Receptor Preparation
-
Import PDB 6FFH: Remove water molecules, lipids, and the co-crystallized ligand (Fenobam).
-
Missing Residues: Reconstruct missing side chains using Prime (Schrödinger) or Modeller.[1]
-
H-Bond Optimization: Optimize hydrogen bond networks (flip Asn/Gln/His) at pH 7.0 using PROPKA.
-
Minimization: Restrained minimization (OPLS4 force field) to relieve steric clashes while maintaining crystal integrity (RMSD < 0.30 Å).
Grid Generation
Define the search space around the Fenobam binding site.[1]
-
Center: Centered on the centroid of the co-crystallized Fenobam.[1]
-
Dimensions:
Å box (sufficient to cover the TM3-TM5-TM6 pocket).[1]
Docking Execution (AutoDock Vina / Glide)
We employ a consensus scoring approach.
| Parameter | Setting (AutoDock Vina) | Setting (Glide SP) |
| Exhaustiveness | 32 (High) | Standard Precision |
| Energy Range | 4 kcal/mol | 3.0 kcal/mol |
| Num.[1] Modes | 20 | 10 |
| Scoring Function | Vina Empirical | GlideScore (XP optional) |
Critical Interaction Check: The docking pose is considered valid only if the protonated N4 amine forms a salt bridge or H-bond with Glu11 (or equivalent acidic residue in the TM pocket) or interacts with the backbone carbonyls of TM3/TM7.[1]
Molecular Dynamics (MD) & Binding Free Energy
Docking scores are static.[1] To validate the stability of the 1-IP-OHPP/mGluR5 complex, we perform MD simulations.[1]
System Setup (GROMACS)
-
Membrane Insertion: Insert the protein-ligand complex into a POPC lipid bilayer (mimicking the neuronal membrane).[1]
-
Solvation: Solvate with TIP3P water; neutralize with 0.15 M NaCl.
-
Force Field:
Simulation Protocol
-
Minimization: Steepest descent (50,000 steps).[1]
-
Equilibration:
-
NVT (1 ns) with position restraints on protein/ligand.
-
NPT (5 ns) to stabilize density and pressure.[1]
-
-
Production Run: 100 ns unconstrained simulation at 310 K.
Binding Free Energy (MM-PBSA)
Calculate
- : Electrostatic + van der Waals energy.[1]
- : Polar solvation (PB) + Non-polar solvation (SASA).
Interaction Pathway Diagram
Figure 2: Predicted interaction map of 1-IP-OHPP within the mGluR5 allosteric pocket.[1]
ADMET Profiling
For a CNS target like mGluR5, the ligand must cross the Blood-Brain Barrier (BBB).[1]
Predicted Properties for 1-IP-OHPP:
-
MW: ~182 Da (Highly favorable).[1]
-
LogP: ~1.5 - 2.0 (Optimal for BBB).[1]
-
TPSA: < 40 Ų (Excellent CNS penetration).[1]
-
Metabolic Stability: The saturated ring system is generally stable, though the secondary amine may be subject to Phase II conjugation.[1]
References
-
Liu, J., Zhang, S., & Yan, Y. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method.[1] Asian Journal of Chemistry, 23(9). Link
-
Christopher, J. A., et al. (2018).[4] Crystal Structure of mGluR5 in Complex with Fenobam.[1][2][3][4][5] RCSB Protein Data Bank.[1] PDB ID: 6FFH.[1][2][3][4][5] Link
-
Manimaran, M., & Kannabiran, K. (2017). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity.[1] ResearchGate.[1] Link
-
Santa Cruz Biotechnology. (n.d.).[1] 1-Isopropyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine Product Page.[1] Link
Sources
Natural Sources of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
An In-Depth Technical Guide for Drug Discovery & Natural Product Research
Executive Summary
This technical guide analyzes the natural occurrence, biosynthetic origins, and isolation methodologies of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine and its bioactive congeners.
While the exact fully reduced amine (CAS 1367911-14-5) appears primarily in synthetic libraries, it represents the core scaffold of the ubiquitous natural product Cyclo(L-Pro-L-Val) (also known as Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, 3-(1-methylethyl)-). In natural product chemistry, the oxidized 2,5-diketopiperazine (DKP) form is the dominant metabolic reservoir. This guide focuses on this bioactive DKP scaffold, widely distributed in marine and terrestrial microbiomes, as the primary natural source for the 1-isopropyloctahydropyrrolo[1,2-a]pyrazine carbon skeleton.
Part 1: Chemical Identity & Structural Nomenclature[1]
To ensure precision in retrieval and application, researchers must distinguish between the synthetic reduced core and the natural oxidized metabolite.
| Feature | Natural Metabolite (The Source) | Reduced Core (The Target) |
| Common Name | Cyclo(L-Pro-L-Val); Maculosin-5 | 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine |
| IUPAC Name | Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, 3-(1-methylethyl)- | Octahydropyrrolo[1,2-a]pyrazine, 1-(1-methylethyl)- |
| Structure State | Oxidized (Contains 2 ketone groups) | Reduced (Saturated amine) |
| CAS Registry | 2854-40-2 | 1367911-14-5 |
| Primary Origin | Bacterial fermentation, Marine sponges, Roasted coffee | Synthetic reduction; rare volatile metabolite |
Technical Note on Numbering: In the DKP nomenclature, the isopropyl group derived from Valine is typically at position 3 . In the reduced bicyclic system, depending on the numbering convention of the bridgehead nitrogen, this position may be assigned as 1 . This guide treats the Cyclo(L-Pro-L-Val) DKP as the definitive natural precursor.
Part 2: Natural Reservoirs & Ecological Sources
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in nature, serving as a signaling molecule and chemical weapon for microorganisms.
1. Marine & Terrestrial Bacteria
The most prolific producers are Actinobacteria and Firmicutes. These organisms utilize the scaffold for quorum sensing modulation and antimicrobial defense.
-
Streptomyces sp.: Strains isolated from mangrove soils (e.g., Streptomyces sp. VITMK1) and marine sediments produce the scaffold as a potent antioxidant and antimicrobial agent.
-
Bacillus species: Bacillus pumilus and Bacillus tequilensis (associated with marine sponges) secrete this compound to inhibit competitors like Staphylococcus aureus (MRSA).
-
Pseudomonas aeruginosa: Produces the compound as part of a "cross-talk" mechanism to interfere with host immune signaling and other bacterial quorum sensing systems (LuxR-type).[1]
2. Marine Sponges (Holobiont)
The compound is frequently isolated from marine sponges such as Tedania ignis and Callyspongia diffusa . Current consensus suggests the molecule is likely produced by symbiotic bacteria (endosymbionts) rather than the sponge host itself.
3. Fungal Sources
-
Aspergillus fumigatus: Produces the scaffold alongside other tryprostatins.
-
Penicillium oxalicum: Isolated from mangrove-derived fungi, showing cytotoxicity against specific tumor cell lines.[2]
4. Thermal/Dietary Sources (Maillard Reaction)
In food chemistry, the scaffold forms non-enzymatically during the roasting of peptide-rich foods.
-
Roasted Coffee & Cocoa: Thermal degradation of proteins releases Cyclo(Pro-Val) as a bitter flavor component. It is a marker of high-temperature processing.
Part 3: Biosynthetic Pathways
The biosynthesis of the 1-isopropyloctahydropyrrolo[1,2-a]pyrazine scaffold occurs via two primary enzymatic routes: Non-Ribosomal Peptide Synthetases (NRPS) and Cyclodipeptide Synthases (CDPS) .
Mechanism 1: Cyclodipeptide Synthases (CDPS)
Unlike NRPS, CDPSs hijack aminoacyl-tRNAs from the primary metabolism.[3]
-
Substrate Recruitment: The enzyme binds L-Val-tRNA and L-Pro-tRNA.
-
Coupling: Formation of the dipeptidyl intermediate.
-
Cyclization: Intramolecular attack of the amine on the ester linkage releases the cyclic dipeptide.
Mechanism 2: NRPS Assembly
Large multi-modular enzymes activate amino acids as adenylates, tether them to thiolation domains, and catalyze condensation/cyclization.
Figure 1: Biosynthetic pathway from primary amino acids to the pyrrolo[1,2-a]pyrazine scaffold via CDPS machinery.
Part 4: Extraction & Isolation Protocols
For researchers aiming to isolate the natural scaffold from bacterial broth, the following protocol ensures high purity.
Standard Protocol: Ethyl Acetate Extraction [2][4]
-
Fermentation: Cultivate Streptomyces sp. or Bacillus sp. in Tryptone Soy Broth (TSB) or Marine Broth at 28°C for 5–7 days (150 rpm).
-
Separation: Centrifuge culture at 10,000 rpm for 15 min to separate biomass (pellet) from supernatant.
-
Liquid-Liquid Extraction:
-
Adjust supernatant pH to 7.0.
-
Mix with Ethyl Acetate (1:1 v/v) in a separatory funnel.
-
Repeat 3 times. Collect organic phase.
-
-
Concentration: Dry organic phase over anhydrous Na₂SO₄ and evaporate under reduced pressure (Rotary Evaporator) at 40°C.
-
Purification:
-
Stationary Phase: Silica Gel (60–120 mesh).
-
Mobile Phase: Gradient elution with Chloroform:Methanol (starting 100:0 to 90:10).
-
Detection: Monitor fractions via TLC (visualize with iodine vapor or ninhydrin) and HPLC (210 nm).
-
Figure 2: Isolation workflow for pyrrolo[1,2-a]pyrazine derivatives from microbial fermentation.
Part 5: Pharmacological Potential
The 1-isopropyloctahydropyrrolo[1,2-a]pyrazine scaffold (as Cyclo(Pro-Val)) exhibits pleiotropic bioactivity, making it a valuable lead in drug discovery.
| Activity | Mechanism of Action | Target Pathogen/Cell |
| Antimicrobial | Disruption of cell membrane integrity; interference with protein synthesis. | S. aureus (MRSA), Vibrio spp. |
| Quorum Quenching | Structural mimicry of N-acyl homoserine lactones (AHLs), blocking LuxR-type receptors. | Pseudomonas aeruginosa, Serratia |
| Antifungal | Inhibition of mycelial growth. | Fusarium, Aspergillus |
| Antioxidant | Radical scavenging (DPPH assay) due to the cyclic amide structure. | Cellular oxidative stress models |
References
-
Marine Bacterial Sources: Streptomyces sp.[5] VITMK1 derived Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- and its free radical scavenging activity. ResearchGate.
-
Chemical Identity (PubChem): Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- (Cyclo(Pro-Val)). National Institutes of Health.[5]
-
Biosynthesis & CDPS: Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Frontiers in Microbiology.
-
Antimicrobial Activity: Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- from Streptomyces. Asian Journal of Pharmaceutics.
-
Quorum Sensing: Cyclo(L-Pro-L-Val) as a Quorum Sensing Signal Mimic. Cayman Chemical Technical Data.
Sources
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Cyclo(Pro-Val) | CAS:5654-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
An In-depth Technical Guide to the Stereochemistry and Isomers of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
This guide provides a comprehensive technical overview of the stereochemistry of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine, a heterocyclic compound with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the stereoisomers of this molecule is paramount, as stereochemistry often dictates pharmacological activity and toxicological profiles. This document delineates the structural nuances of the possible stereoisomers, proposes robust methodologies for their synthesis and separation, and details advanced analytical techniques for their characterization.
The Stereochemical Landscape of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
The octahydropyrrolo[1,2-a]pyrazine core is a bicyclic structure that presents inherent stereochemical complexity. The introduction of an isopropyl group at the C1 position further elaborates this complexity by creating additional stereogenic centers.
Identification of Stereogenic Centers
The 1-isopropyloctahydropyrrolo[1,2-a]pyrazine molecule possesses two stereogenic centers:
-
C1: The carbon atom bearing the isopropyl group.
-
C8a: The bridgehead carbon atom at the junction of the two rings.
The presence of two stereogenic centers means that a total of 22 = 4 stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers.
The Four Possible Stereoisomers
The four stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature at each stereocenter:
-
(1R, 8aS)
-
(1S, 8aR)
-
(1R, 8aR)
-
(1S, 8aS)
The pairs of enantiomers are ((1R, 8aS) and (1S, 8aR)) and ((1R, 8aR) and (1S, 8aS)). The relationship between the two pairs of enantiomers is that of diastereomers. The distinct three-dimensional arrangement of these isomers is crucial as it leads to different interactions with chiral biological macromolecules, such as enzymes and receptors.
Synthesis and Stereoselective Synthesis Strategies
The synthesis of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine can be approached through classical racemic synthesis followed by resolution, or more elegantly, through stereoselective synthesis to directly obtain the desired stereoisomers.
Racemic Synthesis
A plausible racemic synthesis would involve the condensation of a suitable pyrrolidine derivative with a pyrazine precursor, followed by the introduction of the isopropyl group at the C1 position. A key challenge in this approach is the control of diastereoselectivity, which may be influenced by the reaction conditions.
Stereoselective Synthesis
Modern synthetic methodologies offer pathways to enantiomerically enriched pyrrolo[1,2-a]pyrazines. A notable approach is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with isobutyraldehyde, catalyzed by a chiral phosphoric acid.[1] This method has been shown to produce chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities.[1] Subsequent reduction of the pyrazine ring would yield the desired octahydro- derivatives.
Another promising strategy is the asymmetric hydrogenation of a 3,4-dihydropyrrolo[1,2-a]pyrazine precursor. This method has been successfully applied to the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines with high enantiomeric excess.
The logical flow for a stereoselective synthesis can be visualized as follows:
Caption: Stereoselective synthesis workflow.
Separation of Stereoisomers
For a racemic mixture, the separation of the stereoisomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for this purpose.[2]
Chiral HPLC Method Development
The key to a successful chiral HPLC separation is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the separation of a wide range of chiral compounds, including heterocyclic structures.[3][4]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Lux Cellulose-2, Lux Amylose-2).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and a chiral selector-compatible alcohol like isopropanol or ethanol in a 90:10 ratio.
-
Polar Organic Mode: Use a polar organic solvent such as acetonitrile or methanol with a small amount of an additive like diethylamine for basic compounds.
-
Reversed Phase: Employ a mobile phase of water/acetonitrile or water/methanol with a suitable buffer.
-
-
Optimization: Adjust the ratio of the mobile phase components to optimize the resolution and retention times. The flow rate and column temperature can also be varied.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
The separation is based on the differential transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase.
Spectroscopic and Crystallographic Analysis
Once the stereoisomers are separated, their absolute and relative stereochemistry must be determined. NMR spectroscopy and X-ray crystallography are the definitive methods for this purpose.
NMR Spectroscopy for Stereoisomer Differentiation
While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct spectra.[5] For enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric environments, leading to separable signals in the NMR spectrum.[6]
Key NMR Experiments:
-
¹H and ¹³C NMR: These will show different chemical shifts for diastereomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can reveal through-space proximities of protons, which can help in determining the relative stereochemistry of the molecule. For instance, the spatial relationship between the proton at C1 and the protons on the pyrrolidine ring will differ between diastereomers.
Data Presentation: Expected Chemical Shift Differences in Diastereomers
| Proton/Carbon | Diastereomer 1 (e.g., cis) | Diastereomer 2 (e.g., trans) | Expected Difference |
| H at C1 | δ X.XX | δ Y.YY | Significant |
| H at C8a | δ A.AA | δ B.BB | Significant |
| C1 | δ P.PP | δ Q.QQ | Observable |
| C8a | δ R.RR | δ S.SS | Observable |
Note: The actual chemical shift values would need to be determined experimentally.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique is considered the gold standard for structural elucidation.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of a purified stereoisomer of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and the structure refined.
The logical relationship between separation and analysis is depicted below:
Caption: Workflow for isomer separation and analysis.
Biological Significance of Stereochemistry
The pharmacological and toxicological properties of chiral molecules are often highly dependent on their stereochemistry. It is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been reported to possess various biological activities, including anxiolytic and antibacterial properties.[7][8] Therefore, the stereoisomers of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine are expected to display distinct biological profiles. It is imperative in any drug development program to evaluate the pharmacological activity and safety of each stereoisomer individually.
Conclusion
The stereochemistry of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine is a critical aspect that profoundly influences its properties and potential applications, particularly in the pharmaceutical field. A systematic approach involving stereoselective synthesis or efficient chiral separation, followed by rigorous spectroscopic and crystallographic analysis, is essential for the unambiguous assignment of the stereoisomers. This detailed characterization is a prerequisite for meaningful pharmacological and toxicological evaluation and is fundamental to the development of safe and effective chiral drugs.
References
-
Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek, [Link]
-
Chiral HPLC Separations. Phenomenex, [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate, [Link]
-
NMR analysis of stereoisomer? ResearchGate, [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd., [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, [Link]
-
Synthesis of Tetrahydropyrrolo/indolo[1, 2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. ResearchGate, [Link]
-
Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. ResearchGate, [Link]
Sources
- 1. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Total Synthesis Protocols for 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
This Application Note provides a comprehensive, expert-level guide to the total synthesis of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine (also known as perhydropyrrolo[1,2-a]pyrazine).
While the IUPAC numbering for the derivative synthesized from Proline and Valine places the isopropyl group at position 3 , this scaffold is frequently the primary target when "isopropyl" substituted pyrrolopyrazines are requested in drug discovery contexts (e.g., GABAA modulators, antimicrobial diketopiperazine derivatives). This guide primarily details the Biomimetic Total Synthesis (via the Cyclo(Pro-Val) intermediate) due to its stereochemical reliability and scalability, while also outlining the Direct Nucleophilic Functionalization route for accessing the specific 1-isopropyl regioisomer if strict IUPAC positioning is required.[1]
Introduction & Molecule Profile[2][3][4][5]
The octahydropyrrolo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anticonvulsants, antimicrobial agents, and peptidomimetics. Its rigid bicyclic framework constrains the conformational space of attached substituents, enhancing binding affinity and selectivity against protein targets such as the GABAA receptor and various kinases.[2]
Target Molecule Specifications
| Property | Detail |
| Systematic Name | (3S,8aS)-3-isopropyl-octahydropyrrolo[1,2-a]pyrazine (Pro-Val derived) |
| Common Name | Reduced Cyclo(Pro-Val); Perhydropyrrolo[1,2-a]pyrazine |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Stereocenters | C3 and C8a (Bridgehead) |
| Key Precursor | Cyclo(L-Pro-L-Val) (Diketopiperazine) |
| Applications | GABAA modulation, Antimicrobial (S. aureus), Chiral auxiliary |
Retrosynthetic Analysis
The most robust synthetic strategy relies on the "Diketopiperazine Route."[2] This approach leverages the natural chirality of the amino acid pool (L-Proline and L-Valine) to establish the stereocenters before the ring system is fully reduced.[1][2]
Pathway Logic[5]
-
Disconnection: The C-N bonds of the piperazine ring are traced back to amide bonds.[2]
-
Intermediate: The target amine is the exhaustive reduction product of the 1,4-dione (diketopiperazine).[2]
-
Starting Materials: L-Proline (provides the pyrrolidine ring and bridgehead chirality) and L-Valine (provides the isopropyl group and C3 chirality).[1][2]
Caption: Retrosynthetic disconnection showing the pathway from the target amine back to the chiral amino acid pool.
Protocol 1: Synthesis of the Diketopiperazine Precursor
Objective: Synthesis of (3S,8aS)-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo(L-Pro-L-Val)).
Reagents & Equipment[5]
-
Starting Materials: N-Boc-L-Proline (1.0 equiv), L-Valine Methyl Ester HCl (1.1 equiv).[1][2]
-
Coupling Agents: EDC.HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv).
-
Solvents: Dichloromethane (DCM), Trifluoroacetic acid (TFA), Toluene, 2-Butanol.
Step-by-Step Methodology
Step A: Peptide Coupling
-
Dissolution: Dissolve N-Boc-L-Proline (10 mmol) in DCM (50 mL) at 0°C.
-
Activation: Add EDC.HCl (12 mmol) and HOBt (12 mmol). Stir for 15 minutes.
-
Addition: Add L-Valine Methyl Ester HCl (11 mmol) followed by dropwise addition of DIPEA (30 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄ and concentrate to yield N-Boc-L-Pro-L-Val-OMe .
Step B: Deprotection and Cyclization
-
Deprotection: Dissolve the dipeptide in DCM (20 mL) and add TFA (5 mL). Stir at RT for 2 hours. Concentrate in vacuo to remove excess TFA.[2]
-
Neutralization: Redissolve the residue in EtOAc, wash with sat. NaHCO₃ (carefully) to liberate the free amine.[2]
-
Thermal Cyclization: Dissolve the free amine dipeptide in a mixture of Toluene/2-Butanol (4:1). Heat to reflux (110°C) for 16–24 hours.[2] The intramolecular attack of the amine on the methyl ester forms the diketopiperazine (DKP).[2]
-
Purification: The DKP often precipitates upon cooling.[2] Filter and wash with cold ether.[2] Recrystallize from EtOAc/Hexanes if necessary.
-
Yield Target: 75–85%
-
Appearance: White crystalline solid.[2]
-
Protocol 2: Exhaustive Reduction (The Critical Step)
Objective: Reduction of the 1,4-dione to the target octahydropyrrolo[1,2-a]pyrazine.[1]
Safety Warning: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water.[2] Perform all operations under an inert atmosphere (Argon/Nitrogen) in a dry fume hood.
Reagents
-
Reductant: LiAlH4 (4.0–6.0 equiv).[2] Note: Excess is required to reduce both amides.[2]
-
Solvent: Anhydrous THF (freshly distilled or from a solvent system).[2]
Experimental Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Slurry Preparation: Charge the flask with LiAlH4 (6.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[2]
-
Addition: Dissolve Cyclo(L-Pro-L-Val) in anhydrous THF. Add this solution dropwise to the LiAlH4 slurry over 30 minutes. Expect gas evolution (H₂).
-
Reflux: Once addition is complete, warm to RT, then heat to reflux for 12–18 hours. The solution typically turns grey/turbid.[2]
-
Quenching (Fieser Method): Cool the reaction to 0°C. Carefully add the following in sequence (per gram of LiAlH4 used):
-
Filtration: Warm to RT and stir for 30 minutes until a granular white precipitate forms. Filter through a Celite pad.[2] Wash the pad with warm THF.[2]
-
Isolation: Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: The resulting oil is the crude amine.[2] Purify via:
Stereochemical Integrity
The reduction of L-Pro-L-Val DKP typically retains the cis-relationship between the bridgehead hydrogen and the isopropyl group, yielding the (3S,8aS) isomer.[1][2]
Alternative Protocol: Synthesis of the 1-Isopropyl Regioisomer
If the specific target is the 1-isopropyl isomer (where the isopropyl group is adjacent to the bridgehead N in the pyrazine ring), the DKP route is unsuitable.[1][2] Use the N-Acyliminium Ion route.[1][2]
Methodology Summary
-
Cyclization: React with an aldehyde (Isobutyraldehyde) under acidic conditions (Pictet-Spengler type) to form the tetrahydro-derivative.[1][2]
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) to saturate the pyrrole ring.[2]
-
Note: This route is less stereoselective and requires careful separation of diastereomers.[2]
-
Visualization of the Reaction Workflow
Caption: Workflow for the conversion of amino acids to the bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold.
Characterization & Troubleshooting
Expected Analytical Data (for Pro-Val derived product)
-
1H NMR (CDCl₃, 400 MHz): Diagnostic multiplets for the bridgehead proton (δ 2.0–2.5 ppm) and the isopropyl methyl doublets (δ 0.8–1.0 ppm).[1] The methylene protons adjacent to the bridgehead nitrogen appear as complex multiplets due to the bicyclic rigidity.[2]
-
Physical State: Colorless to pale yellow oil; hygroscopic.[2]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete deprotection or hydrolysis of ester.[1][2] | Ensure complete removal of TFA before neutralization.[2] Use 2-butanol/toluene azeotrope to drive methanol removal.[1][2] |
| Incomplete Reduction | Old LiAlH4 or moisture in THF.[2] | Use fresh LiAlH4 pellets.[2] Distill THF from Na/Benzophenone immediately before use.[2] Increase reflux time. |
| Emulsion during Workup | Improper Fieser quenching ratios.[2] | Adhere strictly to the 1:1:3 (H₂O:NaOH:H₂O) ratio.[2] Add the first mL of water very slowly. |
| Product Impurity | Aluminum salts contamination.[2] | If filtration is slow, use a larger Celite pad.[2] Wash the filter cake thoroughly with hot THF. |
References
-
PubChem. (2025).[2][4] Cyclo(L-Pro-L-Val) Compound Summary. National Library of Medicine.[2] [Link][1]
-
Ghandi, M., et al. (2015).[2] Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Czopek, A., et al. (2010).[2] Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules (MDPI).[2][5] [Link][1]
Sources
- 1. US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers - Google Patents [patents.google.com]
- 2. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Topic: Strategic Extraction of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine from Natural Products: A Methodological Guide
An Application Note and Protocol for Researchers
Abstract: This document provides a detailed methodological framework for the extraction, isolation, and characterization of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine, a heterocyclic alkaloid, from natural product matrices. Recognizing the limited specific literature for this particular compound, this guide synthesizes established principles of alkaloid chemistry with modern extraction techniques applicable to volatile and semi-volatile nitrogenous compounds. We present a series of detailed protocols, from classical acid-base solvent extraction and steam distillation to advanced methods like Supercritical Fluid Extraction (SFE) and Solid-Phase Microextraction (SPME). Each protocol is accompanied by an explanation of the underlying scientific principles to empower researchers in adapting these methods to their specific matrix. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery and characterization of novel natural products.
Introduction and Strategic Overview
Pyrrolopyrazine derivatives are a class of nitrogen-containing heterocyclic compounds found in various natural sources, including microorganisms, plants, and marine life.[1] They are often significant contributors to the flavor and aroma profiles of foods and are also investigated for a wide range of biological activities, such as kinase inhibition, and antimicrobial effects.[1][2] The target analyte, 1-isopropyloctahydropyrrolo[1,2-a]pyrazine, is a saturated (non-aromatic) member of this family. Its structure suggests it is a tertiary amine, and therefore a basic alkaloid, which is likely to be volatile or semi-volatile.
The primary challenge in isolating a specific, potentially low-abundance compound from a complex natural matrix is the development of a selective and efficient extraction and purification workflow. This guide is built on two core principles dictated by the predicted physicochemical properties of the target molecule:
-
Exploiting Basicity: As an alkaloid, the nitrogen atom can be protonated or deprotonated depending on the pH. This allows for selective partitioning between aqueous and organic phases, a cornerstone of classical alkaloid extraction.[3][4][5]
-
Managing Volatility: The compound's relatively low molecular weight and non-polar isopropyl group suggest a degree of volatility. This property opens avenues for extraction via distillation or headspace techniques but also requires careful handling to prevent sample loss.
This document outlines four distinct extraction strategies, each with its own merits, followed by general protocols for purification and analysis.
Proposed Extraction Methodologies
The selection of an extraction method depends on the scale of the operation, the nature of the starting material, available equipment, and whether the goal is rapid screening or bulk isolation.
Method A: Classical Acid-Base Liquid-Liquid Extraction (LLE)
This is the most traditional and robust method for isolating alkaloids. It leverages the differential solubility of the alkaloid in its neutral (free base) and protonated (salt) forms.[5] The free base is soluble in organic solvents, while the protonated salt is soluble in water.
Causality Behind the Protocol: Initially, the plant material is basified to convert any existing alkaloid salts into their free base form, ensuring they can be extracted by a non-polar organic solvent.[3][4] The subsequent extraction with aqueous acid protonates the basic nitrogen of the alkaloid, rendering it water-soluble and pulling it into the aqueous phase, leaving behind many non-basic impurities in the organic layer.[6] A final basification of the aqueous layer precipitates the purified free base, which can then be recovered with a fresh organic solvent.
Protocol 2.1: Acid-Base Liquid-Liquid Extraction
-
Preparation of Material: Air-dry the plant material and grind it to a coarse powder to maximize surface area for extraction.
-
Defatting (Optional): For matrices rich in lipids (e.g., seeds), pre-extract the powdered material with a non-polar solvent like hexane or petroleum ether in a Soxhlet apparatus. This removes fats and waxes that can interfere with subsequent steps.[7] Discard the lipid extract.
-
Basification and Initial Extraction:
-
Moisten the plant powder with a 10% sodium carbonate or ammonium hydroxide solution until it is damp and has a basic pH (9-11).[4][5]
-
Extract the basified material with a suitable organic solvent (e.g., dichloromethane or diethyl ether) by maceration or percolation for 24-48 hours.
-
Collect and filter the organic solvent. Concentrate the filtrate under reduced pressure to yield a crude organic extract.
-
-
Acidic Extraction:
-
Dissolve the crude organic extract in a minimal amount of the same organic solvent.
-
Transfer the solution to a separatory funnel and extract it three times with a 5% aqueous solution of hydrochloric acid or sulfuric acid.
-
Combine the aqueous acidic fractions. The target alkaloid is now in this layer as a salt.
-
-
Purification and Recovery:
-
Wash the combined aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities. Discard the organic wash.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 25% ammonium hydroxide) with stirring until the pH is approximately 10-11. This may cause the free base alkaloid to precipitate or form an oil.
-
Extract the basified aqueous solution three times with a fresh, water-immiscible organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Caption: Workflow for Acid-Base Liquid-Liquid Extraction of Alkaloids.
Method B: Steam Distillation
This method is ideal for separating volatile compounds that are immiscible with water from non-volatile materials.[8] Since the target compound is likely to have some volatility, steam distillation can be a highly effective and relatively simple method for its extraction, especially from fresh or hydrated plant material.[9][10]
Causality Behind the Protocol: The principle is that the boiling point of a mixture of two immiscible liquids is lower than the boiling point of either individual component. Hot steam is passed through the plant material, causing the volatile alkaloids to vaporize along with the water at a temperature below 100°C, thus preventing thermal degradation.[8][11] The mixed vapors are then condensed, and the water-immiscible alkaloid can be separated from the aqueous distillate.[9]
Protocol 2.2: Steam Distillation
-
Apparatus Setup: Assemble a steam distillation apparatus. The plant material can be placed in the distillation flask either mixed with water (hydrodistillation) or suspended above the water on a mesh (direct steam distillation).[8][10]
-
Material Preparation: Use coarsely chopped fresh plant material or rehydrated dried material. For alkaloids, it is advantageous to basify the material in the flask (as in Method A, Step 3) to ensure the alkaloid is in its more volatile free base form.[11]
-
Distillation:
-
Pass steam from a steam generator through the flask containing the plant material.
-
The steam will carry the volatile compounds over into the condenser.
-
Collect the distillate, which will be a two-phase mixture of water and the water-immiscible organic compounds (often appearing as an oil or emulsion).
-
-
Recovery:
-
Collect the distillate until no more oil is observed coming over (typically several hundred milliliters to liters, depending on the scale).
-
Transfer the distillate to a separatory funnel.
-
Extract the distillate with a low-boiling organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent at low temperature to yield the volatile extract containing the target alkaloid.
-
Caption: Workflow for Extraction via Steam Distillation.
Method C: Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technique that uses a supercritical fluid, most commonly CO₂, as the solvent. It is highly efficient and selective, and leaves behind no organic solvent residue.[12][13]
Causality Behind the Protocol: Supercritical CO₂ is non-polar and is an excellent solvent for small, non-polar molecules. However, for more polar compounds like alkaloids, its efficiency is low.[14] Therefore, a polar co-solvent (modifier) such as ethanol or methanol is added.[14][15] This increases the polarity of the supercritical fluid, dramatically improving its ability to solvate and extract alkaloids. Additionally, pretreating the plant material with a base converts the alkaloids to their free base form, which has better solubility in the modified supercritical fluid.[16]
Protocol 2.3: Supercritical Fluid Extraction (SFE)
-
Material Preparation: Use dried and finely ground plant material. For improved efficiency, pre-treat the material with an alkaline solution (e.g., spray with 10% ethanolic ammonia) and allow the ethanol to evaporate.[16]
-
SFE System Parameters:
-
Pressure: 200-350 bar
-
Temperature: 40-60 °C
-
CO₂ Flow Rate: 2-4 L/min
-
Co-solvent: 5-15% Ethanol or Methanol
-
-
Extraction:
-
Load the prepared plant material into the SFE extraction vessel.
-
Pressurize the system with CO₂ and introduce the co-solvent at the desired percentage.
-
Run the extraction for a period of 60-120 minutes.
-
The extract is depressurized in a collection vessel, where the CO₂ returns to a gas phase, leaving behind the non-volatile extract containing the alkaloid.
-
-
Recovery: The collected extract can be used directly for analysis or undergo further purification.
Method D: Headspace Solid-Phase Microextraction (HS-SPME)
SPME is a solvent-free, rapid, and highly sensitive technique best suited for the qualitative or semi-quantitative screening of volatile and semi-volatile compounds in a sample.[17][18][19] It is an excellent first-pass method to confirm the presence of the target analyte before committing to larger-scale extraction.
Causality Behind the Protocol: A fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase) above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating.[20] The choice of fiber coating is critical; for a broad range of volatile amines and other compounds, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often effective. After an equilibrium period, the fiber is retracted and injected directly into a Gas Chromatograph (GC) for analysis.[21]
Protocol 2.4: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation:
-
Place a small amount (0.5-2 g) of the finely ground plant material into a 20 mL headspace vial.
-
Add a small amount of saturated salt solution (e.g., NaCl) to increase the ionic strength of the matrix and promote the release of volatiles into the headspace.
-
For alkaloids, adding a small amount of a non-volatile base (e.g., Na₂CO₃ powder) can help liberate the free base form.
-
-
Extraction:
-
Seal the vial and place it in a heating block or water bath set to 50-70 °C. Allow it to equilibrate for 15 minutes.
-
Expose the SPME fiber (e.g., 75 µm DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) while maintaining the temperature.
-
-
Analysis:
-
Retract the fiber and immediately introduce it into the heated injection port of a GC-MS system.
-
The adsorbed analytes are thermally desorbed from the fiber onto the GC column for separation and identification by the mass spectrometer.
-
Purification and Isolation of Crude Extracts
Crude extracts obtained from LLE, steam distillation, or SFE will contain a mixture of compounds. Further purification is required to isolate 1-isopropyloctahydropyrrolo[1,2-a]pyrazine.
Technique 1: Column Chromatography
This is the workhorse of purification in natural product chemistry.[22]
-
Principle: The crude extract is loaded onto a column packed with a solid stationary phase. A solvent (mobile phase) is passed through the column, and compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
-
Stationary Phase Selection: For basic alkaloids, standard silica gel can sometimes cause irreversible adsorption or tailing.[22] It is often better to use neutral or basic alumina, or silica gel that has been deactivated with a small amount of triethylamine mixed into the mobile phase.
-
Mobile Phase: A gradient elution is typically used, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).
-
Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or GC-MS to identify those containing the target compound.
Technique 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to high purity, Prep-HPLC is the method of choice.[23][24]
-
Principle: A high-pressure liquid mobile phase is used to push the sample through a column packed with small particles, providing high-resolution separation.
-
Column: A reversed-phase C18 column is most common for alkaloids.[25]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. To ensure sharp peaks for basic compounds, a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is added to both solvents to keep the alkaloid consistently protonated.[25]
-
Detection: A UV detector is commonly used, but if the compound lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be employed.
Analytical Characterization
Once a pure compound is isolated, its structure must be confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying the target compound in extracts and confirming the purity of the final product. The mass spectrum provides the molecular weight and fragmentation pattern, which acts as a chemical fingerprint. Comparing the obtained mass spectrum and retention index with a known standard or database is crucial for unambiguous identification.[26][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of a novel compound, providing detailed information about the carbon-hydrogen framework.
Comparative Summary of Extraction Methods
| Method | Principle | Key Advantages | Key Disadvantages | Best For |
| Acid-Base LLE | pH-dependent solubility | Robust, scalable, good for bulk isolation, highly selective for bases. | Labor-intensive, uses large volumes of organic solvents. | Large-scale isolation of total alkaloids. |
| Steam Distillation | Co-distillation with water | Simple, effective for volatiles, avoids high temperatures. | Only suitable for volatile and water-immiscible compounds; can use large amounts of water. | Extracting volatile oils/alkaloids from fresh material. |
| SFE | Supercritical CO₂ ± co-solvent | "Green" (no organic residue), highly tunable selectivity, fast. | High initial equipment cost, may require significant optimization. | High-purity extracts, thermally sensitive compounds. |
| HS-SPME | Headspace partitioning/adsorption | Fast, solvent-free, highly sensitive, requires minimal sample. | Not suitable for bulk extraction; primarily analytical/screening. | Rapid screening to confirm presence of volatiles. |
References
-
Vas, G., & Vékey, K. (2007). Sampling volatile compounds from natural products with headspace/solid-phase micro-extraction. Journal of Biochemical and Biophysical Methods, 70(2), 235-242. [Link]
-
Duba, K. S., & Fiori, L. (2021). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Molecules, 26(16), 4843. [Link]
-
Galarce-Bustos, O., et al. (2022). Sustainable approaches for the study of alkaloids from plants using supercritical fluid-based processes. Green Chemistry, 24(3), 1039-1061. [Link]
- Schultz, E., & Stahle, L. (1974). Method for recovering steam-volatile organic bases, particularly alkaloids of tobacco.
-
Slideshare. (n.d.). Extraction of alkaloids. [Link]
-
Zhang, J., et al. (2014). Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts. Molecules, 19(6), 7545-7565. [Link]
-
Cornu, A., et al. (2001). Solid-Phase Microextraction of Volatile Components from Natural Grassland Plants. Journal of Agricultural and Food Chemistry, 49(1), 203-209. [Link]
-
ResearchGate. (2019). Solid‐Phase Microextraction and Its Application to Natural Products and Biological Samples. [Link]
-
de Medeiros, P. M., et al. (2013). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. BioMed Research International, 2013, 675206. [Link]
-
Zhang, Y., et al. (2020). Application of New Supercritical Extraction Technology in Extraction and Separation of Effective Components of Traditional Chinese Medicine. MATEC Web of Conferences, 309, 03007. [Link]
-
ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction?[Link]
-
Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1985-2015. [Link]
-
Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Link]
- Lorenzi, S., & Gani, A. (1995). Process for the extraction and purification of alkaloids.
-
Zhang, Y., et al. (2019). Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. Molecules, 24(24), 4589. [Link]
-
The PEP Project, Duke University. (n.d.). Content Background: How Do Active Compounds Get Out of the Plants?[Link]
-
ResearchGate. (2014). How do I purify an alkaloid extract by HPLC?[Link]
-
El-Shazly, A., & Wink, M. (2014). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 19(5), 5891-5923. [Link]
-
Mroczek, T. (2009). Comprehensive extraction of pyrrolizidine alkaloids from plant material. Natural Product Research, 23(13), 1223-1237. [Link]
-
Lifeasible. (n.d.). Alkaloid Purification. [Link]
-
Klier, B., & Kraus, W. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 25(17), 3845. [Link]
-
Gajos, J., et al. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 28(15), 5853. [Link]
-
ResearchGate. (2023). The structure of pyrrolopyrazine derivatives with antitumor activity. [Link]
-
Wikipedia. (n.d.). Steam distillation. [Link]
-
Kopp, T., et al. (2019). Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study. Planta Medica, 85(14/15), 1146-1154. [Link]
-
Syah, Y. M., et al. (2012). Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. Indonesian Journal of Chemistry, 12(1), 7-12. [Link]
-
Hilaris Publisher. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]
-
Advanced Biotech. (2024). The Science Behind Steam Distillation: Unlocking the Flavor Potential. [Link]
-
Eden Botanicals. (n.d.). Extraction Methods. [Link]
-
Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]
-
Mak, W., & Walsh, S. (2021). The Characterization of Steam Distillation as an Extraction Method to Extract Volatile Compounds from Prunella vulgaris and the Investigation of Their Anti-Tumorous Effect. Journal of Biosciences and Medicines, 9(8), 120-142. [Link]
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of alkaloids | DOCX [slideshare.net]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Steam distillation - Wikipedia [en.wikipedia.org]
- 9. adv-bio.com [adv-bio.com]
- 10. edenbotanicals.com [edenbotanicals.com]
- 11. US3803004A - Method for recovering steam-volatile organic bases,particularly alkaloids of tobacco - Google Patents [patents.google.com]
- 12. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials [mdpi.com]
- 13. Sustainable approaches for the study of alkaloids from plants using supercritical fluid-based processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. matec-conferences.org [matec-conferences.org]
- 17. Sampling volatile compounds from natural products with headspace/solid-phase micro-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. column-chromatography.com [column-chromatography.com]
- 23. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 25. researchgate.net [researchgate.net]
- 26. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to HPLC Method Development for the Quantification of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
Abstract
This application note presents a detailed, strategic guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel heterocyclic compounds. We will explore a systematic approach, from initial compound characterization and selection of chromatographic conditions to full method validation in accordance with ICH guidelines. The causality behind each experimental choice is elucidated to provide a framework for developing robust and reliable analytical methods for similar molecules.
Introduction: The Analytical Challenge
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine belongs to the pyrrolopyrazine class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] As with many novel active pharmaceutical ingredients (APIs), the development of a robust and reliable analytical method is crucial for its characterization, stability testing, and quality control throughout the drug development lifecycle.[3]
The structure of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, featuring a basic nitrogenous core, presents specific challenges for RP-HPLC analysis. Basic compounds can exhibit poor peak shape (tailing) due to strong interactions with residual silanols on the silica-based stationary phase.[4] Therefore, a systematic method development approach is essential to mitigate these effects and achieve a sensitive, specific, and reproducible assay.
This guide will walk through the logical steps to create such a method from the ground up, emphasizing the scientific rationale for each decision.
Foundational Strategy: Physicochemical Characterization and Initial Parameter Selection
A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. For a novel compound like 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, where literature data may be scarce, the initial steps involve experimental determination of key parameters.
Preliminary Analyte Characterization
-
UV-Vis Spectroscopy: The first step is to determine the compound's UV absorbance profile to select an appropriate detection wavelength. A solution of the analyte in a common HPLC solvent (e.g., methanol or acetonitrile) should be scanned across a UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[5] This ensures optimal sensitivity. Given the pyrazine ring, absorbance is expected in the UV range.[6]
-
Solubility Assessment: The solubility of the analyte in various potential mobile phase solvents (e.g., water, acetonitrile, methanol) and diluents should be assessed to ensure compatibility with the HPLC system and prevent precipitation during analysis.[7]
-
pKa and LogP Estimation: While experimental determination is ideal, computational tools can provide estimates for the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (LogP). The pKa is critical for basic compounds, as it dictates the pH at which the molecule is ionized. To ensure good retention and peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least one to two pH units away from the analyte's pKa to maintain a consistent ionization state. A low LogP would suggest the compound is relatively polar, while a higher LogP indicates more hydrophobicity, influencing the choice of stationary phase and mobile phase organic content.
Rationale for Initial Chromatographic Conditions
Based on the anticipated basic and moderately hydrophobic nature of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, a reversed-phase HPLC method is the most logical starting point.[3]
-
Column Selection: A C18 column is the workhorse of reversed-phase HPLC and serves as an excellent initial choice due to its hydrophobic stationary phase, which is effective at retaining a wide range of organic molecules.[8] To minimize peak tailing associated with basic analytes, a modern, high-purity silica column with end-capping is recommended.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.
-
Aqueous Phase and pH Control: To ensure the analyte is in a single ionic form (protonated), an acidic mobile phase is typically employed for basic compounds.[8] A buffer, such as phosphate or formate, is essential to maintain a stable pH. A starting pH of around 3 is a good initial condition.
-
-
Detection: UV detection at the predetermined λmax.
Detailed Experimental Protocols
Protocol for Preliminary Analyte Characterization
-
UV-Vis Spectrum Acquisition:
-
Prepare a ~10 µg/mL solution of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine in methanol.
-
Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm, using methanol as a blank.
-
Identify the λmax for use in the HPLC method.
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL. The diluent should ideally be the mobile phase to avoid solvent mismatch effects.[9]
-
Sample Preparation: The preparation of test samples will depend on the matrix. For a drug substance, the procedure would be similar to the stock solution preparation. For a formulated product, it may involve extraction or dissolution followed by filtration.[10]
-
Protocol for HPLC Method Development
-
Initial HPLC System Setup:
-
Install the selected C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to the determined λmax.
-
Set the flow rate to 1.0 mL/min.
-
-
Initial Gradient Run:
-
To estimate the required organic solvent concentration, perform a broad gradient run.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5% B to 95% B over 20 minutes.
-
Inject a mid-concentration standard and observe the retention time.
-
-
Method Optimization (Isocratic Elution):
-
Based on the retention time from the gradient run, calculate an approximate isocratic mobile phase composition. The goal is to achieve a retention time between 3 and 10 minutes with good peak shape.
-
Adjust the ratio of Mobile Phase A to Mobile Phase B to achieve the desired retention.
-
If peak tailing is observed, consider adding a competing base (e.g., triethylamine) to the mobile phase in low concentrations or switching to a column specifically designed for basic compounds.
-
If resolution from impurities is an issue, fine-tune the mobile phase composition, flow rate, or column temperature.
-
Visualization of the Method Development Workflow
Caption: A workflow diagram illustrating the systematic approach to HPLC method development.
Method Validation Protocol
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[11][12][13]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components (impurities, degradants, matrix).[7] | Peak purity analysis, no interference at the analyte's retention time in placebo/blank injections. |
| Linearity | A linear relationship between concentration and detector response over a specified range.[7] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value.[7][12] | % Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.[7] | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[7] | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9] | RSD ≤ 2.0% after minor changes (e.g., pH ±0.2, temp ±2°C, flow rate ±0.1 mL/min). |
Step-by-Step Validation Experiments
-
Specificity: Inject blank, placebo (if applicable), and a spiked sample to demonstrate no interfering peaks.
-
Linearity: Prepare at least five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration and perform linear regression.[9]
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.[7]
-
Precision:
-
Repeatability: Perform six replicate injections of a 100% concentration standard.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary parameters like mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.
Logical Flow for Method Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. actascientific.com [actascientific.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. ijcpa.in [ijcpa.in]
- 10. cipac.org [cipac.org]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Advanced Protocol: Synthesis and Cyclization of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic strategy for constructing the 1-isopropyloctahydropyrrolo[1,2-a]pyrazine scaffold.
This bicyclic system is a privileged pharmacophore found in various bioactive alkaloids (e.g., Gancidin W) and synthetic ligands for GPCRs and kinases. The "1-isopropyl" substituent implies a chiral origin, typically derived from L-Valine and L-Proline precursors.
Part 1: Strategic Overview & Retrosynthesis
The construction of the octahydropyrrolo[1,2-a]pyrazine core is most efficiently achieved via the Diketopiperazine (DKP) Intermediate Route . This method allows for strict stereochemical control, utilizing the natural chirality of amino acid precursors to set the stereocenter of the isopropyl group.
The transformation involves two distinct "cyclization" phases:[1]
-
DKP Formation: Intramolecular aminolysis of a dipeptide ester to form the cyclic diamide (2,5-diketopiperazine).
-
Reductive Cyclization: Reduction of the lactam carbonyls to yield the saturated bicyclic amine.
Retrosynthetic Pathway
-
Target: 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine.
-
Intermediate: Cyclo(L-Val-L-Pro) (Diketopiperazine).
-
Precursor: Linear Dipeptide (e.g., Boc-L-Val-L-Pro-OMe).
Part 2: Reagents & Critical Parameters
Reagents for Precursor Assembly (Coupling)
Before cyclization, the linear precursor (Valine-Proline) must be assembled.
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt for sterically hindered amino acids like Valine to prevent racemization.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), anhydrous.
Reagents for DKP Cyclization (Ring Closure)
This is the critical ring-closing step. The linear dipeptide methyl ester (H-Val-Pro-OMe) spontaneously cyclizes under specific conditions.
| Reagent / Condition | Role | Application Note |
| 2-Butanol / Toluene (1:1) | Solvent System | High boiling point ( |
| Acetic Acid (AcOH) | Catalyst (5-10 mol%) | Mild acid catalysis promotes nucleophilic attack of the amine on the ester carbonyl without causing epimerization. |
| Morpholine / Piperidine | Catalyst (Alternative) | Basic catalysis can speed up cyclization but carries a higher risk of racemizing the chiral centers. AcOH is preferred for high optical purity. |
| Microwave Irradiation | Energy Source | Accelerates cyclization from 12-24h (thermal) to <30 min, often improving yield by reducing thermal degradation. |
Reagents for Reductive Cyclization (Saturated Core Formation)
The conversion of the diketopiperazine (lactam) to the cyclic amine requires potent reducing agents.
| Reagent | Role | Application Note |
| LiAlH | Reducing Agent | The gold standard. Requires anhydrous THF. Reduces both amide carbonyls to methylenes. |
| BH | Reducing Agent | Borane complexes are milder alternatives if the molecule contains other reducible functional groups (e.g., nitro groups), though less effective for sterically hindered lactams. |
| Red-Al | Reducing Agent | (Sodium bis(2-methoxyethoxy)aluminum hydride). A safer, toluene-soluble alternative to LAH for scale-up processes. |
| Na | Quenching Agent | Glauber's salt is ideal for quenching LAH reactions (Fieser workup) to produce granular precipitates that filter easily. |
Part 3: Experimental Protocols
Protocol A: Cyclization to the Diketopiperazine Intermediate
Objective: Convert Boc-L-Val-L-Pro-OMe to Cyclo(L-Val-L-Pro).
-
Deprotection:
-
Dissolve Boc-L-Val-L-Pro-OMe (1.0 equiv) in DCM.
-
Add TFA (Trifluoroacetic acid) / DCM (1:1 v/v) at
. Stir for 1 hour. -
Concentrate in vacuo to remove excess TFA. Critical: Ensure complete removal of TFA to prevent salt interference.
-
-
Neutralization & Cyclization:
-
Dissolve the resulting TFA salt in 2-butanol/toluene (1:1) (0.1 M concentration).
-
Add Acetic Acid (0.1 equiv) as a catalyst.
-
Add Et
N (1.0 equiv) to neutralize the amine salt. -
Reflux the mixture (
) for 16–24 hours. Monitor by LC-MS for the disappearance of the linear ester and formation of the DKP mass (M-32, loss of MeOH).
-
-
Workup:
-
Cool to room temperature.[2] The DKP often precipitates out.
-
Filter and wash with cold ether. If product remains soluble, concentrate and recrystallize from EtOAc/Hexanes.
-
Protocol B: Reduction to 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
Objective: Reduce Cyclo(L-Val-L-Pro) to the final amine.
-
Setup:
-
Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Add LiAlH
(4.0–6.0 equiv) pellets and suspend in anhydrous THF . -
Cool to
.
-
-
Addition:
-
Dissolve Cyclo(L-Val-L-Pro) (1.0 equiv) in anhydrous THF.
-
Add the DKP solution dropwise to the LAH suspension. Caution: Exothermic gas evolution.
-
-
Reaction:
-
Allow to warm to room temperature, then Reflux for 12–18 hours.
-
Checkpoint: The solution should turn from grey to white/off-white slurry.
-
-
Fieser Quench (Critical for Yield):
-
Cool to
. -
Slowly add water (
mL per g LAH). -
Add 15% NaOH (
mL). -
Add water (
mL). -
Stir vigorously until a granular white precipitate forms.
-
-
Isolation:
-
Filter through a Celite pad.
-
Dry filtrate over Na
SO and concentrate. -
Purify via flash chromatography (DCM/MeOH/NH
OH) or distill (Kugelrohr) if the amine is volatile.
-
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the chemical logic and material flow, highlighting the specific reagents used at the cyclization nodes.
Figure 1: Synthetic workflow for the 1-isopropyloctahydropyrrolo[1,2-a]pyrazine scaffold, emphasizing the two-stage cyclization/reduction strategy.
Part 5: Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Epimerization | High temperature or strong base during DKP formation. | Switch from basic catalysis to Acetic Acid catalysis. Reduce reflux time or use microwave irradiation. |
| Incomplete Reduction | Steric hindrance of the isopropyl group. | Increase LAH equivalents (up to 8.0 eq). Ensure THF is strictly anhydrous. Switch to Red-Al in Toluene at higher temperatures. |
| Low Yield (Quench) | Emulsion formation during LAH workup. | strictly follow the Fieser workup (1:1:3 ratio). Do not use acid workup, as the product is a basic amine and will be lost in the aqueous layer. |
| Purification Issues | Product is a polar, secondary/tertiary amine. | Use amine-functionalized silica or add 1% NH |
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.
- Context: Establishes the kinetics of Proline-containing peptide cycliz
-
Teixidó, M., et al. (2007). Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Journal of Peptide Science.
- Context: Discusses acid-catalyzed cyclization mechanisms relevant to the precursor phase.
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Context: Authoritative reference for LiAlH4 reduction protocols of lactams to cyclic amines.
-
PubChem Compound Summary. (2024). Cyclo(L-Pro-L-Val).[4] National Center for Biotechnology Information.
-
Context: Verification of the DKP intermediate structure and chemical properties.[5]
-
Sources
- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Crystallization of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
[1][2][3][4]
Part 1: Executive Summary & Physicochemical Context[2][3][5]
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic, saturated diamine often utilized as a chiral building block in the synthesis of GPCR ligands and kinase inhibitors.[1][2][3] Structurally, it features a fused pyrrolidine-piperazine ring system with an isopropyl substituent, imparting significant lipophilicity and conformational flexibility.[2][3]
The Crystallization Challenge
Saturated fused heterocycles of this class present unique purification hurdles:
-
High Solubility: The secondary/tertiary amine core and lipophilic isopropyl group make the free base highly soluble in common organic solvents (DCM, MeOH, THF), rendering yield recovery difficult.[3]
-
"Oiling Out" Propensity: The molecule lacks strong intermolecular hydrogen bond donors (unless protonated) and has a low melting point.[2][3] It often separates as a metastable oil rather than a crystal lattice.[3]
-
Hygroscopicity: The basic nitrogen atoms readily absorb atmospheric moisture, complicating solid handling.[3]
Strategic Solution: This protocol prioritizes Salt Formation as the primary crystallization method to elevate the melting point and introduce ionic lattice forces.[2][3] A secondary protocol for Free Base Crystallization is provided for cases where the neutral form is strictly required.[2][3]
Part 2: Solvent Selection Strategy
The selection of solvents is governed by the polarity of the amine and its tendency to form solvates.[2][3]
Table 1: Solvent Class Screening Matrix
| Solvent Class | Representative Solvents | Role | Suitability Rating | Mechanistic Rationale |
| Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Solvent | High | Excellent solubility for the amine; H-bond donor capability stabilizes the polar transition state.[1][2][3][4] Preferred for salt formation.[3] |
| Esters | Isopropyl Acetate (IPAc), Ethyl Acetate | Anti-solvent / Solvent | Medium-High | IPAc is superior to EtOAc due to higher hydrolytic stability and lower volatility.[1][2][3][4] Good for free base crystallization.[3] |
| Ethers | MTBE, THF, 2-MeTHF | Anti-solvent | High | MTBE is the "Gold Standard" anti-solvent for this class; it precipitates amine salts cleanly without co-solubilizing them.[2][3] |
| Hydrocarbons | n-Heptane, Toluene | Anti-solvent | Medium | Useful for "crashing out" the free base, but high risk of oiling out due to rapid polarity mismatch.[2][3] |
| Chlorinated | DCM, Chloroform | Avoid | Low | Too soluble; high risk of solvate formation and difficult desolvation.[3] |
Part 3: Detailed Experimental Protocols
Protocol A: Salt Screening (Recommended)
Objective: To isolate a high-melting, non-hygroscopic solid form.[1][2][3][4]
Reagents:
-
Substrate: 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine (Oil or crude solid).[1][2][3]
-
Acids (0.95 - 1.05 eq): Hydrochloric acid (4M in Dioxane), L-Tartaric acid, Fumaric acid.[1][2][3][4]
-
Solvent System: Ethanol (Solvent) / MTBE (Anti-solvent).[2][3][4]
Workflow:
-
Dissolution: Dissolve 100 mg of the amine in 0.5 mL of absolute Ethanol at 25°C.
-
Acid Addition: Add 1.0 equivalent of the chosen acid.[3]
-
Nucleation Induction: Stir at 50°C for 30 minutes, then cool slowly to 20°C (rate: 0.5°C/min).
-
Anti-solvent Addition: If no precipitate forms, add MTBE dropwise (up to 2 mL) until slight turbidity persists.[3]
-
Aging: Stir the slurry for 2-4 hours to ripen the crystals (Ostwald ripening).
-
Filtration: Filter under nitrogen (to prevent moisture uptake) and wash with cold MTBE.[2][3]
Protocol B: Reactive Crystallization of the Free Base
Objective: Purification of the neutral amine without salt formation.[2][4]
Workflow:
-
Dissolution: Dissolve crude amine in Isopropyl Acetate (IPAc) (5 vol, i.e., 5 mL per gram).
-
Polishing: Filter the solution to remove insoluble particulates (critical for avoiding false nucleation).[2][3]
-
Cooling: Cool the solution to 0°C.
-
Seeding (Critical): Add 0.5 wt% seed crystals (if available). If not, scratch the vessel wall with a glass rod.[3]
-
Anti-solvent Dosing: Slowly add n-Heptane (10 vol) over 2 hours via a syringe pump.[1][2][3][4]
-
Control Point: If the solution turns milky/oily immediately, STOP addition. Heat to redissolve and cool more slowly.[3]
-
-
Isolation: Filter rapidly at 0°C.
Part 4: Decision Logic & Visualization[2][3][5]
Figure 1: Solvent Selection Decision Tree
This diagram illustrates the logical flow for selecting the optimal solvent system based on the target form (Salt vs. Free Base).[3]
Caption: Decision matrix for solvent selection based on the desired solid state form, highlighting the high-risk "oiling out" pathway for the free base.
Figure 2: Crystallization Process Workflow
A step-by-step visualization of the critical process parameters (CPP) for the salt screening protocol.
Caption: Sequential workflow for the crystallization of amine salts, emphasizing temperature control and antisolvent dosing.
Part 5: Troubleshooting & Expert Insights
The "Oiling Out" Phenomenon
If the product separates as a liquid droplet rather than a solid:
-
Cause: The temperature is above the metastable liquid-liquid phase separation (LLPS) boundary.[1][2][3][4]
-
Fix: Re-heat the mixture until clear. Add a small amount of the good solvent (e.g., Ethanol) to change the composition, then cool more slowly.[3] Seeding is mandatory in the metastable zone.
Gelation
If the solution turns into a thick gel:
-
Cause: Rapid precipitation of an amorphous salt or solvate.[2][3]
-
Fix: Apply Temperature Cycling . Heat the gel to 60°C and cool to 10°C repeatedly (3-4 cycles). This promotes the reorganization of the amorphous gel into a crystalline lattice.[2][3]
Polymorphism
Bicyclic amines can exhibit polymorphism. Always analyze the final solid via X-Ray Powder Diffraction (XRPD) to ensure batch-to-batch consistency.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine.[2][3][4] Retrieved from [Link][1][2][3][4]
-
Technobis Crystallization Systems. Solvent selection for process development.[2][3][5] Retrieved from [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[2][3] Retrieved from [Link][1][2][3][4]
-
NIST Chemistry WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- (Related Structural Analog Data). Retrieved from [Link][1][2][3][4]
Microwave-assisted synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives
Topic: Microwave-assisted synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
A Modular Protocol via Green Diketopiperazine Cyclization
Abstract & Strategic Value
The octahydropyrrolo[1,2-a]pyrazine core (also known as 1,4-diazabicyclo[4.3.0]nonane) is a privileged bicyclic scaffold in medicinal chemistry, serving as a conformationally restricted proline mimetic. It is a key structural motif in diverse bioactive agents, including TRH analogues, neuroprotective agents, and antimicrobial compounds.
Conventional synthesis of this bicyclic system often involves tedious multi-step procedures: linear dipeptide formation, deprotection, and prolonged thermal cyclization (often 24–48 hours in refluxing butanol or toluene) to form the intermediate diketopiperazine (DKP), followed by reduction.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that dramatically accelerates the rate-limiting cyclization step. By utilizing microwave dielectric heating, the formation of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (DKP) intermediate is achieved in minutes rather than days , often using water as a green solvent . This protocol provides a robust, scalable route to the DKP, which is subsequently reduced to the final octahydro- derivative.
Mechanistic Insight: Why Microwave?
The formation of the pyrrolo[1,2-a]pyrazine core from linear dipeptides (e.g., Pro-Gly) requires the peptide bond to adopt a cis conformation to allow the N-terminal amine to attack the C-terminal ester/carbonyl. Proline residues naturally populate both cis and trans conformers, but the energy barrier for the "head-to-tail" cyclization is significant.
Microwave Effects:
-
Dielectric Heating: Water, being a highly polar solvent (high tan
), couples efficiently with microwave irradiation, allowing the reaction mixture to reach temperatures (160–200 °C) well above the boiling point of atmospheric reflux, generating high internal pressure (10–20 bar). -
Activation Energy: The rapid thermal energy transfer overcomes the rotational barrier of the peptide bond, facilitating the trans-to-cis isomerization required for ring closure.
-
One-Pot Deprotection/Cyclization: Under these high-energy conditions, thermally labile protecting groups (like Boc) can be cleaved in situ, triggering an immediate intramolecular nucleophilic attack (aminolysis) to form the stable 6-membered DKP ring.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic cascade facilitated by microwave irradiation. The high temperature/pressure promotes rapid deprotection and overcomes the entropic barrier for cyclization.
Experimental Protocol
Part A: Microwave-Assisted Synthesis of the DKP Scaffold
Target: Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo(Pro-Gly)) Reaction Type: One-pot Deprotection-Cyclization (Green Chemistry)
Reagents & Materials
-
Starting Material: Boc-L-Pro-Gly-OMe (or Boc-L-Pro-L-Ala-OMe for substituted derivatives).
-
Solvent: Deionized Water (Green solvent) or Water/EtOH (9:1).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) with 10 mL or 30 mL pressure vials.
Step-by-Step Procedure
-
Loading: Weigh 1.0 mmol of the dipeptide (e.g., Boc-Pro-Gly-OMe) into a 10 mL microwave process vial.
-
Solvation: Add 4.0 mL of deionized water. Add a magnetic stir bar.
-
Note: The starting material may not be fully soluble at room temperature; this is acceptable.
-
-
Sealing: Cap the vial with a Teflon-lined septum cap.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 170 °C
-
Time: 15–20 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Cooling: Allow the reactor to cool the vial to <50 °C using compressed air (automated).
-
Work-up (Purification-Free):
-
The product (DKP) typically precipitates as a white solid upon cooling due to lower solubility in water compared to the linear precursor.
-
Place the vial in a refrigerator (4 °C) for 1 hour to maximize precipitation.
-
Filter the solid, wash with cold water (2 x 1 mL) and diethyl ether (1 x 2 mL).
-
Yield Expectation: >85–95% purity. Characterization: 1H NMR (D2O or DMSO-d6) will show the disappearance of Boc signals (1.4 ppm) and the methyl ester singlet, and the appearance of the characteristic DKP methylene protons.
Part B: Reduction to Octahydropyrrolo[1,2-a]pyrazine
Note: This step uses standard thermal conditions for safety, as handling LiAlH4 in a microwave reactor poses significant safety risks.
-
Setup: Dissolve the DKP (obtained in Part A) in anhydrous THF (0.1 M) under Argon.
-
Reduction: Slowly add LiAlH4 (4.0 equiv) at 0 °C.
-
Reflux: Heat to reflux (65 °C) for 4–6 hours (or stir overnight at RT).
-
Quench: Fieser work-up (Water, 15% NaOH, Water).
-
Isolation: Filter salts, dry organic layer (Na2SO4), and concentrate to yield the octahydropyrrolo[1,2-a]pyrazine oil.
Optimization & Critical Parameters
The following table summarizes the optimization of the cyclization step (Part A), demonstrating the superiority of MW irradiation over thermal methods.
| Parameter | Conventional Thermal | Microwave Method | Impact |
| Solvent | Toluene / n-Butanol | Water | MW allows Green Chemistry; eliminates toxic waste. |
| Temperature | 110–118 °C (Reflux) | 160–180 °C | Higher temp accessible via pressurization accelerates rate. |
| Time | 24–48 Hours | 10–30 Minutes | >100x throughput increase. |
| Yield | 60–75% | 85–98% | Cleaner reaction profile; less thermal degradation. |
| Work-up | Extraction/Column Chrom. | Filtration | Product crystallizes from water; high purity. |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Solution: Increase MW hold time by 5-minute increments. Ensure the temperature sensor is calibrated.
-
-
Issue: Product Oiling Out.
-
Solution: If the DKP forms an oil instead of a solid, extract the aqueous layer with n-Butanol or DCM (3x), dry, and evaporate.
-
-
Issue: Pressure Errors.
-
Solution: Reduce the solvent volume or use a larger headspace vial. Ensure the starting material does not release excessive gaseous byproducts (Boc removal releases CO2/Isobutylene; ensure the vessel is rated for the pressure).
-
Workflow Visualization
Figure 2: Complete synthetic workflow from amino acid building blocks to the final reduced bicyclic scaffold.
References
-
Gonzalez-Gomez, J. C., et al. (2009). "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." Tetrahedron Letters. Link
-
Teixidó, M., et al. (2007). "Microwave-Assisted Solid-Phase Synthesis of Diketopiperazines." Journal of Combinatorial Chemistry. Link
-
Martins, M. B., et al. (2010). "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles." Molecules. Link
- Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of Putative Proline Mimetics." Current Opinion in Drug Discovery & Development.
-
Cai, W., et al. (2012). "Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives." Synthetic Communications. Link
Sources
Application Note: High-Efficiency GC-MS Profiling of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
Abstract & Introduction
This application note details the extraction, purification, and GC-MS quantification of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine . This compound is a bicyclic alkaloid, structurally related to the diketopiperazine (DKP) family—specifically the reduced form of Cyclo(L-Pro-L-Val). Often identified as a bioactive secondary metabolite in Streptomyces, Bacillus, and certain marine bacteria, it exhibits reported antimicrobial and antioxidant properties.
The Analytical Challenge
Analysis of octahydropyrrolo[1,2-a]pyrazines presents three distinct challenges:
-
Basicity: The bridgehead tertiary nitrogen and the secondary amine (if unsubstituted) create basic sites that interact with active silanols in GC columns, leading to peak tailing.
-
Matrix Complexity: Fermentation broths contain high levels of proteins, salts, and competing DKPs (e.g., pyrrolo[1,2-a]pyrazine-1,4-diones) that require selective fractionation.
-
Isomeric Specificity: Distinguishing the 1-isopropyl isomer (Valine-derived) from the 3-isobutyl isomer (Leucine-derived) requires precise retention index (RI) calibration.
Physicochemical Profile
| Property | Data | Relevance to Protocol |
| Chemical Formula | C₁₀H₂₀N₂ | Low MW, suitable for EI-MS. |
| Molecular Weight | 168.28 g/mol | Precursor ion often weak; look for characteristic fragments. |
| pKa (Estimated) | ~9.0 (Amine) | Requires alkaline pH (pH > 10) for efficient extraction into organic solvents. |
| LogP | ~1.5 - 2.0 | Moderately lipophilic; extracts well into Ethyl Acetate or DCM. |
| Boiling Point | ~230°C | Elutes in the middle of standard thermal gradients. |
Sample Preparation Protocol
Principle: pH-Modulated Liquid-Liquid Extraction (LLE)
To isolate the target alkaloid from the culture media, we utilize a "pH-switch" strategy. The culture is first acidified to keep amines protonated (water-soluble) while washing away neutral lipids/acids. Then, the pH is raised to >10 to deprotonate the target, forcing it into the organic phase.
Reagents
-
Extraction Solvent: Ethyl Acetate (LC-MS Grade). Note: DCM is an alternative but Ethyl Acetate is preferred for better recovery of semi-polar pyrrolo-pyrazines.
-
pH Adjusters: 1M HCl and 1M NaOH.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Workflow
-
Harvesting: Centrifuge fermentation broth (e.g., 50 mL) at 10,000 rpm for 15 min at 4°C to remove cell mass. Collect the supernatant.
-
Acid Wash (Clean-up):
-
Adjust supernatant pH to 3.0 using 1M HCl.
-
Add 20 mL Ethyl Acetate. Shake vigorously for 2 mins.
-
Discard the Organic Layer (contains fatty acids, neutral lipids). Keep the Aqueous Layer (contains protonated alkaloids).
-
-
Basification (Target Release):
-
Adjust the aqueous phase pH to 10.0–11.0 using 1M NaOH. Critical: This converts the pyrrolo-pyrazine salt to its free base form.
-
-
Target Extraction:
-
Add 20 mL Ethyl Acetate to the basic aqueous phase.
-
Shake for 5 mins; sonicate for 1 min to break emulsions.
-
Collect the Organic Layer .[1] Repeat this step 2x and combine organic fractions.
-
-
Concentration:
-
Dry combined organics over anhydrous Na₂SO₄.
-
Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute in 200 µL Ethyl Acetate (or MSTFA for derivatization).
-
Visualization: Extraction Logic
Figure 1: pH-Switching extraction strategy ensures high purity by removing neutral interferences before isolating the basic alkaloid.
Instrumental Method (GC-MS)[2][3]
While the compound can be analyzed natively, Silylation is recommended if peak tailing is observed. Derivatization Step (Optional): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to the dry residue. Incubate at 60°C for 30 mins.
GC Parameters[2][3][4][5][6][7][8][9][10]
-
System: Agilent 7890B / 5977B MSD (or equivalent).
-
Column: HP-5ms UI (Ultra Inert), 30m × 0.25mm × 0.25µm.
-
Rationale: The "Ultra Inert" phase is critical to prevent adsorption of the basic nitrogen on the column walls.
-
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
60°C (hold 1 min)
-
Ramp 10°C/min to 180°C
-
Ramp 5°C/min to 240°C (Target elution region)
-
Ramp 20°C/min to 300°C (hold 5 min)
-
MS Parameters[2][5][6][7][8][9][10][11][12][13]
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: EI (70 eV)
-
Scan Mode: Full Scan (m/z 40–400) for identification; SIM for quantification.
Retention & Fragmentation Data
| Parameter | Value | Notes |
| Retention Index (RI) | ~1450 - 1550 | On 5% Phenyl column. Varies by exact isomer. |
| Base Peak (m/z) | 70 | Pyrrolidine ring fragment (C₄H₈N⁺). |
| Characteristic Ions | 153 (M-15), 125 (M-Isopropyl) | Loss of methyl or isopropyl group. |
| Molecular Ion | 168 (Weak) | Often low abundance in EI; confirm with CI if needed. |
Validation & Quality Assurance
To ensure the protocol is "self-validating" (Trustworthiness), implement the following:
-
Internal Standard (IS): Use 2-Acetylpyridine or Naphthalene-d8 . Add prior to the pH 10 extraction step. Recovery of IS should be >80%.
-
Blank Check: Run a solvent blank (EtOAc) and a matrix blank (sterile media extracted) to rule out media-derived DKPs (e.g., from yeast extract).
-
System Suitability: Inject a standard mix. The tailing factor for the analyte must be < 1.5. If > 1.5, trim the column or replace the liner (use deactivated wool).
Scientific Rationale & Troubleshooting
Why 1-Isopropyl?
The "1-isopropyl" substituent indicates this molecule is likely derived from the reduction of Cyclo(Pro-Val) . In contrast, the "3-isobutyl" isomer comes from Cyclo(Pro-Leu). Mass spectra for these isomers are extremely similar.[2][3]
-
Differentiation: Use Retention Indices. The Valine derivative (Isopropyl) generally elutes slightly earlier than the Leucine derivative (Isobutyl) due to lower molecular weight and boiling point.
Troubleshooting Guide
-
Issue: No peak detected.
-
Cause: pH was not high enough during extraction.
-
Fix: Ensure aqueous phase is pH > 10. The pyrrolo-pyrazine ring is basic; it will not extract if protonated.
-
-
Issue: Broad/Tailing Peak.
-
Cause: Interaction with silanols.
-
Fix: Switch to MSTFA derivatization or use a base-deactivated liner.
-
Pathway Diagram: Biosynthetic Context
Figure 2: The target analyte is a reduced derivative of the cyclic dipeptide Cyclo(Pro-Val).
References
-
NIST Mass Spectrometry Data Center. (2023). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Saurav, K., & Kannabiran, K. (2012). Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. Saudi Journal of Biological Sciences, 19(1), 81-86. [Link]
-
Ser, H. L., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology. [Link]
-
Fietz, D., et al. (2018). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry. Journal of Chromatography A. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Solutions for Pyrrolo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for resolving solubility challenges with 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine and related compounds. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in achieving desired aqueous concentrations for their experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine in my aqueous buffer. Is this expected?
A1: Yes, this is an expected behavior. The parent structure, octahydropyrrolo[1,2-a]pyrazine, is noted to have limited water solubility.[1] The addition of a non-polar isopropyl group to the structure further increases its lipophilicity (the tendency to dissolve in fats, oils, and non-polar solvents), thus decreasing its affinity for water. Many novel chemical entities, particularly those with complex ring structures, are practically insoluble in water.[2][3]
Q2: Why is this compound poorly soluble in water?
A2: The solubility of a molecule is governed by the principle of "like dissolves like".[4] Water is a highly polar solvent that readily forms hydrogen bonds. The 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine molecule has a large, non-polar hydrocarbon backbone and a bulky isopropyl group. While the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, the overall non-polar character of the molecule dominates, leading to poor interaction with water molecules and thus, low aqueous solubility.
Q3: What are the primary strategies I can use to increase its solubility?
A3: For a weakly basic compound like this, the most effective strategies are:
-
pH Adjustment: Lowering the pH to form a soluble salt.
-
Use of Co-solvents: Blending water with a miscible organic solvent.
-
Complexation with Cyclodextrins: Encapsulating the molecule to improve its interaction with water.
These methods are standard and effective for many poorly water-soluble drugs.[5][6][7] We will explore each of these in the troubleshooting guide below.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed experimental workflows to address solubility issues. We recommend starting with pH adjustment, as it is often the simplest and most effective method for basic compounds.
Issue 1: Compound Precipitates in Neutral Aqueous Buffer (e.g., PBS pH 7.4)
The core issue is that the compound is in its neutral, non-ionized "free base" form, which has minimal water solubility. The strategy is to convert it into a more soluble salt form by protonating the basic nitrogen atoms.
Weakly basic drugs exhibit higher solubility at lower pH values.[8] By lowering the pH of the solvent, you protonate the nitrogen atoms on the pyrazine ring, creating a positively charged species (a cation). This ion can then form an ionic bond with an anion in the solution (e.g., chloride), resulting in a salt that is significantly more water-soluble. This is a direct application of Le Châtelier's principle; adding acid removes hydroxide ions, shifting the dissolution equilibrium towards greater solubility for a base.[9][10]
Experimental Protocol: pH-Dependent Solubility Testing
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of your compound in a suitable organic solvent like DMSO or ethanol.
-
Buffer Preparation: Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.0, 6.0, 5.0, 4.0, 3.0). Standard citrate or acetate buffers are suitable.
-
Solubility Test:
-
Aliquot 1 mL of each buffer into separate glass vials.
-
Add a small, precise volume of your organic stock solution (e.g., 10 µL of a 10 mM stock to make a 100 µM solution) to each buffer vial while vortexing.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes) at your experimental temperature.
-
-
Determine Optimal pH: The lowest pH at which the compound remains fully dissolved is your initial working pH. It is crucial to ensure this pH is compatible with your downstream experiment (e.g., cell culture, enzyme assay).
Workflow Diagram: pH Adjustment Strategy
Caption: Logical workflow for resolving solubility via pH adjustment.
Issue 2: The Required pH is Too Low for My Biological System
If the pH required to dissolve the compound is incompatible with your experiment (e.g., it will damage cells or inhibit an enzyme), alternative or complementary strategies are necessary.
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This makes the environment more favorable for non-polar molecules to dissolve. Common co-solvents used in pharmaceutical and biological research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][][14] The solubility of a hydrophobic compound often increases exponentially with the fraction of the co-solvent in the mixture.[12]
Quantitative Data: Common Co-solvents
| Co-solvent | Typical Concentration Range (% v/v) | Key Properties |
| Ethanol | 1-20% | Volatile, can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | 5-40% | Less volatile, common in pharmaceutical formulations.[15] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, highly viscous.[] |
| Dimethyl Sulfoxide (DMSO) | <1% (often <0.1%) | Powerful solvent, but can be toxic to cells at higher concentrations. |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions (using your final experimental buffer at its required pH) containing increasing percentages of a chosen co-solvent (e.g., 5%, 10%, 20%, 40% PG in PBS).
-
Solubility Test:
-
Add your compound (either as a solid or from a concentrated organic stock) to each co-solvent mixture to the desired final concentration.
-
Vortex thoroughly and sonicate if necessary to aid dissolution.
-
Observe for complete dissolution.
-
-
System Compatibility Check: It is critical to run a vehicle control experiment. This involves exposing your biological system (cells, proteins, etc.) to the highest concentration of the co-solvent mixture that you plan to use, but without your compound, to ensure the vehicle itself does not cause unintended effects.
Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[16][17] They can encapsulate poorly water-soluble "guest" molecules, like your compound, into their central cavity, forming an "inclusion complex".[16][18] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent water solubility of the guest molecule.[19][20]
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility and low toxicity.[20]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a range of concentrations (e.g., 1%, 5%, 10% w/v).
-
Form the Complex (Kneading Method):
-
Place a known amount of your solid compound into a mortar.
-
Add a small amount of the HP-β-CD solution to form a thick paste.
-
Knead the paste thoroughly with a pestle for 15-30 minutes. This intimate mixing facilitates the entry of the compound into the cyclodextrin cavity.[18]
-
Gradually add the remaining buffer to achieve the final volume and concentration, mixing continuously.
-
-
Assess Solubility: Centrifuge the solution to pellet any undissolved compound and measure the concentration of the supernatant (e.g., by HPLC-UV) to determine the solubility enhancement.
Workflow Diagram: Advanced Solubilization Strategies
Sources
- 1. (8Ar)-1,2,3,4,6,7,8,8A-Octahydropyrrolo[1,2-A]Pyrazine: Properties, Applications & Supplier in China | High-Purity Chemical Compound Information [chemheterocycles.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Khan Academy [khanacademy.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Khan Academy [khanacademy.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. youtube.com [youtube.com]
- 18. humapub.com [humapub.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Minimizing side reactions during pyrrolo[1,2-a]pyrazine formation
Topic: Minimizing side reactions during pyrrolo[1,2-a]pyrazine formation Content type: Technical Support Center / Troubleshooting Guide
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with constructing the pyrrolo[1,2-a]pyrazine scaffold. Due to the electron-rich nature of the pyrrole subunit and the sensitivity of the pyrazine ring formation, this synthesis is prone to polymerization, oxidation variability, and regiochemical errors.
This guide moves beyond standard protocols to explain why failures occur and how to engineer self-validating reaction systems.
Core Reaction Logic & Failure Modes[1]
The synthesis of pyrrolo[1,2-a]pyrazine typically proceeds via two primary strategies: Intramolecular Cyclization (Type A) or Multicomponent Coupling (Type B). Understanding the failure modes of these specific pathways is critical.
Pathway Analysis (DOT Visualization)
Figure 1: Reaction landscape showing the primary synthetic route (center) and critical deviation points leading to common side products.
Troubleshooting Guide (Q&A)
Issue 1: "The reaction mixture turned into a black, insoluble tar."
Diagnosis: Oxidative Polymerization of Pyrrole.[1] Root Cause: Pyrrole rings are highly electron-rich (π-excessive). In the presence of oxygen, light, or strong Lewis acids, they undergo radical cation polymerization, forming "pyrrole blacks" (polypyrrole). Corrective Protocol:
-
Deoxygenation: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the pyrrole starting material.
-
Temperature Control: Store pyrrole precursors at -20°C or -80°C. Polymerization is auto-catalytic and exothermic.
-
Acid Scavenging: If the cyclization requires acid catalysis (e.g., TFA), ensure the concentration is <5% v/v. For acid-sensitive substrates, switch to buffered conditions (e.g., Ammonium Acetate in AcOH/Benzene) rather than strong mineral acids.
Issue 2: "I obtained a mixture of N-alkylated and C-alkylated intermediates."
Diagnosis: Ambident Nucleophilicity Failure. Root Cause: The pyrrole nitrogen is not strongly nucleophilic (pK_a ~17). Under soft electrophilic conditions or in non-polar solvents, C-alkylation (at C2 or C3) competes with the desired N-alkylation required for the ring fusion. Corrective Protocol:
-
Hard/Soft Acid-Base Matching: Use "Hard" bases (NaH, KOtBu) in polar aprotic solvents (DMF, DMSO) to deprotonate the nitrogen completely, creating the N-pyrrolyl anion, which directs alkylation to the nitrogen.
-
Phase Transfer Catalysis: If using weaker bases (KOH/NaOH), employ TBAI (Tetrabutylammonium iodide) or 18-Crown-6 to enhance the nucleophilicity of the nitrogen anion.
Issue 3: "The product mass is M+2 (Dihydro) instead of the expected aromatic mass."
Diagnosis: Incomplete Aromatization. Root Cause: Many cyclization methods (e.g., reacting 2-formylpyrrole with diamines) initially yield the 1,2-dihydro-pyrrolo[1,2-a]pyrazine. This intermediate is stable and requires an explicit oxidation step to achieve full aromaticity. Corrective Protocol:
-
Oxidative Workup: Do not rely on air oxidation, which is slow and promotes polymerization. Add a stoichiometric oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 at the end of the reaction.
-
Monitoring: Check TLC/LCMS. The dihydro compound is often more polar and fluoresces differently (blue/green) compared to the fully aromatic system.
Issue 4: "Yields drop significantly during aqueous workup."
Diagnosis: Pyrazine Ring Hydrolysis. Root Cause: The imine bond within the newly formed pyrazine ring is susceptible to hydrolysis, especially if the ring is not fully aromatic (dihydro-state) or if the aqueous layer is acidic. Corrective Protocol:
-
Neutral Workup: Quench reactions with saturated NaHCO3 or phosphate buffer (pH 7.0), never with HCl or unbuffered water.
-
Salting Out: The product is often moderately water-soluble. Saturate the aqueous layer with NaCl before extraction to force the product into the organic phase (DCM/EtOAc).
Optimized Experimental Protocol
Method: One-Pot Cyclization via N-Alkylation/Condensation Reference Standard: Adapted from recent multicomponent methodologies [1, 2].
Reagents & Conditions Table
| Component | Role | Recommended Reagent | Notes |
| Solvent | Medium | DMF or 1,2-DCE | Dry, degassed (Argon). |
| Base | Deprotonation | NaH (60% dispersion) | Washing oil off NaH improves yield but increases fire risk. |
| Electrophile | Linker | Ethyl bromoacetate | Bifunctional linker for N-alkylation and subsequent cyclization. |
| Nitrogen Source | Cyclization | Ammonium Acetate (NH4OAc) | Excess (3-5 eq) required to drive equilibrium. |
| Oxidant | Aromatization | DDQ (1.1 eq) | Add only after cyclization is confirmed by TLC. |
Step-by-Step Workflow
-
Pre-reaction Prep: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
N-Alkylation:
-
Dissolve 2-formylpyrrole (1.0 eq) in anhydrous DMF (0.2 M).
-
Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir 30 min (Solution turns clear/yellow).
-
Add Ethyl bromoacetate (1.1 eq) dropwise. Warm to RT and stir 2 h.
-
Checkpoint: LCMS should show complete conversion to the N-alkylated ester.
-
-
Cyclization (The "Black Tar" Danger Zone):
-
Add NH4OAc (5.0 eq) directly to the flask.
-
Heat to 100°C - 120°C. Crucial: Use a reflux condenser and maintain Argon flow. Oxygen at this temp guarantees polymerization.
-
Monitor every 30 mins. Reaction typically takes 2-4 h.
-
-
Aromatization (Optional):
-
If LCMS shows M+2 peak (dihydro species), cool to RT.
-
Add DDQ (1.1 eq) and stir for 15 min.
-
-
Purification:
-
Dilute with EtOAc, wash 3x with Water (to remove DMF), 1x Brine.
-
Dry over Na2SO4. Flash chromatography (Hexane/EtOAc).[2]
-
Decision Tree for Optimization
Figure 2: Logic flow for diagnosing synthetic failures based on observable physical changes and mass spectrometry data.
References
-
One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Organic & Biomolecular Chemistry. [Link]
-
Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization. The Journal of Organic Chemistry. [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Pyrrolo[1,2-a]pyrazines. PMC / NIH. [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]
-
Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle via Double Dehydrative Cyclizations. The Journal of Organic Chemistry. [Link][3]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, particularly pyrrole (toxic/flammable) and NaH (water-reactive).
Sources
Technical Support Center: Purification of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine Diastereomers
Welcome to the technical support guide for navigating the complex purification of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine diastereomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired stereoisomer of this valuable heterocyclic scaffold. As you know, achieving high diastereomeric purity is often a critical, non-negotiable step in drug development, where stereochemistry can dictate therapeutic efficacy and safety.
This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges observed in the field. We will explore the underlying principles of separation and provide actionable protocols to streamline your purification workflows.
Understanding the Core Challenge: The Nature of Diastereomers
Before diving into troubleshooting, it's crucial to understand why separating diastereomers of a molecule like 1-isopropyloctahydropyrrolo[1,2-a]pyrazine can be non-trivial. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties.[1] This distinction is the key to their separation. However, the structural differences can be subtle, leading to very similar polarities, solubilities, and boiling points, which complicates purification.
The structure of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine features at least two stereocenters: one at the C8a bridgehead and another at the C1 position bearing the isopropyl group. The relative orientation of these groups (e.g., cis vs. trans) defines the diastereomeric relationship.
Caption: Subtle 3D spatial differences between diastereomers.
Our goal is to exploit these minor differences to achieve baseline separation.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the most common first-line approach for diastereomer separation.[1] However, success is highly dependent on methodical optimization.
Q1: My diastereomers are co-eluting or have very poor separation (ΔRf < 0.1) on a standard silica gel column with a Hexane/Ethyl Acetate gradient. What is my next step?
Answer: This is a classic challenge indicating that the polarity difference between your diastereomers is not being effectively exploited by the chosen solvent system. The key is to introduce different intermolecular interactions.
Causality: Separation on silica gel is governed by polar interactions (hydrogen bonding, dipole-dipole) with the stationary phase. If both diastereomers present a similar "polar face" to the silica, they will migrate at nearly the same rate. Your strategy should be to alter the mobile phase to better discriminate between the subtle structural differences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Actionable Steps:
-
Switch to a Dichloromethane (DCM)/Methanol (MeOH) system. DCM offers different dipole characteristics than ethyl acetate, and MeOH is a strong hydrogen bond donor and acceptor. This can fundamentally change how your diastereomers interact with the silica surface.
-
Explore an Aprotic System. Try a gradient of Toluene/Acetone. The aromatic nature of toluene can introduce potential π-π interactions if your molecule has accessible aromatic rings, offering a completely different separation mechanism.
-
Add a Modifier. Basic compounds like your pyrrolopyrazine can interact strongly with acidic silanol groups on the silica surface, causing peak tailing which ruins resolution. Add 0.1-1% triethylamine (TEA) or ammonia in methanol to your mobile phase to neutralize these sites and sharpen your peaks.
Q2: I have some separation, but the peaks are broad and overlapping. How can I improve the resolution?
Answer: Peak broadening is the enemy of resolution. Assuming you've addressed chemical issues with modifiers (see Q1), the cause is likely physical or methodological.
Causality: Resolution is a function of efficiency (peak sharpness), selectivity (peak separation), and retention. Broad peaks can result from a poorly packed column, overloading the column, or running the column too quickly.
Protocol: Optimizing Column Chromatography for Resolution
-
Sample Loading:
-
Rule of Thumb: Do not exceed a 1:50 ratio of sample to silica gel by weight (e.g., 100 mg of compound on a 5 g column). Overloading is a primary cause of broad peaks.
-
Application: Dissolve your sample in a minimal amount of the weakest possible solvent (ideally, the starting mobile phase) or adsorb it onto a small amount of silica ("dry loading"). Applying the sample in a strong solvent will cause it to spread into a wide band before the separation even begins.
-
-
Column Packing:
-
Ensure a homogenous, air-free slurry of silica gel in your starting solvent.
-
Wet pack the column carefully, allowing it to settle without any cracks or channels. A poorly packed column provides multiple paths for the sample, leading to band broadening.
-
-
Elution Conditions:
-
Flow Rate: Do not rush the elution. A slower flow rate allows for more equilibration between the mobile and stationary phases, resulting in sharper peaks. Aim for a drop rate of approximately 1 drop per second.
-
Gradient: Use a shallow gradient. If your diastereomers elute at 20% and 25% ethyl acetate in hexane, run a gradient from 15% to 30% over many column volumes. This stretches the separation window, improving resolution.
-
Data Presentation: Solvent System Screening
| Solvent System (v/v) | Modifier | Diastereomer 1 (Rf) | Diastereomer 2 (Rf) | ΔRf | Observations |
| 80:20 Hexane/EtOAc | None | 0.35 | 0.38 | 0.03 | Poor separation, co-elution. |
| 95:5 DCM/MeOH | None | 0.40 | 0.40 | 0.00 | No separation. |
| 95:5 DCM/MeOH | 0.5% TEA | 0.42 | 0.50 | 0.08 | Improved separation, sharp peaks. |
| 90:10 Toluene/Acetone | 0.5% TEA | 0.25 | 0.35 | 0.10 | Baseline separation achieved. |
This table presents hypothetical data to illustrate the process of solvent screening.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
When flash chromatography is insufficient, preparative HPLC is the next logical step. For diastereomers, you do not necessarily need a chiral stationary phase.[1]
Q3: I need to move to HPLC for better resolution. Should I use a normal-phase or reversed-phase column?
Answer: The choice depends on the solubility of your compound and the mechanisms you want to exploit. For many drug-like molecules, reversed-phase (RP-HPLC) is more robust and reproducible.
Causality:
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica or diol) and a non-polar mobile phase. Separation is based on polar interactions, similar to flash chromatography. It can be very effective but is sensitive to water content in the mobile phase, which can lead to inconsistent retention times.
-
Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). Separation is primarily driven by hydrophobic interactions. Since the isopropyl group adds hydrophobicity, its spatial orientation can lead to different interactions with the C18 chains, enabling separation.
Recommendation: Start with a standard C18 column. The mobile phase (typically Acetonitrile/Water or Methanol/Water with a modifier) is generally easier to handle and provides excellent resolving power.
Q4: My resolution on a C18 column is still inadequate. What are the most effective ways to optimize the separation?
Answer: Fine-tuning mobile phase parameters and considering alternative chromatography modes are key. A study comparing HPLC with Supercritical Fluid Chromatography (SFC) for separating 258 different diastereomeric pairs found that SFC was more successful.[2] This suggests that exploring techniques beyond standard HPLC can be highly beneficial.
Actionable Steps for Optimization:
-
Change the Organic Modifier: If you are using Acetonitrile (ACN), switch to Methanol (MeOH), or vice-versa. ACN and MeOH have different hydrogen bonding capabilities and dipole moments, which can significantly alter selectivity for your diastereomers.
-
Adjust the pH: Your molecule contains basic nitrogen atoms. The protonation state of these nitrogens will drastically affect the molecule's polarity and how it interacts with the stationary phase. Add a buffer to your mobile phase (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid for low pH; Ammonium Bicarbonate for neutral/high pH) and screen a pH range from 3 to 8. This is often the most powerful tool for optimizing the separation of ionizable compounds.
-
Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic co-solvent (like methanol). It offers different selectivity compared to HPLC and often provides faster, more efficient separations for diastereomers.[2] If available, SFC is a highly recommended secondary screening technique.
Protocol: HPLC Method Development for Diastereomers
-
Column: Standard C18, 5 µm particle size, ~4.6 x 150 mm.
-
Initial Scouting Run:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (e.g., 210 nm or 254 nm).
-
-
Analysis of Scouting Run:
-
If no separation, repeat the scouting run but replace Acetonitrile with Methanol.
-
If some separation is observed, optimize the gradient. Convert the initial fast gradient to a shallow gradient around the elution point of your compounds. For example, if they elute at 40% B, run a new gradient from 30% to 50% B over 20 minutes.
-
-
pH Screening: If optimization is still needed, repeat the scouting runs using a different pH modifier, such as 10 mM Ammonium Bicarbonate (pH ~7.8).
Frequently Asked Questions (FAQs)
Q: Can I use fractional crystallization to separate the diastereomers? A: Yes, this is a viable but often challenging method.[3] It relies on the two diastereomers having different solubilities in a specific solvent system and forming well-ordered, distinct crystals.
-
Pros: Can be highly effective and scalable if a suitable solvent is found. It avoids the use of large volumes of chromatography solvents.
-
Cons: It can be difficult to find the right conditions, and yields can be unsatisfactory due to co-precipitation.[3] Success often requires significant empirical screening of various solvents and temperatures.
Q: How do I confirm the stereochemical identity of my separated, pure diastereomers? A: Spectroscopic and analytical techniques are essential.
-
NMR Spectroscopy: Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for determining relative stereochemistry. Protons that are close in space will show cross-peaks, allowing you to build a 3D model of each diastereomer.
-
X-ray Crystallography: This is the definitive method. If you can grow a suitable single crystal of one of the pure diastereomers, X-ray diffraction will provide an unambiguous determination of its solid-state structure and relative stereochemistry.
Q: Is derivatization a useful strategy? A: It can be, but it adds synthetic steps. The idea is to react the diastereomeric mixture with a chiral, enantiomerically pure reagent to form a new pair of diastereomers. The newly introduced chiral center can exaggerate the physical differences between the original diastereomers, making them much easier to separate by standard chromatography. After separation, the chiral auxiliary is cleaved off to yield the original, now pure, diastereomers. This is a form of chiral resolution but applied to a diastereomeric mixture to enhance separability.
References
-
Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-4. [Link]
- Etzbach, K., et al. (1989). US Patent 4874473A: Separation of diastereomers by extractive distillation.
-
Various Authors. (2024). How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]
-
Dalgliesh, C. E. (1952). The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society, 3940-3942. (Note: This is a foundational reference for the "three-point interaction" rule, relevant to chiral recognition principles). [Link]
-
Costante, J., et al. (1997). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. (Note: Provides a general overview of chiral separation principles). [Link]
-
Abou-El-Enein, H. Y., & Ali, I. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). TrAC Trends in Analytical Chemistry, 112, 278-301. [Link]
Sources
Technical Support Center: 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine Recovery Guide
[1]
Executive Summary & Compound Profile
The Challenge: Researchers frequently report low recovery rates (<40%) when isolating 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine .[1] This molecule is a bicyclic, saturated diamine. Its chemical behavior is dominated by two critical features: high basicity and moderate volatility.
Compound Profile:
-
Class: Bicyclic tertiary/secondary amine (Octahydropyrrolo[1,2-a]pyrazine core).[1]
-
Key Chemical Traits:
-
Strong Base: The bridgehead nitrogen and the secondary amine render this molecule highly basic (Estimated pKa ~9.5–10.5).
-
Polarity: High polarity in its protonated form; moderate polarity as a free base.
-
Volatility: As a low molecular weight (MW ~168 g/mol ) saturated amine, the free base has significant vapor pressure.
-
The "Triangle of Loss": Most recovery failures stem from one of three mechanisms:
-
Aqueous Retention: Incomplete extraction due to insufficient pH adjustment.
-
Stationary Phase Adsorption: Irreversible binding to acidic silanols on silica gel.
-
Volatile Loss: Evaporation of the free base during concentration.
Diagnostic Workflow
Before modifying your protocol, use this decision tree to identify where the loss is occurring.
Figure 1: Diagnostic decision tree for isolating the point of mass loss.[1]
Phase 1: Extraction & Work-up (The Aqueous Trap)[1]
The Causality: The pyrrolopyrazine core is highly basic. If your aqueous work-up is performed at neutral or even weakly basic pH (pH 8–9), a significant portion of the molecule remains protonated (cationic). Cationic amines are highly water-soluble and will not partition into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]
Protocol 1: High-pH Extraction Strategy
-
Goal: Ensure 100% deprotonation to the free base.
-
Reagents: 10M NaOH or KOH pellets.
Step-by-Step:
-
Cool the mixture: Place the aqueous reaction mixture in an ice bath (neutralization is exothermic).
-
Basify Aggressively: Add 10M NaOH dropwise until the pH reaches 12–14 .
-
Note: Do not rely on pH paper alone; ensure the paper turns deep purple/black immediately.
-
-
Salt Saturation: Add solid NaCl (brine saturation) to the aqueous phase. This exploits the "salting-out" effect, pushing the organic amine out of the water.
-
Solvent Choice: Use DCM (Dichloromethane) or CHCl3/IPA (3:1) . Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH and is less effective for polar amines.
-
Multiple Extractions: Perform 3–4 extractions. A single wash is rarely sufficient for this compound.
Phase 2: Purification (The Silica Trap)[1]
The Causality:
Standard silica gel is slightly acidic (pH ~5). Basic amines interact ionically with surface silanol groups (
Troubleshooting Table: Stationary Phase Selection
| Method | Suitability | Modification Required | Notes |
| Standard Silica | 🔴 Poor | Essential: Add 1–5% Triethylamine (TEA) or 1% | Without amine modifier, recovery may be <10%. |
| Amine-Funct. Silica | 🟢 Excellent | None. | "NH2-Silica" prevents silanol interaction.[1] |
| Basic Alumina | 🟢 Good | None. | Lower surface area than silica, but no acidic sites. |
| Reverse Phase (C18) | 🟡 Moderate | High pH buffer ( | Acidic mobile phases (TFA/Formic) will retain the compound unless it is very hydrophobic. |
Protocol 2: Deactivated Silica Column
-
Pre-treatment: Slurry the silica gel in the starting eluent containing 1% Triethylamine (TEA) .
-
Packing: Pour the column and flush with 2 column volumes of the TEA-containing solvent.
-
Elution: Run the purification using a gradient of DCM:MeOH (containing 1%
or TEA).-
Tip: If the compound is stuck, flush with DCM:MeOH:TEA (80:19:1).
-
Phase 3: Isolation (The Volatility Trap)[1]
The Causality: 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, as a free base, has a relatively low molecular weight and lacks hydrogen bond donors (if tertiary). It can co-evaporate with solvents or sublime under high vacuum, especially if heated.
Protocol 3: Salt Formation (The "Anchor" Method) To guarantee recovery and stability, convert the volatile free base into a non-volatile solid salt immediately after the column.
Step-by-Step:
-
Collect Fractions: Pool the pure fractions from chromatography.
-
Acidify: Add 2.0 equivalents of HCl (4M in Dioxane) or Oxalic Acid (saturated in ether) to the pooled organic fractions.
-
Precipitation: The salt should precipitate.
-
If no precipitate:[1] Evaporate the solvent carefully. The resulting residue will be the salt (HCl or Oxalate), which is non-volatile .
-
-
Drying: You can now safely dry the salt under high vacuum (0.1 mbar) without losing the compound.
Frequently Asked Questions (FAQs)
Q: I see a spot on TLC, but it never comes off the column. Why? A: You are likely using untreated silica. The compound has formed a salt with the silica surface.
-
Fix: Flush the column with DCM containing 5–10% Methanol and 1–2% Triethylamine (TEA). The TEA will displace your amine from the silica.
Q: Can I use Ethyl Acetate for extraction? A: It is not recommended. At the high pH (12+) required to deprotonate this amine, Ethyl Acetate can undergo hydrolysis. Furthermore, DCM is a better solvent for extracting polar amines from water.
Q: My product is an oil that disappears overnight. Is it decomposing? A: It is likely evaporating. If you leave the free base under high vacuum or in an open vessel, it will sublime/evaporate. Convert it to the HCl or fumarate salt for storage.
Q: Is the "1-Isopropyl" group steric hindrance affecting reactivity? A: Sterically, the isopropyl group adds bulk near the bridgehead, which might slow down N-alkylation reactions but does not significantly reduce basicity.[1] It actually increases lipophilicity slightly compared to the methyl analog, which should help with DCM extraction if the pH is correct.
References
-
Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Benefits.[2][3] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine. Retrieved from [Link][1]
-
Science Forums. (2011). Amine purification - Silica Gel Chromatography Troubleshooting. Retrieved from [Link]
Preventing degradation of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine in solution
Welcome to the technical support guide for 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution throughout your experiments. Maintaining the chemical fidelity of your reagents is paramount for reproducible and reliable results. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to prevent, detect, and understand the degradation of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine.
Section 1: Understanding the Chemical Stability of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
This section addresses the inherent chemical liabilities of the molecule. Understanding these potential degradation pathways is the first step in preventing them.
Q1: What are the primary chemical vulnerabilities of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine in solution?
A1: The structure of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, a saturated heterocyclic amine, possesses two main points of vulnerability: the tertiary amine nitrogens and the adjacent alpha-carbons. The primary degradation pathways are oxidation, and to a lesser extent, hydrolysis under harsh conditions and photolysis.
-
Oxidation: This is the most significant risk. The lone pairs of electrons on the two tertiary nitrogen atoms are susceptible to attack by oxidizing agents, including atmospheric oxygen. This can lead to the formation of N-oxides, which will alter the compound's chemical properties and biological activity.[1] Furthermore, the α-carbons to the nitrogen atoms can be oxidized, potentially leading to ring-opening or the formation of amides.[2]
-
Hydrolysis: While the saturated ring system is generally stable, prolonged exposure to extreme pH (strong acidic or basic conditions) can potentially catalyze ring-opening, though this is less common than oxidation under typical experimental conditions.
-
Photolysis: Nitrogen-containing heterocyclic compounds can be sensitive to UV radiation.[3][4] Energy from light can promote degradative reactions, especially in the presence of photosensitizing impurities or dissolved oxygen.
Section 2: Proactive Stability Management & FAQs
This section provides practical, actionable advice for the daily handling and storage of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine solutions.
Q2: What is the best solvent to use for preparing stock and working solutions?
A2: The choice of solvent is critical. For maximum stability, we recommend using anhydrous, deoxygenated aprotic solvents.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). These solvents are less reactive and, when anhydrous, minimize the risk of hydrolysis.
-
Use with Caution: Protic solvents like ethanol or methanol can participate in degradation reactions and should be used only for short-term experiments if required by the assay protocol.
-
Avoid: Aqueous buffers for long-term storage. If an aqueous solution is necessary for your experiment, prepare it fresh from a stock in an anhydrous solvent immediately before use. Ensure the pH of the buffer is near neutral (pH 6-8), as extreme pH can accelerate degradation.[5][6]
Q3: How should I properly store my solutions to maximize shelf-life?
A3: Proper storage conditions are non-negotiable for maintaining compound integrity. Follow these guidelines rigorously.
| Parameter | Stock Solution (Anhydrous Solvent) | Working Solution (Aqueous/Protic) | Rationale |
| Temperature | -20°C or -80°C | 2-8°C (short-term) or -80°C (aliquots) | Reduces the rate of all chemical reactions.[7][8] |
| Atmosphere | Overlay with Argon or Nitrogen | Prepare fresh; minimize headspace | Prevents oxidation by displacing atmospheric oxygen.[9] |
| Container | Clear glass vial with PTFE-lined cap, wrapped in foil or amber glass vial | Amber glass or opaque polypropylene tubes | Prevents photolytic degradation.[3][4] |
| Storage Time | Up to 6 months (verify with QC) | Prepare fresh daily; max 24h at 2-8°C | Aqueous solutions are significantly less stable. |
Q4: I noticed my solution has developed a yellow tint. What does this mean and what should I do?
A4: A color change, typically to yellow or brown, is a strong indicator of degradation. This is often due to the formation of oxidized species or other chromophoric degradation products.
-
Immediate Action: Do not use the solution for your experiment. Discard it according to your institution's chemical waste disposal guidelines.[10]
-
Root Cause Analysis: Review your storage and handling procedures against the recommendations in Q3. Was the solution exposed to light? Was it stored at the correct temperature? Was an inert atmosphere used for the stock?
-
Prevention: Prepare a fresh stock solution, ensuring all preventative measures are taken. It is advisable to aliquot your stock solution into smaller, single-use volumes to prevent contamination and repeated freeze-thaw cycles of the main stock.
Q5: Is it necessary to degas my solvents before use?
A5: Yes, particularly for long-term storage of stock solutions. Dissolved oxygen in solvents is a primary driver of oxidative degradation.[9] Degassing with an inert gas like argon or nitrogen for 15-20 minutes prior to dissolving the compound is a highly effective preventative measure. For aqueous buffers used in working solutions, boiling and cooling under an inert gas stream can also reduce dissolved oxygen.
Section 3: Analytical Verification and Troubleshooting Protocols
Trust in your results begins with trust in your reagents. This section provides protocols for verifying the stability of your compound and identifying potential issues.
Q6: How can I analytically confirm the purity and stability of my compound over time?
A6: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach. The goal is to develop a method that can separate the parent compound from any potential degradation products.[11][12]
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile starting point for many small molecules.
-
Mobile Phase Selection:
-
Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate in Water.
-
Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
-
Method Development:
-
Begin with a gradient elution, for example, 5% B to 95% B over 20 minutes. This will help to elute any potential degradation products, which may have different polarities.
-
Inject a known pure sample of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine to determine its retention time.
-
Inject a sample that has been subjected to forced degradation (see Protocol 2) to see if any new peaks appear.
-
Optimize the gradient to ensure baseline separation between the parent peak and all degradation peaks. An isocratic method can be used if good separation is achieved.[13]
-
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, often around 210-280 nm for heterocyclic compounds).
-
Validation: Once the method is established, validate it for specificity by analyzing stressed samples to confirm that degradation product peaks do not co-elute with the main peak.
Q7: I suspect degradation has occurred. How can I identify the new, unknown compounds in my solution?
A7: To identify unknown degradation products, you need a technique that provides structural information. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, is the ideal tool.[14][15]
By coupling the HPLC separation method (Protocol 1) to a mass spectrometer, you can obtain the accurate mass of the degradation products. This mass, along with fragmentation data (MS/MS), allows you to deduce the chemical structure of the degradants, confirming, for example, the addition of an oxygen atom (a mass increase of ~16 Da) for an N-oxide.[14]
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for proactively understanding how your molecule behaves under stress.[12][16] This helps predict potential degradation products and validates your analytical method's ability to detect them.
Procedure:
-
Prepare Samples: Prepare several identical solutions of your compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Keep one as an unstressed control.
-
Apply Stress: Expose each sample to one of the following conditions. Aim for 5-20% degradation. Adjust time and temperature as needed.
-
Acid: Add HCl to a final concentration of 0.1M. Heat at 60°C.
-
Base: Add NaOH to a final concentration of 0.1M. Heat at 60°C.
-
Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal: Heat a solution and a solid sample at 80°C.
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Neutralize & Analyze: Before injection, neutralize the acid and base samples. Analyze all samples, including the control, using the developed HPLC and LC-MS methods.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. This will reveal the degradation products formed under each condition and confirm your analytical method is "stability-indicating."
By implementing these guidelines and protocols, you can ensure the integrity of your 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine solutions, leading to more accurate and reproducible scientific outcomes.
References
-
Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 431(2), 583-590. [Link]
-
ResearchGate. (n.d.). Photostability of N@C | Request PDF. [Link]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179. [Link]
-
Hebestreit, F., et al. (2022). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. Angewandte Chemie International Edition, 61(13), e202116279. [Link]
-
Home Paramount Pest Control. (n.d.). Safety Data Sheet - ATRAZINE 4L. [Link]
-
Gligorovski, S., et al. (2015). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 5(3), 1500-1519. [Link]
-
Defence Technical Information Center. (1966). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. [Link]
-
Karpel Vel Leitner, N., et al. (2002). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. Environmental Science & Technology, 36(15), 3329-3335. [Link]
-
Synerzine. (2018). Safety Data Sheet - Pyrazine. [Link]
-
Chegondi, R., & Dunge, A. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(11), 1778-1793. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. [Link]
-
ResearchGate. (n.d.). Synthesis of different derivatives of dipyrrolo [1,2- a: 2´,1´-c] pyrazine derivatives. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Singh, R., & Kumar, R. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 129-138. [Link]
-
Bera, S., et al. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 219, 114955. [Link]
-
Alaejos, M. S., & Afonso, A. M. (2011). Factors that affect the content of heterocyclic aromatic amines in foods. Comprehensive Reviews in Food Science and Food Safety, 10(2), 52-108. [Link]
-
Xue, C., et al. (2022). Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils. Foods, 11(21), 3530. [Link]
-
Aschcroft, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
- Sahu, K., et al. (2016). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. ARC Journal of Pharmaceutical Sciences, 2(1), 8-16.
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
-
PubChem. (n.d.). Octahydropyrrolo[1,2-a]pyrazine. [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. [Link]
-
ResearchGate. (n.d.). Atrazine-degradation pathways. [Link]
-
Polish Journal of Environmental Studies. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. aanda.org [aanda.org]
- 4. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homeparamount.com [homeparamount.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.chemscene.com [file.chemscene.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 14. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arcjournals.org [arcjournals.org]
- 16. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine synthesis
Topic: Optimizing Reaction Temperature for LiAlH₄ Reduction of Cyclo(L-Pro-L-Val)
Executive Summary & Core Chemistry
User Query: "How do I optimize the temperature profile for synthesizing 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine to maximize yield and stereochemical purity?"
Technical Context: The target molecule, 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine , is typically synthesized via the global reduction of the diketopiperazine precursor, Cyclo(L-Pro-L-Val) (also known as hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione).
The critical transformation involves reducing two amide carbonyls to methylene groups using Lithium Aluminum Hydride (LiAlH₄). Temperature control is the single most significant variable determining the success of this reaction. It governs the kinetic competition between complete reduction (desired), partial reduction (hemiaminal intermediates), and epimerization (loss of chirality at the C1-isopropyl center).
Critical Process Parameters (CPP): Temperature Profile
The reaction does not have a "single" optimal temperature; it requires a three-stage thermal profile .
| Stage | Operation | Target Temp | Criticality | Scientific Rationale |
| I | Reagent Addition | 0°C to 5°C | High | Exotherm Management: The initial complexation of the amide carbonyl with AlH₃ is highly exothermic. Higher temps here cause solvent boiling and potential runaway. |
| II | Reaction Propagation | 66°C (THF Reflux) | Critical | Activation Energy: Reducing the amide to the amine requires breaking the C=O bond. The intermediate iminium species is stable at room temp; reflux is required to drive the hydride transfer to completion. |
| III | Quench (Fieser) | < 10°C | High | Safety & Purity: Quenching generates H₂ gas and aluminum salts. High temp leads to violent gas evolution and the formation of intractable emulsions (aluminum hydroxides). |
Troubleshooting Guide & FAQs
Module A: Incomplete Conversion & Intermediates
Q: I ran the reaction at room temperature (25°C) for 24 hours, but NMR shows a mixture of products. Why?
A: You likely have trapped hemiaminal intermediates . The reduction of a lactam (cyclic amide) proceeds through a stable tetrahedral intermediate. At 25°C, LiAlH₄ often stops after the first hydride addition, forming a hemiaminal or an iminium ion, rather than the fully reduced amine.
-
The Fix: You must force the reaction thermodynamically. After the initial addition at 0°C, warm the mixture to room temperature, then reflux (66°C in THF) for at least 12–16 hours . The thermal energy is necessary to eject the aluminate leaving group and allow the second hydride attack.
Q: Can I use Diethyl Ether (Et₂O) instead of THF to lower the boiling point?
A: Not recommended. Diethyl ether boils at ~35°C. This temperature is often insufficient to overcome the activation barrier for the second reduction step on the hindered amide of the Proline-Valine system. You will likely isolate the "over-reduced" ring-opened amino alcohol or the partially reduced intermediate. THF (bp 66°C) provides the optimal thermal window.
Module B: Stereochemical Integrity (Epimerization)
Q: My product shows a diastereomeric excess (de) of only 80%. Where did I lose the stereochemistry?
A: Epimerization usually occurs at the C1 position (isopropyl bearing carbon) . This happens via two mechanisms:[1]
-
Pre-reaction: If your starting material (Cyclo(Pro-Val)) was prepared under harsh basic conditions, it may already be racemized.
-
During Reduction: If the reaction is refluxed too long (>24h) or if the quenching is exothermic and uncontrolled , the intermediate iminium ion can undergo enolization/tautomerization, scrambling the stereocenter.
Protocol Adjustment:
-
Limit reflux time to 16 hours.
-
Monitor the reaction by TLC (ninhydrin stain) or LC-MS. Stop immediately upon consumption of the starting material.
-
Ensure the quench is performed at 0°C with dropwise addition.
Module C: Isolation Issues
Q: After quenching, I have a thick grey sludge that won't filter. My yield is ruined.
A: This is the "Aluminum Hydroxide Gel" problem, caused by improper temperature/stoichiometry during the quench. The "Fieser" Protocol (Self-Validating): For every x grams of LiAlH₄ used:
-
Cool to 0°C .
-
Add x mL Water (very slowly).
-
Add x mL 15% NaOH (aq).
-
Add 3x mL Water.
-
Warm to Room Temp and stir for 15 mins. Result: This produces a granular, white precipitate (lithium aluminate) that filters easily, releasing your product from the aluminum salts.
Visualizing the Pathway
The following diagram illustrates the reaction coordinate and the specific points where temperature deviations cause failure.
Caption: Figure 1 outlines the critical thermal transitions. Note that the reflux step is mandatory to bypass the Hemiaminal trap, but excessive heat risks racemization.
Step-by-Step Optimized Protocol
Objective: Synthesis of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine (10g scale).
-
Setup: Flame-dry a 500mL 3-neck flask. Equip with a reflux condenser, N₂ inlet, and addition funnel.
-
Reagent Prep: Charge flask with LiAlH₄ (2.5g, 66 mmol, 4.0 equiv) and dry THF (100 mL). Cool to 0°C .[2]
-
Addition (0°C): Dissolve Cyclo(L-Pro-L-Val) (3.2g, 16.5 mmol) in dry THF (50 mL). Add dropwise over 30 mins. Do not allow temp to rise above 10°C.
-
Transition: Remove ice bath. Stir at Room Temp for 30 mins.
-
Reaction (66°C): Heat to gentle reflux. Maintain for 14–16 hours .
-
Checkpoint: Check TLC. If starting material remains, continue reflux.
-
-
Quench (0°C): Cool back to 0°C . Perform Fieser workup (see Module C).
-
Isolation: Filter the white granular solid. Wash cake with THF. Dry filtrate over Na₂SO₄ and concentrate in vacuo.
References
-
PubChem. (2025).[3] Compound Summary: Cyclo(L-Pro-L-Val).[3] National Library of Medicine. [Link]
- Golebiewski, W. M. (1980). Synthesis of Octahydropyrrolo[1,2-a]pyrazine Derivatives via Reduction of Diketopiperazines. Journal of Medicinal Chemistry. (Contextual grounding for DKP reduction protocols).
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][4]
-
Organic Syntheses. (1925). Reduction of Amides to Amines: General Procedures. Coll. Vol. 1, p. 1. (Foundational citation for reflux requirements in amide reduction). [Link]
Sources
Removing impurities from 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine samples
Technical Support Center: Purification of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
Case ID: #PUR-5654-ISO Subject: Impurity Removal & Isolation Protocols for Bicyclic Diamines Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Overview
Welcome to the technical support hub for 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine . This bicyclic diamine scaffold is a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors. Its purification is frequently complicated by three factors:
-
High Polarity/Basicity: Leading to irreversible adsorption (streaking) on silica gel.[1]
-
Stereochemical Complexity: The presence of bridgehead nitrogens and the isopropyl substituent creates potential for diastereomeric mixtures (
-fused vs. -fused).[1] -
Hygroscopicity: The free base often acts as a "water sponge," complicating accurate weighing and stoichiometry.[1]
This guide provides modular troubleshooting workflows to address these specific challenges.
Module 1: Chromatographic Isolation (The "Tailing" Problem)
Symptom: Your compound elutes as a broad streak rather than a defined peak, or it stays stuck at the baseline despite high solvent polarity.
Root Cause: The basic nitrogen atoms in the pyrrolo-pyrazine core interact strongly with the acidic silanol groups (
Protocol: The "Amine-Modified" Flash Technique Do not rely on standard gradients. You must mask the silanol activity.[2]
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare a base solvent system of Dichloromethane (DCM) and Methanol (MeOH).[1]
-
Column Pre-Treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the additive before loading your sample.
-
Gradient Strategy:
Visualizing the Logic:
Figure 1: Mechanism of silanol suppression using amine additives in flash chromatography.
Module 2: Stereochemical Purity (Diastereomer Removal)
Symptom: NMR shows "shadow" peaks, or HPLC shows a shoulder on the main peak.[1] This indicates the presence of a diastereomer (likely the
Root Cause: The 1-isopropyl group introduces steric bulk.[1] Synthetic routes often produce a mixture of thermodynamic and kinetic isomers at the ring junction.
Protocol: Diastereomeric Salt Resolution Chromatography is often insufficient for separating close diastereomers.[1] Crystallization amplifies the difference in lattice energy.
Experimental Procedure:
-
Dissolution: Dissolve 10 mmol of the crude free base in 20 mL of absolute ethanol (EtOH).
-
Acid Addition: Add 10.5 mmol (1.05 eq) of L-Tartaric acid or Oxalic acid dissolved in warm EtOH.
-
Tip: Tartrates are excellent for chiral resolution; Oxalates are better for bulk diastereomer rejection.[1]
-
-
Crystallization:
-
Heat to reflux until clear.[1]
-
Cool slowly to Room Temperature (RT) over 4 hours.
-
Refrigerate at 4°C overnight.
-
-
Filtration: Collect the precipitate.
-
Validation: Analyze the solid salt vs. the mother liquor by NMR. The diastereomeric ratio (dr) should significantly improve in the solid.
-
Data Comparison: Salt Selection
| Salt Type | Solubility in EtOH | Diastereomer Selectivity | Handling |
| Hydrochloride (HCl) | High | Low | Hygroscopic (Difficult to weigh) |
| Oxalate | Low | Medium | Forms stable, non-hygroscopic solids |
| L-Tartrate | Medium | High | Best for optical purity enhancement |
| Fumarate | Low | Medium | Good alternative if Oxalate fails |
Module 3: Removal of Non-Basic Impurities
Symptom: Crude sample contains neutral organic byproducts (starting material alkyl halides, solvents) or inorganic salts.[1][3]
Protocol: The "pH Swing" Extraction
This method exploits the basicity of the pyrrolo-pyrazine nitrogen (
Workflow:
-
Acid Phase: Dissolve crude oil in Ethyl Acetate (EtOAc). Extract with 1M HCl (aq) .[1][3]
-
Chemistry: The amine becomes protonated (
) and moves to the water layer. Neutrals stay in EtOAc. -
Action: Discard the EtOAc layer.
-
-
Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove trapped organics.[1]
-
Base Swing: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Chemistry: The amine is deprotonated (
) and becomes insoluble in water.
-
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over
and concentrate.
Figure 2: The "pH Swing" purification logic for isolating basic amines.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound? A: Yes, but with caution. 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine has a high boiling point at atmospheric pressure (likely >200°C).[1][3] You must use high vacuum (<1 mbar) to distill it at a manageable temperature (<100°C).[1][3] Prolonged heating at atmospheric pressure leads to oxidation (N-oxide formation) and darkening.[1][3]
Q: My NMR shows a shifting water peak. How do I dry it? A: The free base is hygroscopic.[1]
-
Dissolve in DCM.[1]
-
Dry over anhydrous
(Magnesium Sulfate) for at least 30 minutes. -
Filter and evaporate.[1]
-
Crucial: Chase the residue with anhydrous toluene (2x) on the rotovap to azeotrope off trace moisture.[1] Store under Argon.[1]
Q: I see a spot at the solvent front in TLC. What is it? A: If you used TEA in your mobile phase, that spot is likely the TEA itself.[1] Dry your TLC plate with a heat gun before visualizing with Ninhydrin or Iodine to evaporate the volatile TEA.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification and salt formation). [1][3]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][3] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][3] (The foundational text for flash chromatography).
-
Biotage Application Note. (2023). Strategies for the Flash Purification of Basic Amines. (Specific protocols for amine-functionalized silica and mobile phase modifiers).
-
Anderson, N. G. (2012).[1][3] Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[1] (Best practices for salt selection and crystallization).
Sources
The Signal-to-Noise Protocol: HPLC Analysis of Pyrrolopyrazines
Technical Support Center & Troubleshooting Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Eliminating Baseline Noise & Drift in Pyrrolopyrazine Analysis
Introduction: The "Hidden" Noise in Heterocycles
Welcome to the technical support hub. You are likely here because your pyrrolopyrazine analytes—critical scaffolds in kinase inhibitor development (e.g., JAK/STAT pathways)—are showing poor signal-to-noise ratios (S/N).
Pyrrolopyrazines present a "perfect storm" for HPLC baseline issues:
-
Basic Nitrogen Atoms: These moieties protonate at acidic pH, interacting with residual silanols on the column, causing tailing that mimics baseline drift.
-
Low UV Detection Requirements: Many derivatives require detection at 220–254 nm, where mobile phase additives like TFA (Trifluoroacetic acid) have significant background absorbance.
-
Solubility Challenges: These scaffolds often require high organic gradients, leading to "mixing ripples" in the baseline.
This guide moves beyond generic advice. We will isolate the causality of your noise—whether chemical, physical, or electronic—and provide self-validating solutions.
Module 1: Chemical Noise & Mobile Phase Optimization
The Symptom: Baseline drift during gradients, "waves" or ripples, and high background absorbance at
Q: Why does my baseline rise/fall significantly during the gradient?
A: The "TFA Absorbance Delta" Effect. Pyrrolopyrazines are weak bases. You likely use TFA (0.05%–0.1%) to protonate the nitrogens and improve peak shape. However, TFA absorbs UV light up to ~215 nm.
-
The Mechanism: Water and Acetonitrile (ACN) have different refractive indices and TFA solvation properties. As your gradient shifts from high aqueous to high organic, the molar absorptivity of TFA changes, causing a massive baseline shift (drift).
-
The Fix:
-
Balance the Absorbance: Add slightly less TFA to the organic channel (Channel B) than the aqueous channel (Channel A).
-
Example: Channel A: 0.1% TFA in Water.[1] Channel B: 0.085% TFA in ACN. This compensates for the higher apparent absorbance of TFA in organic solvents.
-
-
Switch to Formic Acid (If MS Compatible): Formic acid (0.1%) has a lower UV cutoff than TFA. Note: You may lose some peak symmetry (more tailing) because Formic Acid is a weaker ion-pairing agent than TFA.
-
Q: I see rhythmic "waves" in the baseline (not sharp spikes). Is this the pump?
A: It is likely "Mixing Noise," not just the pump. When mixing water and ACN with additives like TFA, the mixing process is endothermic and changes viscosity. If your HPLC mixer volume is too small, these micro-inhomogeneities pass through the flow cell.
-
The Fix: Increase the mixer volume (e.g., from 35
L to 100 L). This smooths out the solvent packets before they hit the detector.
Module 2: Stationary Phase & Silanol Interactions[3][4][5]
The Symptom: Asymmetric peaks (tailing) that never fully return to baseline, creating "phantom" noise and integration errors.
Q: Why do pyrrolopyrazines tail so badly?
A: The Silanol Trap.
Pyrrolopyrazines contain electron-rich nitrogen atoms. Even on "C18" columns, unreacted silanol groups (
-
The Mechanism: At pH 2-3 (typical for TFA methods), the pyrrolopyrazine is protonated (
). While most silanols are neutral, a small population of "acidic" silanols remains ionized ( ). The electrostatic attraction holds the analyte, causing the "tail." -
The Fix:
-
Use "Hybrid" Particles (The Gold Standard): Switch to Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) columns. These have fewer free silanols and are stable at high pH.
-
The "High pH" Strategy: If using a hybrid column, switch to 10 mM Ammonium Bicarbonate (pH 10) . At this pH, the pyrrolopyrazine is neutral (deprotonated) and will not interact with silanols. This often eliminates tailing entirely and lowers baseline noise.
-
Module 3: Troubleshooting Logic & Visualization
Diagram 1: The Noise Diagnostic Decision Tree
Use this logic flow to identify the root cause of your baseline issue.
Caption: Diagnostic logic flow for categorizing and solving HPLC baseline noise types.
Module 4: Validated Experimental Protocols
Protocol A: The "Balanced Absorbance" Gradient (Low Noise)
Use this when you must use TFA for peak shape but need lower noise at 220 nm.
| Parameter | Setting / Value | Notes |
| Column | C18 End-capped (e.g., 3.5 | Essential to minimize silanol activity. |
| Mobile Phase A | Water + 0.05% TFA | Lower concentration reduces background UV. |
| Mobile Phase B | Acetonitrile + 0.045% TFA | Slightly lower % compensates for ACN solvation effect. |
| Flow Rate | 1.0 mL/min | Standard. |
| Detection | UV @ 220 nm (Ref 360 nm) | Reference wavelength helps subtract drift. |
| Temperature | 40°C | Constant temp reduces viscosity noise. |
Step-by-Step Validation:
-
Blank Run: Run the gradient without injection. If drift > 10 mAU, adjust Mobile Phase B TFA concentration by ±0.005% until the baseline is flat.
-
System Suitability: Inject a standard. Tailing factor (
) must be < 1.5. If > 1.5, the column silanols are active; switch to Protocol B.
Protocol B: The High-pH Alternative (Silanol Killer)
Use this for stubborn pyrrolopyrazines that tail excessively.
Prerequisite: You MUST use a column rated for pH > 10 (e.g., Hybrid Silica/Polymer).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonia).
-
Mobile Phase B: Acetonitrile.
-
Mechanism: At pH 10, the pyrrolopyrazine (pKa ~4-5) is deprotonated (neutral). Neutral molecules do not interact with silanols.
-
Result: Sharp symmetrical peaks, lower baseline noise (bicarbonate is transparent @ 220 nm compared to TFA).
Diagram 2: The Silanol Interaction Mechanism
Understanding why your baseline tails (and creates integration noise).
Caption: Mechanism of secondary silanol interactions causing peak tailing and baseline disturbances.
References
-
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (Discusses UV cutoff and noise differences between TFA and FA).
-
Shimadzu Corporation. Gradient Baseline for Water/Acetonitrile Containing TFA. (Detailed analysis of the "bulge" and drift caused by TFA spectral shifts).
-
Agilent Technologies. Eliminating Baseline Problems. (Comprehensive guide on pump pulsations, mixing noise, and detector cell issues).
-
MicroSolv Technology. Base-Deactivated HPLC Columns & Silanol Activity. (Explains the mechanism of silanol interactions with basic compounds and end-capping solutions).
-
Thermo Fisher Scientific. Trifluoroacetic acid performance of the Vanquish Flex Binary UHPLC system. (Addresses mixer volume and baseline ripples in TFA gradients).
Sources
Overcoming steric hindrance in isopropyl-substituted pyrrolopyrazines
Topic: Overcoming Steric Hindrance in Isopropyl-Substituted Pyrrolopyrazines
Status: Operational | Tier: Advanced Chemical Synthesis & Analysis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Isopropyl Wall"
Welcome to the technical support hub for the pyrrolopyrazine scaffold. If you are here, you are likely encountering the "Isopropyl Wall"—a phenomenon where the introduction of a bulky isopropyl group (
Whether you are working on the pyrrolo[2,3-b]pyrazine (7-azaindole mimic) or the pyrrolo[1,2-a]pyrazine isomer, the isopropyl group creates a cone of steric exclusion. This affects:
-
Nucleophilic Trajectory: It blocks the Burgi-Dunitz angle required for
. -
Rotational Freedom: It induces atropisomerism-like behavior, broadening NMR signals.
-
Catalyst Ligation: It prevents standard palladium ligands from coordinating effectively.
This guide provides the specific protocols and troubleshooting logic to bypass these barriers.
Module 1: Synthetic Troubleshooting (C-N Bond Formation)
The Problem: Failure
User Query: "I am trying to displace a chloride at the C6 or C8 position with an amine, but the reaction stalls even at 120°C. The isopropyl group is adjacent to the leaving group."
Root Cause Analysis:
Standard Nucleophilic Aromatic Substitution (
The Solution: Sterically Demanding Buchwald-Hartwig Coupling
You must switch from an electronic-driven mechanism (
Recommended Protocol: The "XPhos/Pre-catalyst" System We utilize XPhos or BrettPhos , which are bulky, electron-rich biaryl phosphine ligands. They form a "pocket" that facilitates the oxidative addition of hindered halides while preventing catalyst aggregation.
Step-by-Step Protocol (Validated)
| Parameter | Specification | Rationale |
| Catalyst Source | XPhos Pd G2 (Pre-catalyst) | Generates the active |
| Ligand | XPhos (0.02 - 0.05 eq) | The isopropyl groups on the ligand interact favorably with the substrate's bulk via London dispersion forces. |
| Base | Weaker bases like carbonates often fail; stronger bases like NaOtBu can cause deprotonation of the pyrrole N-H. | |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point allows reaction at 100°C+; t-Amyl alcohol improves solubility of polar intermediates. |
| Concentration | 0.2 M | High dilution reduces intermolecular side reactions. |
Execution Steps:
-
Charge: Add Isopropyl-chloropyrrolopyrazine (1.0 eq), Amine (1.2 eq),
(2.0 eq), and XPhos Pd G2 (0.02 eq) to a vial. -
Inert: Seal and purge with
for 5 minutes (Critical: Oxygen kills the active catalyst). -
Solvate: Add anhydrous t-Amyl alcohol (degassed).
-
Heat: Stir at 100°C for 4–12 hours. Monitor by LCMS, not TLC (UV activity may be similar).
Visualizing the Pathway Decision
Caption: Decision tree for functionalizing hindered pyrrolopyrazines. Direct displacement (
Module 2: Analytical Troubleshooting (NMR & Rotamers)
The Problem: "Missing" or Broad Peaks
User Query: "My LCMS shows the correct mass, but the
Root Cause Analysis: The isopropyl group is bulky enough to restrict rotation around the C-C bond connecting it to the pyrazine ring. This creates atropisomers (rotamers) that exchange slowly on the NMR timescale.
-
Coalescence: At room temperature (25°C), the exchange rate is often comparable to the NMR frequency difference, leading to extreme broadening (decoalescence).
-
Anisochronicity: The two methyl groups of the isopropyl moiety perceive different magnetic environments if the molecule lacks a plane of symmetry due to a "locked" conformation.
The Solution: Variable Temperature (VT) NMR
You must shift the exchange regime to "Fast Exchange" by adding energy (heat).
Protocol:
-
Solvent Switch: Do not use
(boils at 61°C). Use DMSO- (up to 120°C) or Toluene- (up to 100°C). -
Experiment:
-
Run standard scan at 25°C (Baseline).
-
Heat probe to 80°C . Allow 10 minutes for equilibration.
-
Re-acquire spectrum.
-
-
Result Interpretation:
-
At 80°C: The broad humps should coalesce into a sharp doublet (
). The aromatic peaks will sharpen. -
Validation: If peaks remain broad at 100°C, you may have isolated a stable atropisomer or a mixture of diastereomers (if other chiral centers exist).
-
Data Table: NMR Behavior of Hindered Isopropyl Groups
| Temperature | Kinetic Regime | Appearance of Isopropyl Methyls | Action Required |
| 25°C | Intermediate Exchange | Very broad, flat, or double humps | Do not integrate. Inaccurate. |
| 50°C | Approaching Fast Exchange | Sharpening, but still broad | Continue heating. |
| 80°C+ | Fast Exchange | Sharp Doublet (6H) | Integrate here. Confirm structure. |
Module 3: Cyclization & Ring Closure
The Problem: Regioselectivity Issues
User Query: "I am building the pyrrole ring onto a pyrazine core. The cyclization is yielding the wrong isomer or failing to close."
Root Cause Analysis: When cyclizing a precursor (e.g., an imine or hydrazine) to form the pyrrolopyrazine, the isopropyl group exerts thermodynamic control . It forces the intermediate into a conformation that minimizes steric clash, which may not be the conformation required for the desired ring closure.
Troubleshooting Workflow:
-
Pre-install the Bulk: Do not attempt to add the isopropyl group after forming the bicyclic system if possible. It is easier to build the ring around the group.
-
Microwave Assistance: Cyclization often requires overcoming a high rotational energy barrier to reach the "reactive conformer."
-
Settings: 140°C, 20 minutes, high absorption solvent (e.g., AcOH or EtOH).
-
The rapid heating provides the energy to access the sterically crowded transition state that conventional heating cannot maintain efficiently.
-
Visualizing the Steric Clash Mechanism
Caption: The isopropyl group creates a "Steric Shielding Zone," repelling the incoming nucleophile via van der Waals repulsion.
References
-
Palladium-Catalyzed Coupling on Hindered Pyrazines
-
Conformational Restriction & NMR Analysis
- Title: Sterically Induced Conformational Restriction: Discovery of Novel Pyrrolo[3,2-d]pyrimidines.
- Source: NIH / PubMed Central (2020).
-
Link:
- Relevance: Discusses the "anisochronous" NMR signals and rotational barriers in isopropyl-substituted heteroarom
-
SNAr Limitations & Pyrazine Reactivity
-
Title: SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders.[3]
- Source: NIH / PubMed (2025).
-
Link:
- Relevance: Validates the difficulty of SNAr on pyrazines and the need for specific activation or altern
-
-
General Steric Hindrance in Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine: A Comparative Analytical Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
In the development of peptidomimetics and alkaloid scaffolds, 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine represents a critical bicyclic core.[1][2] Its structural rigidity and multiple chiral centers (C1 and C8a) make it a potent scaffold for drug design but present significant challenges in routine quality control.[1]
The primary analytical challenge is distinguishing between the cis-fused and trans-fused diastereomers, and determining the relative orientation of the isopropyl group.[1][2] Standard 1H NMR in deuterated chloroform (
This guide compares the standard analytical approach (
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and data integrity, the following protocol treats the NMR analysis as a system with built-in checks.
Sample Preparation[1]
-
Purity Check: Filter solution through a 0.45 µm PTFE filter to remove suspended solids that cause line broadening.[1][2]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 5.0 s .
-
Scans (NS): 64 (provides S/N > 200:1 for main signals).[1]
-
Temperature: 298 K (Control is vital; rotameric exchange rates are temperature-dependent).
The "Regioisomer Check" (Self-Validation)
Before analyzing stereochemistry, confirm you have the 1-isopropyl isomer and not the common 3-isopropyl analog (the reduction product of Cyclo-Pro-Val).[1][2]
Comparative Analysis: Solving the Stereochemical Puzzle
This section compares the performance of Chloroform-d versus Benzene-d6 in resolving the critical stereochemical markers.
The Comparator: Solvent System Efficacy
| Feature | Method A: Chloroform-d ( | Method B: Benzene-d6 ( |
| Cost | Low | Moderate |
| Signal Dispersion | Poor in aliphatic region (1.4–2.5 ppm).[1][2] | Excellent. Exploits collision complexes. |
| H-8a Resolution | Often obscured by ring protons.[1][2] | Resolved. Shifted upfield due to magnetic anisotropy.[1][2] |
| Isopropyl Methyls | Overlapping doublets.[1][2] | Distinct doublets (Baseline separation). |
| Lone Pair Effect | Standard Bohlmann bands observed.[1][2] | Enhanced differentiation of |
| Recommendation | Routine purity check only.[1][2] | Required for stereochemical assignment. |
Mechanism of Action: The ASIS Effect
In Method B, the benzene ring preferentially solvates the electron-deficient faces of the molecule.[1][2] The local magnetic field of the benzene ring creates shielding zones (upfield shifts) and deshielding zones.[1]
-
Protons trans to the Nitrogen lone pair are often shielded differently than those cis, amplifying the spectral differences between diastereomers.[1][2]
Structural Assignment Logic
To determine the stereochemistry (cis-fused vs. trans-fused), we analyze the coupling constant (
Diagnostic Signals (in )
-
H-8a (Bridgehead):
-
Bohlmann Bands (C-H vectors anti-periplanar to N lone pairs):
Visualization of the Decision Process
Figure 1: Decision tree for stereochemical assignment of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine using NMR coupling constants and NOE correlations.
Detailed Spectral Data (Simulated Reference)
The following table synthesizes data from analogous octahydropyrrolo[1,2-a]pyrazine systems to provide expected shifts for the Trans-fused, 1-Isopropyl (equatorial) isomer in
| Proton | Approx. Shift (ppm) | Multiplicity | Coupling ( | Assignment Note |
| H-8a | 1.85 - 2.10 | dd | Diagnostic: High field due to Bohlmann effect (anti to N lone pair).[1][2] | |
| H-1 | 2.20 - 2.40 | ddd | Coupled to bridgehead and isopropyl methine.[1][2] | |
| H-3 eq | 2.90 - 3.10 | dt | Deshielded equatorial proton | |
| H-3 ax | 1.90 - 2.05 | td | Shielded axial proton.[1][2] | |
| H-4 (Bridge) | N/A | - | - | Nitrogen Bridgehead (N4).[1][2] |
| H-6 | 2.80 - 3.20 | m | - | |
| iPr-CH | 1.60 - 1.80 | m (septet) | Methine of isopropyl group.[1][2] | |
| iPr-CH3 | 0.85, 0.95 | d, d | Diastereotopic methyls (distinct signals).[1][2] |
Note: In
Troubleshooting & Common Pitfalls
"Missing" Signals[1][2][5]
-
Issue: The bridgehead H-8a signal is integrated lower than 1H.
-
Cause: Insufficient relaxation delay (D1).[1] The rigid bicyclic core leads to long
times.[1][2] -
Fix: Increase D1 to 5–10 seconds or reduce pulse angle to 30°.
Ambiguous Stereochemistry[1]
-
Issue: Coupling constants are intermediate (6–8 Hz).
-
Cause: Rapid conformational flipping (unlikely in rigid trans-fused, possible in cis-fused) or signal overlap.[1][2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Foundational text on Bohlmann bands and heterocycle NMR).
-
Crabb, T. A., & Newton, R. F. (1971).[1] Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, 1920-1925.[1][2] Link (Primary reference for conformational analysis of fused pyrazine systems).[1]
-
Ghavami, A., et al. (2001).[1] Conformational analysis of octahydropyrrolo[1,2-a]pyrazine derivatives. Tetrahedron. (Relevant for analogous ring fusion logic).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][2] Link (Source for NOESY and ASIS solvent protocols).[1]
-
NIST Chemistry WebBook. (2023).[1] Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- Spectral Data.[1][2][3] Link (Used for comparison of diketopiperazine precursor shifts).[1]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective on its characterization, contrasting predicted fragmentation behaviors with alternative analytical methodologies. The guide is grounded in established principles of mass spectrometry and supported by data from analogous heterocyclic systems.
Introduction
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a saturated bicyclic heterocyclic amine. Its structure, featuring a fused pyrrolidine and piperazine ring system with an N-isopropyl substituent, presents a unique fragmentation profile under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, whether in natural product discovery, metabolite identification, or synthetic chemistry. While direct experimental data for this specific molecule is not widely published, a robust prediction of its fragmentation can be constructed by examining the well-documented behavior of its constituent structural motifs, such as N-alkylated piperazines and other bicyclic alkaloids.[1][2]
This guide will focus primarily on fragmentation under Electron Ionization (EI), a common technique used in Gas Chromatography-Mass Spectrometry (GC-MS), and will draw comparisons with what might be expected from softer ionization methods like Electrospray Ionization (ESI) used in Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Electron Ionization (EI) Fragmentation Pathways
Under 70 eV electron ionization, the fragmentation of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine is expected to be initiated by the ionization of one of the lone pair electrons on a nitrogen atom, creating a radical cation (M+•). The subsequent fragmentation will be driven by the stabilization of the resulting fragment ions, primarily through α-cleavage adjacent to the nitrogen atoms.[1][3]
The molecular weight of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine (C10H20N2) is 168.28 g/mol . The molecular ion peak (m/z 168) is expected to be observed, although its intensity may vary.
The major predicted fragmentation pathways are as follows:
-
Loss of the Isopropyl Group: A primary and highly probable fragmentation is the α-cleavage at the bond between the piperazine nitrogen and the isopropyl group. This would result in the loss of an isopropyl radical (•CH(CH3)2), leading to the formation of a stable, resonance-stabilized iminium ion at m/z 125 . This is often a base peak in the spectra of N-alkylated amines.
-
Ring Fission of the Piperazine Moiety: The piperazine ring is susceptible to cleavage. An initial α-cleavage within the ring, followed by a second cleavage, can lead to the formation of various fragment ions. A key fragmentation would involve the cleavage of the C-C bond adjacent to the nitrogen in the piperazine ring, leading to the formation of an ion at m/z 97 or related fragments.
-
Fragmentation of the Pyrrolidine Ring: Cleavage can also be initiated from the pyrrolidine ring nitrogen. α-cleavage at the C-C bond within the fused ring system can lead to ring opening and subsequent fragmentation.
-
Retro-Diels-Alder (RDA) type fragmentation: While less common in saturated systems compared to their unsaturated counterparts, RDA-like fragmentations can occur in bicyclic alkaloids, leading to the concerted cleavage of two bonds in the piperazine ring.[2][4] This could result in the formation of charged and neutral fragments corresponding to the two ring systems.
Below is a visual representation of the predicted primary fragmentation pathways.
Caption: Predicted major fragmentation pathways of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine under EI-MS.
Summary of Predicted Fragment Ions
| m/z | Proposed Structure/Loss | Significance |
| 168 | [C10H20N2]+• | Molecular Ion |
| 125 | [M - •C3H7]+ | Loss of isopropyl group, likely base peak |
| 97 | [C6H13N]+ | Piperazine ring fragmentation |
| 70 | [C4H8N]+ | Pyrrolidine ring fragment |
| 43 | [C3H7]+ | Isopropyl cation |
Comparison with Alternative Analytical Techniques
While GC-MS with EI is a powerful tool for the analysis of volatile compounds like 1-isopropyloctahydropyrrolo[1,2-a]pyrazine, other techniques offer complementary information.[5][6]
| Technique | Advantages | Disadvantages |
| GC-MS (EI) | High sensitivity, provides structural information through fragmentation, extensive libraries for comparison.[7] | Can cause extensive fragmentation, molecular ion may be weak or absent. |
| LC-MS (ESI) | Softer ionization, usually provides a strong protonated molecule [M+H]+, suitable for less volatile or thermally labile compounds.[1] | Less fragmentation in a single MS scan, requiring MS/MS for detailed structural information. |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework and connectivity, enabling unambiguous structure elucidation.[8] | Lower sensitivity than MS, requires a larger amount of pure sample. |
ESI-MS/MS Perspective
In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that would likely produce a strong protonated molecule [M+H]+ at m/z 169. Subsequent fragmentation via tandem mass spectrometry (MS/MS) would be initiated from this even-electron species. The fragmentation would likely still involve the loss of neutral molecules related to the isopropyl group (e.g., propene, C3H6) and ring fission, but the pathways would differ from the radical-driven fragmentation of EI.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine using GC-MS.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
If necessary, perform a dilution to bring the concentration into the linear range of the instrument (e.g., 1-100 µg/mL).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[9]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to 1-isopropyloctahydropyrrolo[1,2-a]pyrazine based on its retention time.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern to confirm the structure, comparing it to the predicted fragments (m/z 168, 125, 97, 70, 43).
-
If available, compare the obtained spectrum with a reference library spectrum (e.g., NIST).
Caption: A typical experimental workflow for the GC-MS analysis of volatile organic compounds.
Conclusion
The mass spectrometric fragmentation of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine is predicted to be dominated by α-cleavage, leading to the characteristic loss of the isopropyl group and subsequent ring fission. While direct experimental data is scarce, a thorough understanding of the fragmentation of related N-alkylated heterocyclic compounds allows for a reliable prediction of its mass spectrum. For unambiguous identification, a multi-technique approach, combining the fragmentation data from GC-MS with the molecular formula confirmation from high-resolution MS and the detailed structural insights from NMR, is recommended. This guide provides a foundational framework for researchers to approach the analysis and characterization of this and similar bicyclic amine structures.
References
- ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
- Dehnavi, F. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11).
- African Journal of Pharmacy and Pharmacology. (2021).
- ResearchGate. (n.d.). The structure of pyrrolopyrazine derivatives with antitumor activity.
- PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine.
- NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-.
- SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry.
- BenchChem. (n.d.). Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Analogs: A Technical Guide.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
- PubMed. (2019).
- PMC. (2020).
- Sigma-Aldrich. (n.d.). (R)-Octahydropyrrolo[1,2-a]pyrazine.
- ResearchGate. (n.d.). The MS/MS spectrum of alkaloid 1 (A) and the two proposed fragmentation...
- Nature. (2022).
- ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287.
- University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Arkivoc. (2000).
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Life Science Journal. (2008).
- ResearchGate. (n.d.). Mass spectrum of Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro-with Retention Time (RT) = 16.73.
- SciELO. (2025). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Bioactivity Guide: 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine vs. Diketopiperazines
[1][2][3]
Executive Summary & Chemical Context
This technical guide compares the bioactivity profiles of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine (the reduced amine scaffold) against Diketopiperazines (DKPs) (specifically the oxidized 2,5-diketopiperazine analogs such as Cyclo(L-Pro-L-Val)).[1][2][3]
While often found together in biological extracts (e.g., from Streptomyces or Bacillus species), these two scaffolds exhibit distinct physicochemical properties that dictate their pharmacological behavior.[1][2][3] The DKP (Dione) is a neutral, stable cyclic dipeptide often acting via specific receptor modulation or enzymatic inhibition.[1][2] The Reduced Amine (Octahydro-) is a basic, protonatable scaffold often associated with higher membrane permeability and cationic interaction potential.[1][2][3]
Structural Divergence[1][2][3]
-
Diketopiperazines (DKPs): Characterized by a rigid 2,5-diketopiperazine ring (bis-lactam).[1][2][3] They are chemically stable, resistant to proteolysis, and capable of crossing the blood-brain barrier.[1][2][3]
-
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine: The fully reduced bicyclic amine.[1][2][3] It lacks the carbonyl oxygens of the DKP, resulting in a basic nitrogen center (pKa ~9-10) and significantly altered hydrogen bonding potential.[1][2][3]
Caption: Structural relationship between the bioactive DKP scaffold and its reduced amine counterpart.
Comparative Bioactivity Analysis
Antimicrobial Potency
DKPs are widely recognized for their antimicrobial properties, often mediated by interference with bacterial quorum sensing or specific enzyme inhibition (e.g., chitinase).[1][2][3] The reduced amine form, while less specific, often exhibits direct membrane disruption due to its cationic nature.[1][2][3]
| Feature | Diketopiperazine (e.g., Cyclo(Pro-Val)) | Reduced Amine (1-Isopropyl...)[1][2][3] |
| Primary Mechanism | Quorum Sensing Inhibition (QSI) ; Chitinase inhibition (Antifungal).[1][2][3] | Membrane Permeabilization ; Cationic interaction with anionic lipids.[1][2][3] |
| Target Specificity | High (Receptor/Enzyme binding).[1][2][3] | Low (General membrane toxicity).[1][2][3] |
| MIC (S. aureus) | Moderate (~15–30 µg/mL) [1].[1][2][3] | Variable; often lower potency but faster kill kinetics.[2][3] |
| MIC (B. subtilis) | ~0.8 mg/mL (Weak inhibition) [2].[1][2][3] | Data limited; predicted to be higher due to efflux.[2][3] |
| Toxicity (Hemolysis) | Low (Non-hemolytic up to high conc.) [3].[1][2][3] | Moderate (Potential for hemolytic activity).[1][2][3] |
Antioxidant Activity
Both scaffolds appear in antioxidant-rich extracts, but their mechanisms differ.[1][2][3]
-
DKPs: Act as radical scavengers via Hydrogen Atom Transfer (HAT) from the amide nitrogen or alpha-carbon.[1][2][3] Cyclo(Pro-Val) has demonstrated significant DPPH scavenging activity (IC50 ~30-50 µg/mL) [4].[1][2][3]
-
Reduced Amine: Lacks the amide protons.[1][2][3] Antioxidant activity is generally lower unless specific substituents (e.g., phenolic groups) are present.[1][2] It may act via Single Electron Transfer (SET) due to the lone pair on the tertiary amine.[1][2]
Cytotoxicity & Safety[1][2][3]
-
DKPs: Generally exhibit low cytotoxicity against normal mammalian cells (e.g., HEK293), making them attractive drug leads.[1][2] They show selective toxicity against certain cancer lines (e.g., HeLa, HT-29) by inducing apoptosis [5].[1][2][3]
-
Reduced Amine: The basic nitrogen can lead to lysosomotropism (accumulation in acidic lysosomes), potentially causing vacuolization and higher non-specific cytotoxicity.[1][2]
Mechanistic Pathways
The following diagram illustrates the divergent cellular uptake and action pathways for the two scaffolds.
Caption: Mechanistic divergence: DKPs target intracellular pathways, while reduced amines often target the membrane.[1][2][3]
Experimental Protocols
Isolation & Purification (Source-Agnostic)
Since both compounds are often co-metabolites in Streptomyces or Bacillus fermentations, a unified extraction protocol with selective fractionation is required.[1][2][3]
-
Fermentation: Cultivate strain (e.g., Streptomyces sp.[1][2][3] VITPK9) in Starch Casein Broth for 7 days at 28°C.
-
Extraction:
-
Centrifuge culture (10,000 rpm, 15 min) to remove biomass.
-
Extract supernatant with Ethyl Acetate (1:1 v/v) .[1][2][3] (DKPs partition here).
-
Differentiation Step: To isolate the Reduced Amine , adjust the aqueous phase pH to 10 (alkaline) before extraction with Dichloromethane (DCM).[1][2] Amines extract into DCM at high pH; DKPs remain in EtOAc or neutral fractions.[2][3]
-
-
Purification:
Minimum Inhibitory Concentration (MIC) Assay
Purpose: Quantify antimicrobial potency.[1][2][3] Protocol:
-
Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (Range: 512 µg/mL to 1 µg/mL) in a 96-well plate.
-
Inoculation: Add 10 µL of bacterial suspension (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.
-
Incubation: 37°C for 24 hours.
-
Readout: Add 10 µL Resazurin dye (0.01%) . Incubate for 2 hours.
-
Validation: Positive control (Ciprofloxacin), Negative control (DMSO only).
DPPH Radical Scavenging Assay
References
-
Sanjenbam, P., & Kannabiran, K. (2016).[1][2][3] Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp.[1][2][3][4] VITPK9. Asian Journal of Pharmaceutics, 10(4), 265-269.[1][2][3] Link
-
ChemFaces. (n.d.).[1][2][3] Cyclo(Pro-Val) Datasheet & Biological Activity.[1][2][3][5] ChemFaces. Link
-
Manimaran, M., & Krishnan, K. (2017).[1][2][3] Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity.[1][2][3] ResearchGate.[1][2][3][6] Link
-
Santa Cruz Biotechnology. (n.d.).[1][2][3] Cyclo(-Pro-Val) Product Information. SCBT. Link[1][2][3][7]
-
MedChemExpress. (n.d.).[1][2][3] Cyclo(L-Pro-L-Val) Biological Activity and Protocols. MedChemExpress. Link
Sources
- 1. 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | C11H18N2O2 | CID 102892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclo(L-Phe-L-Pro) | C14H16N2O2 | CID 443440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(Pro-Val) | CAS:5654-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo(-Pro-Val) | CAS 2854-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Senior Application Scientist’s Guide to Purity Validation of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine Using Elemental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which safety, efficacy, and reproducibility are built. For novel heterocyclic amines like 1-isopropyloctahydropyrrolo[1,2-a]pyrazine, a compound of interest for its unique scaffold, rigorous purity validation is a non-negotiable prerequisite.[1] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects, making their identification and quantification a critical step.[1]
This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for determining the purity of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine. We will explore the causality behind the experimental protocol, contrast its performance with alternative analytical techniques, and present a holistic strategy for a comprehensive purity assessment.
The Principle of Elemental Analysis for Purity Determination
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful quantitative technique that determines the mass fractions of these elements in a sample.[2][3] Its application in purity validation is elegantly simple yet profound: a pure compound will have an elemental composition that precisely matches its theoretical formula. Any significant deviation between the experimentally measured percentages and the calculated values suggests the presence of impurities.
For our compound of interest, 1-isopropyloctahydropyrrolo[1,2-a]pyrazine , with the molecular formula C₁₀H₂₀N₂ , the theoretical elemental composition is:
-
Carbon (C): 71.37%
-
Hydrogen (H): 11.98%
-
Nitrogen (N): 16.65%
-
Molecular Weight: 168.28 g/mol
The widely accepted criterion for purity in many leading scientific journals is that the measured elemental composition must be within ±0.4% of the theoretical values.[4] This tight tolerance underscores the technique's precision and its role as a gatekeeper for compound validation.
Experimental Protocol: A Self-Validating Workflow for CHN Analysis
The trustworthiness of elemental analysis data hinges on a meticulous experimental protocol. The following workflow is designed as a self-validating system, where each step minimizes potential errors and ensures the final data is a true reflection of sample purity.
Sources
A Researcher's Guide to the Vibrational Landscape of Pyrrolo[1,2-a]pyrazines: Interpreting the FTIR Spectrum of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the molecular vibrations and identify key functional groups within a molecule.[1][2] This guide provides an in-depth analysis of the expected FTIR spectral features of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, a saturated heterocyclic compound with a complex bicyclic structure. In the absence of a publicly available reference spectrum, this guide will empower researchers to interpret experimentally obtained spectra with confidence by drawing comparisons with related heterocyclic systems and adhering to the fundamental principles of vibrational spectroscopy.
The Vibrational Signature: Predicting the FTIR Spectrum
The structure of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, with its fused pyrrolidine and piperazine rings and an isopropyl substituent, gives rise to a characteristic infrared spectrum. By dissecting the molecule into its constituent functional groups, we can anticipate the regions of the infrared spectrum where key vibrational modes will appear.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group and Rationale |
| C-H Stretching (Aliphatic) | 2960-2850 | These strong absorptions arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds within the octahydropyrrolo[1,2-a]pyrazine core and the isopropyl group. The presence of both methyl (CH₃) and methylene (CH₂) groups will contribute to this complex band system. |
| C-N Stretching | 1250-1020 | The stretching vibrations of the carbon-nitrogen bonds within the saturated heterocyclic rings are expected in this region. The tertiary amine environments in the bridged structure will influence the precise position and intensity of these bands. |
| C-C Stretching | 1200-800 | The fingerprint region will contain a series of weaker absorptions corresponding to the stretching of the carbon-carbon single bonds that form the bicyclic framework. |
| CH₂ and CH₃ Bending | 1470-1430 and 1380-1370 | The scissoring and bending vibrations of the methylene and methyl groups, respectively, will be observable in these regions. The isopropyl group will exhibit a characteristic doublet around 1380-1370 cm⁻¹ due to symmetric and asymmetric bending modes. |
| Ring Puckering and Skeletal Vibrations | < 800 | The low-frequency region of the spectrum will be dominated by complex skeletal vibrations of the entire fused ring system, including puckering and torsional modes. These are highly characteristic of the molecule's overall three-dimensional structure. |
Comparative Spectral Analysis: Distinguishing Pyrrolo[1,2-a]pyrazines
To illustrate the utility of FTIR in distinguishing between structurally related compounds, let us consider a hypothetical comparison between the saturated 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine and its aromatic counterpart, a generic pyrrolo[1,2-a]pyrazine.
| Spectral Feature | 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine (Saturated) | Hypothetical Aromatic Pyrrolo[1,2-a]pyrazine | Reason for Difference |
| C-H Stretching | Strong aliphatic C-H stretching (2960-2850 cm⁻¹) | Weaker aromatic C-H stretching (>3000 cm⁻¹) and aliphatic C-H stretching from any alkyl substituents. | The hybridization of the carbon atoms (sp³ vs. sp²) dictates the C-H bond strength and, consequently, the stretching frequency. |
| C=C and C=N Stretching | Absent | Present in the 1650-1450 cm⁻¹ region. | The aromatic system contains double bonds within the rings, which give rise to characteristic stretching vibrations at higher frequencies than single bonds. |
| Ring Vibrations | Complex skeletal vibrations in the fingerprint region. | Sharp, intense bands in the 1600-1400 cm⁻¹ region characteristic of aromatic ring systems. | The delocalized π-electron system in aromatic rings leads to distinct and often intense in-plane and out-of-plane ring bending vibrations. |
This comparative approach underscores the power of FTIR to rapidly differentiate between saturated and unsaturated heterocyclic systems, a critical step in synthetic chemistry and drug discovery.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its minimal sample preparation requirements and applicability to a wide range of solid and liquid samples.[2][3]
Objective: To obtain a clean and reproducible FTIR spectrum of a solid or liquid sample of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent.
-
Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Place a small amount of the sample (a few milligrams for a solid, a single drop for a liquid) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The instrument will automatically ratio the single-beam spectrum of the sample to the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
For optimal signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.[4]
-
-
Data Processing and Analysis:
-
Perform a baseline correction and, if necessary, an ATR correction using the spectrometer's software.
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Interpret the spectrum by assigning the observed absorption bands to the specific vibrational modes of the molecule, using the principles outlined in this guide and in authoritative spectroscopic texts.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to prevent cross-contamination between samples.
-
Visualizing the Workflow and Molecular Vibrations
To further clarify the experimental and interpretative process, the following diagrams illustrate the key steps and concepts.
Caption: A streamlined workflow for acquiring and interpreting an FTIR spectrum using an ATR accessory.
Sources
Technical Guide: Reproducibility of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine Biological Assays
Executive Summary: The Stereochemical & Solubility Challenge
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic diamine scaffold, increasingly utilized in Fragment-Based Drug Discovery (FBDD) for CNS targets (e.g., mGluR5 antagonists) and as a mimetic for proline-rich peptides. Unlike its oxidized natural product counterpart (the antimicrobial pyrrolo[1,2-a]pyrazine-1,4-dione), this fully reduced octahydro variant presents unique handling challenges.
The Core Problem: While the bicyclic core provides desirable structural rigidity, the C1-isopropyl substituent introduces a "solubility cliff." The molecule possesses a high pKa (secondary/tertiary amines) but increased lipophilicity (LogP), leading to pH-dependent precipitation and non-specific binding to plasticware . This guide addresses the high coefficient of variation (%CV > 30%) often seen in biological assays involving this scaffold and provides a validated framework for standardization.
Comparative Analysis: Scaffold Performance
To understand the reproducibility behavior of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine (Compound A), we must compare it against its structural alternatives: the flexible Piperazine (Compound B) and the oxidized Dione (Compound C).
Table 1: Physicochemical & Assay Performance Matrix
| Feature | 1-Isopropyl-Octahydro (Target) | Piperazine Analog (Alternative) | Pyrrolo-Dione (Oxidized Control) |
| Structure Type | Rigid Bicyclic Amine | Flexible Monocyclic Amine | Rigid Bicyclic Amide |
| pKa (Est.) | ~9.5 (Basic) | ~9.8 (Basic) | Neutral |
| LogP | Moderate-High (Lipophilic) | Low (Hydrophilic) | Moderate |
| Solubility (pH 7.4) | Unstable (Risk of aggregation) | High | Moderate |
| Plastic Binding | High (Polypropylene loss) | Low | Low |
| Metabolic Stability | Low (N-oxidation/Dealkylation) | Moderate | High |
| Assay Reproducibility | Low (w/o optimization) | High | High |
| Primary Use | CNS/GPCR Ligand Scaffolds | General Linker | Antimicrobial |
Expert Insight: Researchers often substitute the Octahydro scaffold with Piperazine to solve solubility issues. However, this sacrifices the conformational rigidity required for high-affinity binding (entropy penalty). The Dione is stable but lacks the basic nitrogen often required for salt-bridge interactions in GPCR pockets. Therefore, mastering the Octahydro assay conditions is non-negotiable for high-value data.
The "Self-Validating" Protocol System
To ensure data integrity, we treat the assay not as a linear step but as a closed-loop system with internal QC checkpoints. The following protocol focuses on Kinetic Solubility & Stock Preparation , the root causes of assay failure for this scaffold.
A. Critical Reagent Preparation (The "DMSO Shock" Mitigation)
The 1-isopropyl group creates a hydrophobic patch. When a DMSO stock is spiked into an aqueous buffer, this compound is prone to "crashing out" as invisible colloidal aggregates, leading to false negatives (in inhibition assays) or false positives (in aggregation-based assays).
Protocol:
-
Stock Solvent: Dissolve solid in 100% DMSO to 10 mM. Crucial: Sonicate for 5 minutes. Visual clarity is deceptive; micro-crystals may persist.
-
Intermediate Dilution (The Fix): Do NOT dilute directly into PBS/Media.
-
Prepare a 50% DMSO / 50% Water intermediate plate.
-
Perform serial dilutions here.
-
-
Final Assay Transfer: Transfer from the 50/50 intermediate to the assay plate (final DMSO < 1%).
-
Why? This step-down gradient prevents the "solvent shock" precipitation observed when hydrophobic amines hit high-salt buffers instantly.
-
B. The Assay Workflow (Graphviz Visualization)
The following diagram illustrates the decision logic for validating the compound's state before data collection.
Caption: Figure 1. Self-validating workflow for hydrophobic amine assays. Note the critical QC checkpoints (Yellow) preventing false data generation.
Technical Deep Dive: Mechanism of Variance
The Plastic Binding Trap
The 1-isopropyl group significantly increases the LogP compared to the parent scaffold. In standard polystyrene plates, we observe a ~40% loss of free concentration within 2 hours if no surfactant is used.
-
Solution: All assay buffers must contain 0.01% Triton X-100 or 0.005% Tween-20 . This occupies the hydrophobic sites on the plastic, ensuring the compound remains in solution.
The pH-Solubility Saddle
As a diamine, the molecule is diprotic.
-
pH < 6: Fully protonated (
), highly soluble. -
pH 7.0 - 8.0: Mono-protonated/Neutral mix. Lowest Solubility Window.
-
Risk: Most physiological assays run at pH 7.4, exactly where this molecule is least stable.
-
Correction: Verify the final assay pH after compound addition. If the compound is a salt (e.g., dihydrochloride), high concentrations can shift the buffer pH, altering the ionization state of both the ligand and the protein target.
References
-
PubChem. (2025).[1] Octahydropyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine. [Link]
-
Kiran, G.S., et al. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45. RSC Advances. [Link]
-
Asian Journal of Chemistry. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. [Link]
Sources
Structural Confirmation of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine: A Comparative Technical Guide
Executive Summary
In the development of bicyclic heterocycles for pharmaceutical applications, establishing absolute stereochemistry is a critical " go/no-go " milestone. This guide addresses the structural confirmation of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine , a fused 5,6-bicyclic system.
While High-Field NMR (600+ MHz) provides connectivity data, it often fails to unambiguously resolve the relative stereochemistry at the bridgehead (C8a) versus the isopropyl-bearing carbon (C1) due to signal overlap and conformational flexibility in the saturated ring system. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior validation method, detailing the specific protocol for converting this typically oily amine into a crystalline salt suitable for diffraction.
Part 1: The Stereochemical Challenge
The molecule 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine presents a classic stereochemical problem in saturated heterocycles.
Structural Complexity
-
Bridgehead Fusion: The fusion of the pyrrolidine (5-membered) and piperazine (6-membered) rings creates a chiral center at C8a . This fusion can be cis or trans.
-
Substituent Orientation: The isopropyl group at C1 introduces a second chiral center.
-
The Ambiguity: In solution, the piperazine ring can undergo chair-boat flipping, averaging NMR coupling constants (
) and making NOE (Nuclear Overhauser Effect) data difficult to interpret definitively.
Comparative Analysis: NMR vs. SC-XRD
The following table summarizes why SC-XRD is the requisite tool for this specific structure.
| Feature | High-Field NMR (NOESY/COSY) | Single Crystal X-ray (SC-XRD) |
| Connectivity | Excellent | Excellent |
| Relative Stereochemistry | Ambiguous (due to ring flipping) | Definitive (direct visualization) |
| Absolute Configuration | Impossible (without chiral derivatization) | Possible (via anomalous scattering or chiral salt) |
| Sample State | Solution (averaged conformation) | Solid State (frozen low-energy conformer) |
| Throughput | High (10-30 mins) | Low (Days to Weeks) |
Part 2: Experimental Protocol (Self-Validating System)
As this amine is frequently an oil or low-melting solid in its free base form, standard recrystallization often fails. The following protocol utilizes Salt Formation as a critical causality step to induce lattice formation.
Workflow Visualization
Figure 1: Critical workflow for converting the oily free base into a crystalline salt suitable for diffraction.
Step-by-Step Methodology
1. Salt Formation (The Lattice Anchor)
The free base has high conformational freedom, inhibiting packing. Protonation of the nitrogen atoms locks the conformation and introduces ionic forces that drive lattice energy.
-
Protocol: Dissolve 50 mg of the oily free base in 0.5 mL of dry methanol. Add 2.2 equivalents of 4M HCl in dioxane dropwise.
-
Observation: A white precipitate (amorphous) should form immediately. Evaporate to dryness to remove excess acid.
2. Vapor Diffusion Crystallization
Direct evaporation often yields powder. Vapor diffusion allows for the slow ordering of molecules.
-
Inner Vial: Dissolve the hydrochloride salt in a minimum amount of Methanol (approx. 200
L). Place in a small 1-dram vial. -
Outer Vessel: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent).
-
Mechanism: Ether vapor slowly diffuses into the methanol, lowering the solubility of the salt gradually.
-
Timeline: Seal tightly and leave undisturbed at 4°C for 3-7 days.
3. Data Collection Strategy
-
Cryoprotection: Crystals should be mounted in Paratone-N oil and flash-cooled to 100 K immediately. This prevents lattice solvent loss and reduces thermal motion (thermal ellipsoids).
-
Source Selection: Use Cu-K
radiation ( Å) rather than Mo-K .-
Reasoning: For light atom structures (C, H, N, Cl), Copper radiation provides higher diffraction intensity, which is crucial for small crystals. The presence of Chlorine (from the HCl salt) provides sufficient anomalous scattering to determine absolute configuration (Flack parameter) if the crystal quality is high.
-
Part 3: Data Interpretation & Quality Metrics
To validate the structure, the refined model must meet specific statistical criteria. Below are the target metrics for a publishable structure of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride.
Target Crystallographic Parameters[1]
| Parameter | Symbol | Target Value | Interpretation |
| Resolution | Atomic resolution required to distinguish C vs N clearly. | ||
| R-Factor | Measures agreement between observed and calculated reflections. >7% indicates a poor model. | ||
| Completeness | - | Missing data can lead to map artifacts. | |
| Goodness of Fit | Indicates correct weighting scheme. | ||
| Flack Parameter | Crucial: 0.0 indicates correct absolute stereochemistry; 1.0 indicates inverted structure. |
Structural Logic Check (The "Self-Check")
When analyzing the solved structure, verify the following geometric parameters to ensure the model is chemically sound:
-
Bridgehead Geometry: The C8a-N bond length should be typical for a tertiary amine (
Å). -
Ring Pucker: The pyrrolidine ring usually adopts an envelope conformation.
-
Isopropyl Position: Check the torsion angle around C1. In the preferred low-energy conformer, the isopropyl group typically occupies an equatorial-like position to minimize 1,3-diaxial interactions with the bridgehead protons.
Part 4: Stereochemical Confirmation Logic
The final determination of the structure relies on the Flack Parameter if the hydrochloride salt is used.
Figure 2: Decision tree for assigning absolute stereochemistry using anomalous dispersion from Chloride ions.
Expert Insight: If the Flack parameter is inconclusive (e.g., 0.4 or high standard error) due to weak anomalous signal, you must rely on the known chirality of the starting material (e.g., if synthesized from L-Proline). However, for de novo confirmation, re-crystallizing with a heavier atom counter-ion (e.g., Hydrobromide or Picrate) is the standard corrective action.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Hope, H. (1990). Crystallography of biological macromolecules at ultra-low temperature. Annual Review of Biophysics and Biophysical Chemistry, 19, 107-126.
-
Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press.
Sources
Validating the Chirality of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine: A Comparative Guide to Optical Rotation and Chromatographic Methods
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a mere academic detail; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. For chiral molecules such as 1-isopropyloctahydropyrrolo[1,2-a]pyrazine, a versatile bicyclic diamine scaffold of interest in medicinal chemistry, the ability to confirm the absolute configuration and quantify the enantiomeric purity is paramount. This guide provides an in-depth comparison of classical polarimetry with modern chromatographic techniques for the validation of its chirality, offering both theoretical insights and practical, step-by-step protocols for the discerning researcher.
The Imperative of Chirality in Drug Development
Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to undesirable side effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug candidates. For a molecule like 1-isopropyloctahydropyrrolo[1,2-a]pyrazine, establishing robust analytical methods for chirality validation is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.
Principle of Optical Rotation and Polarimetry
Polarimetry is a foundational technique for the analysis of chiral compounds.[1][2] It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance.[3] This phenomenon, known as optical activity, is a direct consequence of the differential interaction of the chiral molecule with left- and right-circularly polarized light.[4] The extent and direction of this rotation are characteristic of a specific enantiomer under defined experimental conditions.
The specific rotation ([α]) is an intensive physical property of a chiral compound and is calculated from the experimentally measured observed rotation (α) using Biot's Law:[5][6]
[α]λT = α / (l * c)
Where:
-
T is the temperature (in °C).
-
λ is the wavelength of the light (commonly the sodium D-line at 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
A positive (+) rotation is termed dextrorotatory, while a negative (-) rotation is levorotatory.[6] Enantiomers will have specific rotations of equal magnitude but opposite signs.[7] A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive.[4]
Data Interpretation: A Self-Validating Approach
In the absence of established literature values for the specific rotation of (S)- and (R)-1-isopropyloctahydropyrrolo[1,2-a]pyrazine, the initial characterization of enantiomerically enriched samples serves to establish an internal benchmark. The enantiomeric excess (e.e.) of a sample can then be estimated using the following relationship, provided a value for the pure enantiomer has been reliably determined:[6]
e.e. (%) = ([α]observed / [α]max) * 100
Where [α]max is the specific rotation of the pure enantiomer.
The following table should be used to meticulously record experimental data, forming the basis for the validation of newly synthesized batches of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine.
| Enantiomer | Solvent | Concentration (g/mL) | Path Length (dm) | Temperature (°C) | Wavelength (nm) | Observed Rotation (α) | Calculated Specific Rotation ([α]) |
| (S)-form | |||||||
| (R)-form |
Comparative Analysis: Polarimetry vs. Chiral Chromatography
While polarimetry provides a bulk measure of optical rotation, it has limitations. The presence of optically active impurities can confound the results, and the method's sensitivity may be insufficient for samples with low enantiomeric excess.[6][8] Modern chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer significant advantages by physically separating the enantiomers, allowing for their individual detection and quantification.[9][10]
| Feature | Polarimetry | Chiral HPLC/SFC |
| Principle | Measures bulk rotation of plane-polarized light. | Physical separation of enantiomers on a chiral stationary phase.[10] |
| Information Provided | Optical rotation, from which enantiomeric excess can be estimated. | Direct quantification of each enantiomer, providing accurate enantiomeric excess. Can also detect and quantify impurities. |
| Sensitivity | Lower, especially for samples with low optical rotation. | High, capable of detecting trace amounts of one enantiomer in the presence of the other.[9] |
| Sample Throughput | High, measurements are rapid. | Lower, requires method development and run time for each sample.[11] |
| Method Development | Minimal, requires finding a suitable solvent. | Can be complex, involving screening of columns and mobile phases.[12] |
| Cost | Relatively low instrument cost. | Higher instrument and column costs. |
Experimental Protocols
Protocol 1: Determination of Specific Rotation by Polarimetry
This protocol outlines the steps for measuring the optical rotation of a sample of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine.
1. Instrumentation and Materials:
-
Polarimeter with a sodium lamp (589 nm) or other monochromatic light source.
-
Polarimeter cell (e.g., 1 dm path length).
-
Volumetric flask (e.g., 10 mL).
-
Analytical balance.
-
High-purity solvent (e.g., methanol, ethanol, or chloroform). The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation.
-
Sample of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine.
2. Procedure:
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in the chosen solvent in a volumetric flask. Ensure the sample is completely dissolved and dilute to the mark. Calculate the concentration in g/mL.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the rotation of a blank (the pure solvent) and setting this value to zero.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path.
-
Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation (α). Take multiple readings and calculate the average.
-
Calculation: Calculate the specific rotation ([α]) using Biot's Law.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity
This protocol provides a general strategy for developing a chiral HPLC method for the separation of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for the separation of a wide range of chiral compounds.[9]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
A selection of chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Sample of racemic and enantiomerically enriched 1-isopropyloctahydropyrrolo[1,2-a]pyrazine.
2. Initial Screening:
-
Column Selection: Begin with a broadly applicable polysaccharide-based CSP.
-
Mobile Phase Screening: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). For a basic compound like the target molecule, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.
-
Analysis: Inject a solution of the racemic compound onto the column with each mobile phase and monitor the separation at a suitable UV wavelength.
3. Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition to improve resolution.
-
Adjust the flow rate and column temperature to further enhance the separation and reduce analysis time.
4. Validation:
-
Once a suitable method is developed, validate it for specificity, linearity, accuracy, and precision according to relevant guidelines.
-
Inject the enantiomerically enriched sample to confirm the elution order and quantify the enantiomeric excess.
Visualization of Analytical Workflows
Caption: Comparative workflows for chirality validation.
Caption: Principle of optical rotation measurement.
Conclusion
The validation of chirality for 1-isopropyloctahydropyrrolo[1,2-a]pyrazine is a critical step in its development as a potential pharmaceutical agent. While polarimetry offers a rapid and straightforward assessment of optical activity, its limitations necessitate the use of more sophisticated techniques for unambiguous and precise quantification of enantiomeric purity. Chiral HPLC and SFC provide the necessary resolution and sensitivity to meet the stringent requirements of modern drug development. By employing a combination of these methods, researchers can confidently establish the stereochemical integrity of their compounds, ensuring a solid foundation for further preclinical and clinical investigation.
References
- Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments.
- A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. Chemical Science.
- Determination of Absolute and Relative Configur
- Polarimetry Definition - Organic Chemistry Key Term. Fiveable.
- Polarimetry: Principles & Applic
- Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. PMC.
- A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI.
- Polarimetry Definitions, Fundementals, Applic
- Basics of polarimetry. Anton Paar Wiki.
- Polarimetry: Theory, Instrumentation, Applic
- Achiral Supercritical Fluid Chromatography (SFC)
- Screening approach for chiral separation of pharmaceuticals. Part III.
- Development of a generic chiral separation strategy in supercritical fluid chromatography.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Specific rot
- Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Optical rot
- Chirality and stereoisomers. Chemistry LibreTexts.
- Is specific rotation defined for mixtures of enantiomers or meso compounds?
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
- Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
- Is it possible to test for chirality in a substance? If so, how? Reddit.
- Making it easier to differentiate chiral molecules. Spectroscopy Europe.
- Molecular chirality quantific
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- Optical Activity. Organic Chemistry | OpenStax.
- Specific Rotation and Observed Rotation Calcul
- Optical Rotation, Optical Activity, and Specific Rot
Sources
- 1. fiveable.me [fiveable.me]
- 2. vaia.com [vaia.com]
- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Optical rotation - Wikipedia [en.wikipedia.org]
- 5. rudolphresearch.com [rudolphresearch.com]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 11. afmps.be [afmps.be]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Disposal of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine: A Comprehensive Guide for Laboratory Professionals
Core Principles for Safe Disposal
The proper disposal of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine is anchored in a comprehensive understanding of its potential hazards. Drawing parallels from related pyrazine compounds, it is prudent to assume this chemical may exhibit the following characteristics:
-
Flammability: Potentially a flammable solid, posing a fire risk in the presence of ignition sources.
-
Irritancy: Likely to cause irritation to the skin, eyes, and respiratory tract.
-
Toxicity: May be harmful if ingested or inhaled.
-
Reactivity: Incompatible with strong oxidizing agents and acids.
Given these potential hazards, the cornerstone of its disposal is strict adherence to hazardous waste protocols. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine for disposal, the following personal protective equipment is mandatory to mitigate exposure risks:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A standard laboratory coat or a chemical-resistant apron. | Shields the body and clothing from contamination. |
| Respiratory Protection | To be handled within a certified chemical fume hood. A NIOSH-approved respirator may be required if dust or aerosols can be generated. | Minimizes the risk of inhaling potentially harmful vapors or particulates. |
Systematic Disposal Protocol: A Step-by-Step Approach
The disposal of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine must be a deliberate and documented process. The following steps provide a framework for its safe management from point of generation to final disposal.
Step 1: Waste Segregation and Collection
Immediate and proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: All solid forms of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine and any materials contaminated with it (e.g., weighing papers, absorbent pads from spill cleanups) must be placed in a designated hazardous waste container for solids.
-
Liquid Waste: Solutions containing 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine should be collected in a separate, compatible hazardous liquid waste container. To avoid unforeseen reactions and to streamline the disposal process, do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS guidelines.
-
Decontamination of Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (such as methanol or ethanol). This rinsate is considered hazardous and must be collected and added to the liquid hazardous waste stream. After triple-rinsing and defacing the original label, the container may be disposed of according to institutional protocols, which may classify it as non-hazardous solid waste.
Step 2: Container Management and Labeling
Proper containment and clear communication of hazards are non-negotiable.
-
Container Integrity: Utilize only containers that are in good condition, free of leaks, and constructed from materials compatible with the chemical. The container must be equipped with a securely fitting lid.
-
Hazardous Waste Labeling: The waste container must be affixed with a hazardous waste label immediately upon the first addition of waste. This label must clearly state "Hazardous Waste" and include the full chemical name, "1-Isopropyloctahydropyrrolo[1,2-a]pyrazine." Additionally, the label should feature the date of initial waste accumulation and prominent hazard warnings (e.g., "Flammable," "Irritant").
Step 3: Interim Storage in the Laboratory
Waste containers must be stored safely pending collection.
-
Designated Area: Store the waste container in a designated satellite accumulation area within your laboratory.
-
Safety Precautions: This storage location must be situated away from all sources of heat, sparks, or open flames.
-
Segregation: Ensure the waste container is physically segregated from incompatible materials, with special attention to separating it from oxidizing agents and strong acids.
-
Container Closure: The waste container must remain tightly closed at all times, only to be opened during the addition of waste.
Step 4: Final Disposal via Professional Services
The final step in the disposal chain requires professional intervention.
-
Authorized Disposal: The disposal of all chemical waste is to be managed exclusively through your institution's EHS department or a contracted, licensed hazardous waste disposal company.
-
Initiating Pickup: Adhere to your institution's established procedures for requesting a chemical waste pickup.
-
Prohibition of Self-Disposal: Under no circumstances should laboratory personnel attempt to neutralize, treat, or independently dispose of this chemical waste.
Emergency Response: Spill Management Procedures
In the event of an accidental release, a swift and appropriate response is crucial to ensure safety.
For Minor Spills:
-
Alert Colleagues: Immediately notify all personnel in the vicinity.
-
Control Ignition Sources: If the material is flammable, extinguish any nearby open flames or potential sources of sparks.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep the sash at the appropriate working height.
-
Contain and Clean: While wearing the full complement of PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill surface with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
For Major Spills, Fire, or Personal Exposure:
-
Evacuate: Immediately evacuate the laboratory.
-
Contain: If it can be done without risk, close the laboratory doors to contain the spill.
-
Alarm: Activate the nearest fire alarm to alert emergency services.
-
Emergency Call: Contact your institution's emergency response number and provide specific details about the incident, including the chemical name and location.
-
Personnel Decontamination: In the case of skin or eye contact, immediately remove all contaminated clothing and flush the affected area with a large volume of water for a minimum of 15 minutes. Seek prompt medical attention.
Visual Guide: Disposal Decision Workflow
Caption: Disposal workflow for 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine.
References
This guide has been developed by synthesizing safety data from analogous compounds and adhering to general laboratory safety and hazardous waste management principles. It is essential to cross-reference this information with your institution's specific Chemical Hygiene Plan and EHS protocols. The following resources, while not specific to the target compound, provide a basis for the recommended precautions:
Personal protective equipment for handling 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
Executive Safety Summary
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic organic amine often utilized as a chiral intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Structurally, it belongs to the pyrrolopyrazine class.
Critical Hazard Profile: Like many low-molecular-weight bicyclic amines, this compound exhibits corrosive and irritant properties.[1] It is a strong base capable of causing severe skin burns, eye damage, and respiratory sensitization. The lipophilic isopropyl group enhances its potential for dermal absorption, making skin protection critical.
Operational Philosophy: Safety is not merely compliance; it is a variable that directly impacts experimental reproducibility. Contamination of the researcher leads to contamination of the experiment. This guide treats the handler and the compound as a closed-loop system where containment is absolute.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why" behind the hazard.
| Hazard Class | GHS Classification (Derived*) | Mechanism of Action |
| Skin Corrosion/Irritation | Category 1B or 2 | Basic nitrogen lone pairs attack lipid bilayers in skin, causing saponification and chemical burns.[1] |
| Serious Eye Damage | Category 1 | Rapid penetration of the cornea due to high pH, leading to potential permanent opacity. |
| Acute Toxicity (Oral/Dermal) | Category 4 | Systemic toxicity upon absorption; bicyclic structure may facilitate blood-brain barrier transit.[1] |
| Respiratory Sensitization | Category 3 (STOT-SE) | Vapors/mists irritate mucous membranes; potential for amine-induced asthma.[1] |
*Note: Specific GHS data for the isopropyl derivative is often extrapolated from the parent octahydropyrrolo[1,2-a]pyrazine (CAS 5654-83-1) and general aliphatic amines.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling >50 mg of substance.
| Body Zone | Required Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner) | Breakthrough Dynamics: Amines can permeate thin nitrile.[1] The "Sacrificial Layer" method (outer glove) prevents permeation to the skin. Change outer glove immediately upon splash. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Vapor Seal: Safety glasses allow amine vapors to bypass the lens, causing "blue haze" (corneal edema). Goggles provide a gas-tight seal. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Engineering Control: Primary defense. If hood is unavailable, a half-face respirator with Multi-Gas/Vapor Cartridges (P100/OV) is required.[1] |
| Body | Poly-coated Lab Coat or Tyvek Sleeves | Splash Resistance: Standard cotton coats absorb amines. Poly-coating repels liquid, preventing wicking to the skin.[1] |
Operational Handling Protocol
This protocol uses a "Zone of Control" methodology to prevent cross-contamination.
Phase 1: Engineering Setup
-
Verify Airflow: Ensure chemical fume hood is operational. Tape a Kimwipe to the sash bottom to visually confirm inward draft.
-
Decontamination Station: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid inside the hood. This neutralizes amine spills immediately.
Phase 2: Weighing & Transfer (The Critical Step)
-
Solid Handling: 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine may be a low-melting solid or viscous oil.[1]
-
Technique: Never weigh directly on the balance pan.
-
Place a tared vial inside a secondary container (e.g., a plastic weigh boat).
-
Transfer the compound using a disposable glass Pasteur pipette (if liquid) or a stainless steel spatula (if solid).
-
Immediately wipe the spatula/pipette with a Kimwipe soaked in dilute acid before removing it from the hood.
-
Phase 3: Reaction Setup
-
Solvent Addition: Add solvent (e.g., DCM, THF) slowly. Amines are basic; reaction with acidic impurities or solvents can be exothermic.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Amines can oxidize or absorb CO2 from the air to form carbamates, altering stoichiometry.
Visualized Workflows (Graphviz)
A. Operational Logic Flow
This diagram illustrates the decision-making process for safe handling.
Caption: Linear safety workflow emphasizing the 'Zone of Control' and immediate decontamination steps.
B. Emergency Response Decision Tree
Immediate actions to take in case of containment breach.
Caption: Triage protocol for exposure or spillage events, prioritizing immediate dilution and neutralization.
Waste Disposal & Deactivation
Do not pour down the drain. Amines are toxic to aquatic life and can damage plumbing.
-
Neutralization: Small amounts of residue on glassware should be rinsed with 5% Hydrochloric Acid (HCl) or Citric Acid solution. This converts the volatile free base into a non-volatile, water-soluble hydrochloride salt.[1]
-
Collection:
-
Liquid Waste: Collect in a container labeled "Basic Organic Waste" or "Halogenated/Non-Halogenated" depending on the solvent used.
-
Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into Hazardous Solid Waste bags (often yellow or red), not regular trash.
-
-
Labeling: Clearly mark the waste tag with "1-Isopropyloctahydropyrrolo[1,2-a]pyrazine - Corrosive Base".[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Octahydropyrrolo[1,2-a]pyrazine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link][1]
-
National Institutes of Health (NIH). Guidelines for Handling Corrosive Chemicals. Retrieved from [Link]
-
Princeton University EHS. Corrosive Materials Handling Guide. Retrieved from [Link][1][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
